molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

Malonyl chloride

Cat. No.: B156481
CAS No.: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
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Description

Malonyl chloride is a useful research compound. Its molecular formula is C3H2Cl2O2 and its molecular weight is 140.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66410. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedioyl dichloride
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InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
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Molecular Weight

140.95 g/mol
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CAS No.

1663-67-8
Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name Propanedioyl dichloride
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Record name Propanedioyl dichloride
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Record name Malonyl dichloride
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Record name PROPANEDIOYL DICHLORIDE
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Foundational & Exploratory

Synthesis of Malonyl Chloride from Malonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl chloride, a key bifunctional reagent in organic synthesis, serves as a critical building block for a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers. Its preparation from malonic acid is a fundamental transformation, most commonly achieved through the use of chlorinating agents such as thionyl chloride. This technical guide provides a comprehensive overview of the synthesis of this compound from malonic acid, detailing optimized experimental protocols, comparative analysis of reaction conditions, and a thorough examination of the underlying reaction mechanism. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the safe and efficient production of this versatile intermediate.

Introduction

This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride of malonic acid. Its high reactivity, stemming from the two acyl chloride moieties, makes it a valuable precursor for the synthesis of a wide range of compounds, including heterocycles, barbiturates, and complex active pharmaceutical ingredients. The conversion of malonic acid to this compound is a crucial step in many synthetic pathways, necessitating reliable and well-characterized preparative methods.

The most prevalent and effective method for this transformation involves the reaction of malonic acid with thionyl chloride (SOCl₂).[1][2] This process is favored due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3] Alternative chlorinating agents, such as oxalyl chloride and phosphorus pentachloride, have also been explored, though they present different advantages and disadvantages in terms of reactivity, selectivity, and byproduct profiles.[4][5]

This guide will focus primarily on the thionyl chloride-mediated synthesis, providing detailed experimental procedures and a summary of quantitative data from various reported methods. Additionally, the reaction mechanism and a logical workflow for the synthesis and purification are presented to provide a holistic understanding of the process.

Synthesis of this compound using Thionyl Chloride

The reaction between malonic acid and thionyl chloride proceeds via the conversion of the carboxylic acid groups into highly reactive acyl chloride groups. The overall reaction is as follows:

CH₂(COOH)₂ + 2 SOCl₂ → CH₂(COCl)₂ + 2 SO₂ + 2 HCl

Comparative Analysis of Reaction Conditions

The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, duration, and the presence or absence of a solvent. A summary of various reported conditions and their corresponding yields is presented in Table 1.

Method Malonic Acid (moles) Thionyl Chloride (moles) Solvent Temperature (°C) Time Yield (%) Reference
Protocol 10.51.65None45-50, then 603 days, then 5-6 hours72-85[4]
Protocol 2Not SpecifiedExcessMethylene Chloride40-451 hourNot Specified[3]
Protocol 3Not Specified2 molar equivalentsNone40-451 hourNot Specified[3]

Table 1: Summary of Quantitative Data for this compound Synthesis. This table provides a comparative overview of different experimental conditions for the synthesis of this compound from malonic acid using thionyl chloride.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound based on established literature procedures.

Protocol 1: Solvent-Free Synthesis with Extended Reaction Time [4]

Materials:

  • Finely powdered, dry malonic acid (52 g, 0.5 mole)

  • Thionyl chloride (120 mL, approx. 1.65 mole)

Equipment:

  • 250-mL Erlenmeyer flask with a ground-glass joint

  • Reflux condenser

  • Calcium chloride drying tube

  • Heating bath

  • 125-mL modified Claisen flask for distillation

  • Vacuum source (water aspirator)

Procedure:

  • In a 250-mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.

  • Fit the flask with a reflux condenser equipped with a calcium chloride drying tube.

  • Warm the flask in a heating bath maintained at 45–50°C for 3 days. Occasionally swirl the mixture gently. The mixture will gradually darken to a deep brownish-red color.

  • After 3 days, increase the heating bath temperature to 60°C and heat for an additional 5–6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 125-mL modified Claisen flask for distillation at reduced pressure.

  • Assemble a distillation apparatus, ensuring a calcium chloride guard tube is placed between the vacuum line and the apparatus. Use a heating bath for heating.

  • Distill the mixture under reduced pressure (water aspirator). A small forerun of thionyl chloride will be collected first.

  • Collect the this compound fraction that distills at 58–60°C/28 mm Hg. The product is a pale yellow liquid.

  • The expected yield is between 50.5–60 g (72–85%).

Protocol 2: Synthesis in the Presence of a Solvent [3]

Materials:

  • Monoester monoacid of malonic acid

  • Thionyl chloride (2 molar equivalents)

  • Methylene chloride

Equipment:

  • Round-bottom flask

  • Thermowell

  • Stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve the monoester monoacid of malonic acid in methylene chloride (volume ratio of solvent to acid is 1:4).

  • Add thionyl chloride (2 molar equivalents) dropwise to the stirred solution. The reaction is slightly exothermic.

  • Heat the reaction mixture to reflux at 40-45°C for 1 hour.

  • After cooling, isolate the product by distillation of the solvent under vacuum.

  • Further purify the product by high vacuum distillation to ensure complete removal of the solvent.

Reaction Mechanism and Workflow

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

reaction_mechanism MA Malonic Acid (R-COOH) Intermediate1 Protonated Chlorosulfite Ester MA->Intermediate1 Nucleophilic attack of carboxyl oxygen on sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Loss of SO₂ and Cl⁻ Byproducts SO₂ + HCl Intermediate1->Byproducts MC This compound (R-COCl) Intermediate2->MC Attack by Chloride Ion

Caption: Reaction mechanism for the conversion of malonic acid to this compound.

Detailed Steps of the Mechanism: [6]

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.

Experimental Workflow

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Malonic Acid + Thionyl Chloride Reaction Heating and Reflux Reactants->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Distillation Fractional Distillation under Reduced Pressure Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General experimental workflow for this compound synthesis and purification.

Alternative Synthesis Methods

While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the synthesis of this compound.

Oxalyl Chloride

Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent for converting carboxylic acids to acyl chlorides.[5][7] This method can often be performed under milder conditions than with thionyl chloride.

Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) can also be used; however, for malonic acid, this reagent has been reported to lead to the formation of carbon suboxide rather than this compound.[4] Therefore, it is generally not the preferred reagent for this specific transformation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with thionyl chloride produces toxic gases (SO₂ and HCl), necessitating careful handling and appropriate gas scrubbing procedures. This compound reacts exothermically with water and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

The synthesis of this compound from malonic acid using thionyl chloride is a robust and widely used method in organic chemistry. By carefully controlling reaction parameters such as temperature and reaction time, high yields of the desired product can be achieved. This guide provides detailed protocols and a comprehensive overview of the key aspects of this synthesis, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development. The provided data and procedural details aim to facilitate the safe and efficient production of this important chemical intermediate.

References

Malonyl chloride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Malonyl Chloride

Introduction

This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive, colorless to pale yellow liquid, recognized for its pungent odor.[2][3] This bifunctional compound serves as a versatile and crucial reagent in organic synthesis, particularly valued for introducing the malonyl group into various molecular structures.[4][5] Its high reactivity makes it an essential building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[2][4] However, its reactivity also necessitates careful handling and storage, as it is unstable at room temperature, corrosive, and reacts violently with water and other protic solvents.[1][3][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

This compound is a dense liquid that is soluble in most organic solvents.[3] Due to its instability, it is often recommended to be used freshly distilled or stored at low temperatures (2-8°C) for short periods.[3]

PropertyValueReference(s)
CAS Number 1663-67-8[2]
Molecular Formula C₃H₂Cl₂O₂[2]
Molar Mass 140.95 g/mol [1]
Appearance Colorless to clear yellow, orange, or brown liquid[2][3]
Odor Pungent, biting[2][7]
Boiling Point 53-55 °C at 19 mmHg 58 °C at 28 mmHg[1][3]
Density 1.449 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.465[3]
Flash Point 47 °C (116.6 °F) - closed cup
Storage Temperature 2-8°C[3]
Solubility Soluble in most organic solvents; reacts violently with water and protic solvents.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of malonic acid with thionyl chloride (SOCl₂).[1][3][8] This is the preferred method as other chlorinating agents, such as phosphorus pentachloride, can lead to the formation of carbon suboxide.[9]

Synthesis cluster_main Synthesis of this compound MA Malonic Acid (HOOC-CH2-COOH) MC This compound (ClOC-CH2-COCl) MA->MC + 2 SOCl2 SOCL2 Thionyl Chloride (SOCl2) SO2 SO2 MC->SO2 + 2 SO2 HCL HCl MC->HCL + 2 HCl

Caption: Synthesis of this compound from malonic acid.

Experimental Protocol: Synthesis from Malonic Acid
  • Reactants: Malonic acid and thionyl chloride.

  • Procedure: Malonic acid is treated directly with thionyl chloride.[1][3] The mixture is typically refluxed to drive the reaction to completion.

  • Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation to yield a pale yellow liquid.[5]

  • Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).

Reactivity and Reaction Mechanisms

This compound's reactivity is dominated by the two electrophilic carbonyl carbons, making it an excellent substrate for nucleophilic acyl substitution.

Hydrolysis

This compound reacts violently with water and moisture, hydrolyzing to form malonic acid and hydrochloric acid.[2][6] This reactivity underscores the need for anhydrous storage and handling conditions.[2][7]

Hydrolysis cluster_hydrolysis Hydrolysis of this compound MC This compound (ClOC-CH2-COCl) MA Malonic Acid (HOOC-CH2-COOH) MC->MA + 2 H2O H2O Water (H2O) HCL HCl MA->HCL + 2 HCl

Caption: Hydrolysis reaction of this compound.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[10][11]

General_Reaction_Workflow cluster_workflow General Reaction Workflow with Nucleophiles start This compound reaction Reaction (Aprotic Solvent, +/- Base) start->reaction nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->reaction product Disubstituted Product (Ester, Amide, etc.) reaction->product byproduct Byproduct (e.g., HCl, Pyridinium Salt) reaction->byproduct

Caption: General workflow for reactions of this compound.

1. Reaction with Alcohols (Esterification)

Alcohols react with this compound in an exothermic reaction to produce diesters and hydrogen chloride.[11][12] The reaction is typically rapid and may require cooling.

Esterification_Mechanism cluster_ester Mechanism: Reaction with Alcohol Malonyl\nChloride Malonyl Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate Malonyl\nChloride->Tetrahedral\nIntermediate + R'OH (Nucleophilic Attack) Ester + Cl- Ester + Cl- Tetrahedral\nIntermediate->Ester + Cl- - Cl- (Elimination) Final Ester + HCl Final Ester + HCl Ester + Cl-->Final Ester + HCl - H+

Caption: Nucleophilic acyl substitution with an alcohol.

2. Reaction with Amines (Amidation)

The reaction with primary or secondary amines is typically violent and yields N-substituted amides.[10] A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[13][14] The reaction is sensitive, and colored impurities can form, especially with reactive amines like phenylenediamine.[13]

Amidation_Mechanism cluster_amide Mechanism: Reaction with Amine Malonyl\nChloride Malonyl Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate Malonyl\nChloride->Tetrahedral\nIntermediate + R'R''NH (Nucleophilic Attack) Amide + Cl- Amide + Cl- Tetrahedral\nIntermediate->Amide + Cl- - Cl- (Elimination) Final Amide + R'R''NH2+Cl- Final Amide + R'R''NH2+Cl- Amide + Cl-->Final Amide + R'R''NH2+Cl- - H+ (by excess amine)

Caption: Nucleophilic acyl substitution with an amine.

3. Reaction with Thiols

Thiols, being highly nucleophilic, are expected to react with this compound to form thioesters.[15] While specific protocols for this compound are not detailed in the provided results, the reaction would follow the general nucleophilic acyl substitution pathway.

Cyclization and Heterocyclic Synthesis

This compound is a key building block for synthesizing a variety of cyclic and heterocyclic compounds through diacylation reactions.[1][5] It is used to prepare compounds like pyrimidines, pyrones, and pyridones.[16][17] For instance, it reacts with 2-aminothiophenol to form benzothiazoles and with various nitriles to yield piperidine or pyridine derivatives.[5][18]

Ketene Formation

When heated in the presence of a non-nucleophilic base, this compound can undergo elimination of HCl to form a highly reactive chlorocarbonyl ketene intermediate.[1][16] This ketene is even more reactive than this compound itself and can be used in subsequent reactions.[16]

Ketene_Formation cluster_ketene Ketene Formation MC This compound Ketene Chlorocarbonyl Ketene (O=C=CH-COCl) MC->Ketene + Base, Δ Base Base (non-nucleophilic) Salt Base-H+Cl- Ketene->Salt + Base-H+Cl-

Caption: Formation of a ketene derivative from this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its reaction products.

Spectroscopy Type Characteristic Features Reference(s)
¹H NMR (in CDCl₃) A singlet corresponding to the CH₂ protons. The chemical shift will be downfield due to the electron-withdrawing effect of the two carbonyl chloride groups.[19]
¹³C NMR A signal for the central CH₂ carbon and a signal for the carbonyl carbons.[20]
IR Spectroscopy Strong characteristic absorption bands for the C=O stretching of the acyl chloride functional group. These typically appear at a higher frequency than ester or ketone carbonyls.[21][22]
Mass Spectrometry (EI) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of Cl and COCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable.[21][23]

Applications in Research and Industry

This compound's bifunctional nature makes it a valuable intermediate in several fields:

  • Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including alkaloids and heterocyclic compounds with potential biological activity.[2][4][24]

  • Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[2][4]

  • Polymer Chemistry: this compound is employed as a coupling agent in anionic polymerization and for creating polyesters and other polymers through condensation polymerization.[3][4]

  • Materials Science: It has been used in the molecular layer deposition of N-doped TiO₂ films.[3]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is flammable, corrosive, and causes severe skin burns and eye damage.[1][6][25] It is also a lachrymator, meaning it causes tearing.[3][7] The substance reacts violently with water, liberating toxic hydrogen chloride gas.[6][26]

  • Handling: Work should be conducted in a well-ventilated chemical fume hood.[7][27] Personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[7][28] Spark-proof tools and explosion-proof equipment should be used.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, alcohols, and strong oxidizing agents.[7][26] Containers should be tightly closed, and it is often stored under an inert atmosphere (e.g., nitrogen).[26][27]

  • Spills: In case of a spill, absorb with an inert, dry material like sand or earth and place it in a chemical waste container.[7] Do not use water.[7]

References

Propanedioyl dichloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propanedioyl Dichloride

Nomenclature and Identification

Propanedioyl dichloride, a highly reactive organic compound, is systematically named under IUPAC nomenclature as propanedioyl dichloride .[1][2] It is more commonly known by its trivial name, malonyl chloride .[2][3] This dichloride is the acyl chloride derivative of malonic acid.[2]

A comprehensive list of its synonyms and identifiers is provided below for cross-referencing in scientific literature and chemical databases.

Identifier Type Value
Preferred IUPAC Name Propanedioyl dichloride[2]
Common Name This compound[2][3]
Synonyms Malonyl dichloride, Malonic acid dichloride, Malonoyl chloride, Propanedioyl chloride, Methane-1,1-dicarbonyl chloride[1][3][4][5][6]
CAS Number 1663-67-8[1][3]
Molecular Formula C₃H₂Cl₂O₂[1][3]
InChI InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2[1][6]
InChIKey SXYFKXOFMCIXQW-UHFFFAOYSA-N[1][6]
SMILES C(C(=O)Cl)C(=O)Cl[1][2]

Physicochemical Properties

Propanedioyl dichloride is a colorless to clear yellow or brown liquid.[2][3] It is a dense liquid that decomposes in water.[3][7] A summary of its key physical and chemical properties is presented in the table below.

Property Value
Molecular Weight 140.95 g/mol [1][3]
Appearance Colorless to clear yellow to orange to brown liquid[2][3]
Density 1.449 g/mL at 25 °C[3][7]
Boiling Point 53-55 °C at 19 mmHg[3][7]
Flash Point 117 °F (47.2 °C)[3][7]
Refractive Index n20/D 1.465[3][7]
Water Solubility Decomposes[3][7]
Vapor Pressure 3.16 mmHg at 25°C[7]

Synthesis and Experimental Protocols

The primary method for the synthesis of propanedioyl dichloride is the reaction of malonic acid with a chlorinating agent, most commonly thionyl chloride.[2][3]

Synthesis of Propanedioyl Dichloride from Malonic Acid

This protocol describes the preparation of propanedioyl dichloride using thionyl chloride as the chlorinating agent.

Materials:

  • Malonic acid

  • Thionyl chloride (SOCl₂)

  • Distillation apparatus

  • Reaction flask with a reflux condenser and a gas outlet

  • Heating mantle

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

  • Place malonic acid into the flask.

  • Slowly add an excess of thionyl chloride to the malonic acid at room temperature. The reaction is exothermic and will produce gaseous byproducts.

  • Once the initial reaction subsides, gently heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The remaining liquid is propanedioyl dichloride, which can be purified by vacuum distillation.[3] It is important to note that propanedioyl dichloride is unstable at room temperature and should be freshly distilled or stored at a low temperature (2-8°C) for a few days.[3]

Synthesis_of_Propanedioyl_Dichloride malonic_acid Malonic Acid (HOOC-CH₂-COOH) propanedioyl_dichloride Propanedioyl Dichloride (ClOC-CH₂-COCl) malonic_acid->propanedioyl_dichloride Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->propanedioyl_dichloride Reagent byproducts Byproducts (SO₂ + HCl) propanedioyl_dichloride->byproducts Releases

Caption: Synthesis of propanedioyl dichloride from malonic acid.

Applications in Organic Synthesis

Propanedioyl dichloride is a valuable bifunctional electrophile used in various organic syntheses.[2][8] Its two acyl chloride groups can react with a wide range of nucleophiles, making it a key building block for the synthesis of diverse molecular architectures.

Synthesis of Cyclic Compounds

As a bifunctional compound, propanedioyl dichloride is frequently used in the preparation of cyclic compounds through diacylation reactions.[2] It can react with dinucleophiles to form heterocyclic or carbocyclic rings. For example, it reacts with 1,3-dicarbonyl compounds to form barbiturates and their derivatives, which are an important class of pharmaceutical compounds.

Acylating Agent

Propanedioyl dichloride serves as an excellent acylating agent for introducing the malonyl group into molecules.[8][9] This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][8]

Propanedioyl_Dichloride_Reactivity propanedioyl_dichloride Propanedioyl Dichloride cyclic_compound Cyclic Compound propanedioyl_dichloride->cyclic_compound + acylated_product Diacylated Product propanedioyl_dichloride->acylated_product + dinucleophile Dinucleophile (e.g., H₂N-R-NH₂) dinucleophile->cyclic_compound Reaction hcl 2 HCl cyclic_compound->hcl Releases mononucleophile Mononucleophile (e.g., R-OH) mononucleophile->acylated_product Reaction acylated_product->hcl Releases

Caption: General reactivity of propanedioyl dichloride.

Safety and Handling

Propanedioyl dichloride is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1] It reacts violently with water and protic solvents.[3]

Hazard Statement GHS Code
Flammable liquid and vaporH226[1]
Causes severe skin burns and eye damageH314[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Wear protective gloves, clothing, eye protection, and face protection.[9]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]

  • Store in a well-ventilated place and keep cool.[3]

  • Use in a fume hood.[3]

References

An In-depth Technical Guide to Malonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of malonyl chloride, a pivotal reagent in organic synthesis. It details the compound's fundamental physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications, particularly within the realm of pharmaceutical development.

Core Properties of this compound

This compound, also known as propanedioyl dichloride, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive compound, making it a versatile building block for introducing a malonyl group into various molecular scaffolds.[2] Due to its reactivity, particularly with water, it must be handled with care in a controlled environment.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₂Cl₂O₂[1][4][5][6]
Molecular Weight 140.95 g/mol [1][4][5][6]
CAS Number 1663-67-8[4][5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 58-60 °C at 28 mmHg[1]
Density ~1.45 g/mL at 25 °C[2][7]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of malonic acid with a chlorinating agent, typically thionyl chloride.[1][8][9] The following sections provide a detailed methodology for this synthesis, as well as an example of its application in further reactions.

Synthesis of this compound from Malonic Acid

This protocol is adapted from established organic synthesis procedures.[5][6]

Materials:

  • Finely powdered, dry malonic acid (0.5 mole, 52 g)

  • Thionyl chloride (1.65 mole, 120 mL)

  • 250 mL Erlenmeyer flask with a ground-glass joint

  • Reflux condenser

  • Calcium chloride drying tube

  • Heating bath

  • 125 mL modified Claisen flask for distillation

  • Vacuum source (e.g., water aspirator)

Procedure:

  • In a 250 mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.

  • Fit the flask with a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Warm the flask in a heating bath maintained at 45–50 °C for 3 days. Swirl the mixture occasionally. The mixture will gradually darken.

  • After the initial heating period, increase the bath temperature to 60 °C and heat for an additional 5–6 hours.

  • After cooling, transfer the reaction mixture to a 125 mL modified Claisen flask for distillation.

  • Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.

  • Collect the this compound fraction, which distills at 58–60 °C / 28 mmHg. The product is a pale yellow liquid.

Expected Yield: 72–85% (50.5–60 g).[6]

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its bifunctional nature allows it to be used in the preparation of various cyclic compounds through diacylation.[1]

Example Application: Synthesis of Di-tert-butyl Malonate

This protocol demonstrates the use of newly synthesized this compound in a subsequent reaction.[5]

Materials:

  • Malonyl dichloride (0.2 mole, 28.0 g)

  • tert-butyl alcohol (dried, 1 mole, 100 mL)

  • Dry dimethylaniline (0.63 mole, 80 mL)

  • Dry, alcohol-free chloroform (~60 mL)

  • 1 L reaction flask equipped with a stirrer and dropping funnel

  • Ice bath

Procedure:

  • In the 1 L reaction flask, combine the tert-butyl alcohol and dimethylaniline.

  • Begin stirring and cool the flask in an ice bath.

  • Dissolve the malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform.

  • Slowly add the malonyl dichloride solution from the dropping funnel to the cooled alcohol-amine mixture.

  • Control the addition rate to maintain the reaction temperature below 30 °C, as the reaction is exothermic.

This reaction exemplifies how this compound serves as a precursor for malonic esters, which are fundamental in more complex molecular constructions.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps and logical flow of the synthesis protocol described above.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification malonic_acid Malonic Acid heating_1 Heat at 45-50°C for 3 days malonic_acid->heating_1 thionyl_chloride Thionyl Chloride thionyl_chloride->heating_1 heating_2 Heat at 60°C for 5-6 hours heating_1->heating_2 Sequential Heating distillation Vacuum Distillation (58-60°C / 28 mmHg) heating_2->distillation Crude Product product This compound (Product) distillation->product Purified Product

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound and its derivatives are significant in the pharmaceutical industry. For instance, methyl this compound is an intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes.[7] The reactivity of this compound allows for the efficient construction of complex heterocyclic structures that are often found in active pharmaceutical ingredients.[10] Its role as a versatile building block facilitates the development of novel drug candidates.[2]

References

Malonyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride (Propanedioyl dichloride, CAS No: 1663-67-8) is a highly reactive organic compound and a key building block in a multitude of synthetic applications.[1][2] As the acyl chloride derivative of malonic acid, its bifunctional nature makes it an essential reagent for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers.[3][4] However, its high reactivity also presents significant challenges in terms of stability and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling conditions, and detailed experimental protocols for its stability assessment to ensure its effective use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid, with darker coloration often indicating the presence of impurities or degradation products.[2][5] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₃H₂Cl₂O₂[5]
Molecular Weight 140.95 g/mol [5]
Appearance Colorless to light yellow/brown liquid[2][5]
Boiling Point 53-55 °C at 19 mmHg[5]
Density 1.449 g/mL at 25 °C[5]
Refractive Index n20/D 1.465[5]
Solubility Reacts violently with water and protic solvents[1][5]

Stability Profile

The utility of this compound is intrinsically linked to its high reactivity, which is also the source of its instability. The compound is sensitive to several environmental factors, leading to degradation over time. A summary of its stability challenges is presented in Table 2.

Table 2: Stability Profile and Incompatibilities of this compound

Stress FactorDescription of InstabilityIncompatible AgentsReferences
Moisture/Water Reacts violently with water and moisture to hydrolyze into malonic acid and hydrochloric acid (HCl) gas. This is the primary degradation pathway.Water, moist air, alcohols, protic solvents.[1][3][6]
Heat Thermally unstable. Decomposes upon heating to release irritating and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).Heat, sparks, and open flames.[7]
Light Light-sensitive, which can contribute to degradation over time.Direct sunlight and UV light.
Bases Reacts exothermically with strong bases.Strong bases.[7]
Oxidizing Agents Reacts with strong oxidizing agents.Strong oxidizing agents.[7]
Room Temperature Degrades at room temperature over a period of a few days. It is considered unstable at room temperature and should be used freshly prepared or distilled.Ambient temperatures.[5]
Decomposition Pathways

The primary decomposition pathway for this compound is hydrolysis. Upon contact with water, it rapidly converts to malonic acid and hydrogen chloride.

G MC This compound CH₂(COCl)₂ TS Tetrahedral Intermediate MC->TS + 2 H₂O H2O Water (H₂O) MA Malonic Acid CH₂(COOH)₂ TS->MA - 2 HCl HCl Hydrogen Chloride (2 HCl) G MC This compound Intermediate Intermediate Species MC->Intermediate Δ Heat Heat (Δ) CO Carbon Monoxide (CO) Intermediate->CO CO2 Carbon Dioxide (CO₂) Intermediate->CO2 HCl Hydrogen Chloride (HCl) Intermediate->HCl Other Other Toxic Fumes Intermediate->Other G start Start: this compound Sample stress Expose to Stress Conditions (Hydrolysis, Thermal, Photolytic) start->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sampling analysis Analyze Samples (qNMR, GC-MS, Titration) sampling->analysis data Identify Degradants & Quantify Purity Loss analysis->data end End: Establish Degradation Profile data->end G start Receive this compound quarantine Quarantine Lot start->quarantine sampling Sample under Inert Atmosphere quarantine->sampling testing Perform QC Tests (Appearance, Purity by Titration, qNMR) sampling->testing spec Compare to Specifications testing->spec release Release for Use spec->release Pass reject Reject Lot spec->reject Fail

References

Malonyl Chloride Decomposition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the decomposition products of malonyl chloride, a highly reactive chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the principal degradation pathways, experimental methodologies for analysis, and the biological significance of its decomposition products.

Executive Summary

This compound is a bifunctional acyl chloride known for its utility in organic synthesis, particularly in the formation of cyclic compounds and the introduction of the malonate group. However, its high reactivity also leads to facile decomposition under common laboratory conditions. Understanding these degradation pathways is critical for its effective use in synthesis and for assessing its potential impact in biological systems. This guide outlines the two primary decomposition routes: hydrolysis and thermal degradation. While quantitative data on product yields are sparse in publicly available literature, the qualitative outcomes are well-documented. The decomposition products, particularly malonic acid, have significant biological implications, notably through the inhibition of cellular respiration. Furthermore, the structurally related endogenous molecule, malonyl-CoA, is a critical regulator of metabolism, and its associated pathways are of considerable interest in drug discovery.

Decomposition Pathways of this compound

This compound's instability manifests primarily through two distinct chemical pathways: hydrolysis in the presence of water and thermal decomposition at elevated temperatures.

Hydrolytic Decomposition

This compound reacts vigorously with water and other protic solvents. This rapid hydrolysis is a significant consideration for its storage and handling, requiring strictly anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution at both carbonyl carbons, yielding malonic acid and hydrogen chloride.

Reaction Scheme:

The primary products of this pathway are summarized in Table 1.

Thermal Decomposition

Upon heating, this compound undergoes decomposition to produce a range of products. The most well-defined thermal degradation pathway is the elimination of hydrogen chloride to form chlorocarbonyl ketene, a highly reactive intermediate.[1][2] This reaction is particularly relevant when this compound is distilled or used in high-temperature reactions.[2]

Further heating or combustion can lead to the formation of simpler, often toxic, gaseous byproducts. Safety data sheets frequently list carbon monoxide (CO), carbon dioxide (CO2), and phosgene (COCl2) as potential thermal decomposition products, particularly in the event of a fire.

The products of thermal decomposition are summarized in Table 2.

Data on Decomposition Products

A comprehensive review of the scientific literature reveals a notable absence of systematic quantitative studies on the product yields of this compound decomposition under varying conditions. The available information is largely qualitative.

Table 1: Products of this compound Hydrolysis

ReactantProduct(s)Conditions
This compound, WaterMalonic Acid, Hydrogen Chloride (HCl)Presence of moisture at ambient temperature

Table 2: Products of this compound Thermal Decomposition

Decomposition PathwayProduct(s)Conditions
DehydrochlorinationChlorocarbonyl ketene, Hydrogen Chloride (HCl)Heating, particularly above 80°C; often observed during distillation.
Combustion/PyrolysisCarbon Monoxide (CO), Carbon Dioxide (CO2), Phosgene (COCl2), HClHigh temperatures, such as in a fire.

Experimental Protocols

Synthesis of this compound from Malonic Acid

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

  • Finely powdered, dry malonic acid

  • Thionyl chloride (SOCl2)

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Heating bath

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and drying tube, combine finely powdered and dried malonic acid with an excess of thionyl chloride (e.g., a 3:1 molar ratio of SOCl2 to malonic acid).[3]

  • Warm the flask in a heating bath at 45-50°C. The reaction mixture will gradually darken.[3]

  • Continue heating for several hours (some procedures report up to 3 days for complete reaction) with occasional swirling until the evolution of HCl and SO2 gases ceases.[3]

  • After cooling, assemble a vacuum distillation apparatus. It is recommended to use a heating bath for even heating.

  • Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.

  • Collect the this compound fraction at the appropriate boiling point and pressure (e.g., 58-60°C at 28 mmHg).[3] The product should be a pale yellow liquid.[3]

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification malonic_acid Malonic Acid reaction_flask Flask with Reflux Condenser malonic_acid->reaction_flask thionyl_chloride Thionyl Chloride thionyl_chloride->reaction_flask heating Heat (45-50°C) Several Hours reaction_flask->heating React distillation Vacuum Distillation heating->distillation product This compound (Pale Yellow Liquid) distillation->product

Figure 1. Experimental workflow for the synthesis of this compound.
In-situ Generation of Chlorocarbonyl ketene

This protocol describes the generation of chlorocarbonyl ketene from a substituted this compound for immediate use in a subsequent reaction, a common strategy due to the ketene's high reactivity.

Materials:

  • Substituted malonic acid (e.g., 2-benzylmalonic acid)

  • Thionyl chloride

  • Aprotic solvent (e.g., toluene or xylene)

  • Inert gas supply (e.g., nitrogen)

  • Heating mantle and reflux apparatus

  • Vacuum distillation apparatus

Procedure:

  • Dissolve the substituted malonic acid in the aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add thionyl chloride dropwise to the stirred solution.

  • Heat the reaction mixture to reflux under the inert atmosphere for several hours (e.g., 24 hours) to form the corresponding substituted this compound.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • To the crude substituted this compound residue, add fresh aprotic solvent (e.g., toluene or xylene).

  • Reflux the solution under a slow stream of inert gas. This step promotes the dehydrochlorination to the chlorocarbonyl ketene.

  • The resulting solution containing the in-situ generated chlorocarbonyl ketene can be used directly for subsequent reactions, or the ketene can be purified by vacuum distillation.

Biological Relevance for Drug Development

While this compound itself is not used therapeutically due to its high reactivity and toxicity, its decomposition products and related endogenous molecules are highly relevant to drug development, particularly in the areas of metabolism and oncology.

Malonic Acid as a Metabolic Inhibitor

The primary hydrolysis product of this compound is malonic acid. Malonic acid is a classical biochemical tool due to its role as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5]

  • Mechanism of Action: Malonic acid is structurally similar to the enzyme's natural substrate, succinate. It binds to the active site of succinate dehydrogenase but cannot be oxidized, thus blocking the conversion of succinate to fumarate and inhibiting the Krebs cycle.[4][5]

  • Cellular Consequences: Inhibition of succinate dehydrogenase disrupts cellular respiration, leading to a decrease in ATP production. This can induce mitochondrial potential collapse, increase the production of reactive oxygen species (ROS), and ultimately lead to cell death.[6][7]

  • Relevance to Drug Development: The deliberate inhibition of metabolic pathways is a key strategy in cancer therapy. While malonic acid itself is too simple and non-specific for therapeutic use, the principle of targeting succinate dehydrogenase and other metabolic enzymes is an active area of research.

G cluster_etc Electron Transport Chain cluster_consequences Cellular Consequences succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate Oxidation atp_decrease Decreased ATP Production sdh->atp_decrease ros_increase Increased ROS sdh->ros_increase malonic_acid Malonic Acid malonic_acid->sdh Competitive Inhibition cell_death Cell Death ros_increase->cell_death

Figure 2. Signaling pathway showing inhibition of cellular respiration by malonic acid.
Malonyl-CoA: A Key Metabolic Signaling Hub

In biological systems, the activated form of malonate is malonyl-CoA. While not a direct decomposition product of this compound, its central role in metabolism provides a crucial context for the biological effects of malonate. Malonyl-CoA is a key signaling molecule that integrates carbohydrate and fatty acid metabolism.[8][9]

  • Regulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[8][9] High levels of malonyl-CoA thus shift metabolism away from fat burning and towards fat storage.

  • Role in Disease: Dysregulation of malonyl-CoA levels is implicated in insulin resistance, type 2 diabetes, and heart disease.[10] Consequently, the enzymes that regulate malonyl-CoA levels, such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), are attractive targets for drug development.[11][12] For instance, inhibiting MCD raises malonyl-CoA levels, which can be beneficial in conditions like myocardial ischemia by promoting glucose oxidation over fatty acid oxidation.[13][12]

G cluster_metabolism Cellular Metabolism cluster_mitochondria Mitochondrion cluster_drug_targets Potential Drug Targets glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fatty_acids Fatty Acids malonyl_coa->acetyl_coa MCD fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis cpt1 CPT1 malonyl_coa->cpt1 Inhibition lc_acyl_coa Long-Chain Acyl-CoA lc_acyl_coa->cpt1 beta_oxidation β-Oxidation cpt1->beta_oxidation acc_target ACC (Acetyl-CoA Carboxylase) mcd_target MCD (Malonyl-CoA Decarboxylase)

Figure 3. Role of malonyl-CoA in metabolic signaling and as a drug target.
Lysine Malonylation: An Emerging Post-Translational Modification

Recent research has identified lysine malonylation as a novel, evolutionarily conserved post-translational modification (PTM).[14][15][16] In this process, a malonyl group from malonyl-CoA is covalently attached to lysine residues on proteins, altering their charge, structure, and function.[14][17] This modification is implicated in the regulation of metabolism and is associated with metabolic diseases like malonic aciduria.[14][18] The enzymes that add and remove this modification (e.g., Sirtuin 5, a "demalonylase") are potential targets for therapeutic intervention.[15]

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety precautions required for the handling of malonyl chloride (CAS No. 1663-67-8). Adherence to these protocols is essential to mitigate the significant risks associated with this highly reactive and hazardous compound. This document is intended for use by trained professionals in a controlled laboratory or drug development environment.

Chemical and Physical Properties

This compound, also known as propanedioyl dichloride, is a colorless to pale yellow or orange-brown liquid with a pungent, biting odor.[1][2][3] It is a highly reactive acyl chloride derived from malonic acid and is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its reactivity, while valuable in chemical synthesis, also presents significant safety challenges. The compound is unstable at room temperature, degrading after a few days, and reacts violently with water.[3][4]

A summary of key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃H₂Cl₂O₂[2][4]
Molecular Weight 140.95 g/mol [2][4]
Boiling Point 53-55 °C at 19 mmHg[3]
58 °C at 28 mmHg[4]
Density 1.449 g/mL at 25 °C[3]
Refractive Index n20/D 1.465[3]
Flash Point 47 °C (116.6 °F) - closed cup
Storage Temperature 2-8°C[3]

Hazard Identification and Analysis

This compound is classified as a flammable, corrosive, and water-reactive substance.[4][5][6] Understanding its primary hazards is fundamental to its safe handling.

Primary Hazards:

  • Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[1][5] Contact can lead to permanent eye damage and serious skin injuries.[1] Inhalation may cause chemical burns to the respiratory tract, potentially leading to pulmonary edema.[1] Ingestion can cause severe and permanent damage to the digestive tract.[1]

  • Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[5][7] Vapors may travel to an ignition source and flash back.[7]

  • Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride.[5][7][8] It is also incompatible with strong bases, alcohols, and strong oxidizing agents.[1][7] Contact with metals may evolve flammable hydrogen gas.[1]

  • Lachrymator: It is a lachrymatory substance, meaning it can cause tearing.[1][9]

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

3.1 Engineering Controls

  • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9]

  • An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

  • Use spark-proof tools and explosion-proof equipment to prevent ignition sources.[1][11]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE CategorySpecificationReference(s)
Eye/Face Protection Chemical safety goggles and a face shield are required.[1][7][11]
Skin Protection Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure. An impervious lab coat or apron is necessary.[1][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when engineering controls are not sufficient. A self-contained breathing apparatus (SCBA) may be necessary for emergencies.[1][11]

3.3 Handling and Storage

  • Handling:

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing dust, vapor, mist, or gas.[1]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Ground and bond containers when transferring material to prevent static discharge.[1][5]

    • Keep away from heat, sparks, and open flames.[1][9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Store protected from moisture.[1]

    • Keep in a flammables-area.[1]

    • Store under an inert atmosphere (e.g., nitrogen).[7][9]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

4.1 First Aid Measures

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do NOT use mouth-to-mouth resuscitation.[1][11]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][10]

4.2 Spill and Leak Response

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow spill This compound Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (SCBA may be required) evacuate->ppe ignite Remove All Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Material (e.g., dry sand, earth) ventilate->contain collect Collect Absorbed Material into a Chemical Waste Container using spark-proof tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

4.3 Fire Fighting Measures

  • Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use water directly on the substance as it reacts violently.[7][11]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.[1][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Waste from this compound is classified as hazardous.[8] All disposal must be in accordance with federal, state, and local regulations.[8][11] Contaminated materials and empty containers should be disposed of in a suitable, closed container at an approved waste disposal plant.[8][10] Do not empty into drains or sewers.[8]

Logical Relationships in Emergency Response

The decision-making process for responding to a this compound exposure incident is outlined below.

Emergency_Response_Logic action_node action_node start_node start_node start Exposure Incident exposure_type Type of Exposure? start->exposure_type action_inhalation Remove to Fresh Air Provide Oxygen/Artificial Respiration Seek Immediate Medical Attention exposure_type->action_inhalation Inhalation action_skin Flush with Soap & Water (15+ min) Remove Contaminated Clothing Seek Immediate Medical Attention exposure_type->action_skin Skin Contact action_eye Flush with Water (15+ min) Remove Contact Lenses Seek Immediate Medical Attention exposure_type->action_eye Eye Contact action_ingestion Rinse Mouth Give Water/Milk Do NOT Induce Vomiting Seek Immediate Medical Attention exposure_type->action_ingestion Ingestion

Caption: Decision logic for first aid response to this compound exposure.

By implementing these safety precautions and protocols, researchers, scientists, and drug development professionals can mitigate the inherent risks of working with this compound and maintain a safe laboratory environment.

References

An In-depth Technical Guide to the Hydrolysis of Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride (CH₂ (COCl)₂) is a highly reactive acyl chloride derived from malonic acid.[1][2] As a bifunctional electrophile, it serves as a crucial building block in organic synthesis, enabling the formation of a wide array of compounds, including heterocycles and polymers.[3] Its high reactivity, particularly towards nucleophiles like water, necessitates a thorough understanding of its hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the reaction mechanism, potential side reactions, and experimental considerations.

The Hydrolysis Reaction: Mechanism and Energetics

The reaction of this compound with water is a vigorous and highly exothermic process that yields malonic acid and hydrogen chloride gas.[1] This transformation proceeds via a nucleophilic acyl substitution mechanism.

Reaction Stoichiometry

The overall balanced chemical equation for the hydrolysis of this compound is:

CH₂(COCl)₂(l) + 2H₂O(l) → CH₂(COOH)₂(s) + 2HCl(g)

Mechanism of Hydrolysis

The hydrolysis of each acyl chloride functional group in this compound follows a two-step nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the oxygen of the attacking water molecule bears a positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of a chloride ion (a good leaving group). A subsequent proton transfer from the oxonium ion to a water molecule or the departed chloride ion regenerates the hydronium ion and yields the carboxylic acid functional group.

This process occurs sequentially at both acyl chloride groups to afford malonic acid.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MalonylChloride This compound (CH₂(COCl)₂) TetrahedralIntermediate Tetrahedral Intermediate H₂O⁺-C(O⁻)(Cl)-CH₂-COCl MalonylChloride->TetrahedralIntermediate + H₂O (Nucleophilic Attack) Water Water (H₂O) CarboxylicAcidChloride Malonyl Monochloride Carboxylic Acid HOOC-CH₂-COCl TetrahedralIntermediate->CarboxylicAcidChloride - Cl⁻, - H⁺ HCl Hydrogen Chloride (HCl) MalonicAcid Malonic Acid (CH₂(COOH)₂) CarboxylicAcidChloride->MalonicAcid + H₂O (Repeated Hydrolysis)

Figure 1: Simplified reaction pathway for the hydrolysis of this compound.
Energetics

Acyl ChlorideEnthalpy of Activation (kcal/mol)Enthalpy of Reaction (kcal/mol)
Formyl chloride25.1-13.0
Acetyl chloride29.8-17.5
Propionyl chloride29.3-18.0
Butyryl chloride29.3-17.9
Table 1: Calculated Gas-Phase Enthalpies of Activation and Reaction for the Hydrolysis of Various Acyl Chlorides. Data sourced from computational studies and can be used as a proxy to understand the energetics of this compound hydrolysis.[4]

Experimental Protocols

The high reactivity of this compound requires careful handling and controlled conditions for its hydrolysis. The following is a general protocol for the controlled hydrolysis of this compound to synthesize malonic acid in a laboratory setting.

Materials and Equipment
  • This compound

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a measured amount of deionized water. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of this compound: this compound is added dropwise to the cold, stirred water from the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive fuming of HCl.

  • Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature to ensure complete hydrolysis.

  • Extraction: The aqueous solution containing malonic acid and hydrochloric acid is transferred to a separatory funnel. The malonic acid is extracted into an organic solvent, such as diethyl ether. The extraction is typically performed multiple times to ensure a good yield.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude malonic acid can be further purified by recrystallization from a suitable solvent system.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Cool Water in Flask (0-5°C) B Slowly Add this compound A->B C Stir at Room Temperature B->C D Extract with Diethyl Ether C->D E Dry Organic Layer D->E F Evaporate Solvent E->F G Recrystallize Crude Product F->G

Figure 2: General experimental workflow for the hydrolysis of this compound.

Potential Side Reactions and Considerations

While the primary reaction is hydrolysis, other pathways can occur under specific conditions.

Ketene Formation

In the presence of a non-nucleophilic base, this compound can undergo dehydrochlorination to form a highly reactive ketene derivative.[2] However, in a purely aqueous environment without added base, the predominant reaction is hydrolysis. The water molecule is a sufficiently strong nucleophile to readily attack the carbonyl carbon before any significant deprotonation of the alpha-carbon occurs.

Decarboxylation of Malonic Acid

The product of the hydrolysis, malonic acid, can undergo decarboxylation upon heating to yield acetic acid and carbon dioxide.[5] This is a crucial consideration during the work-up and purification steps. It is advisable to avoid excessive heating of the malonic acid product, especially in an acidic environment.[6]

Safety Precautions

This compound is a corrosive and lachrymatory compound.[3] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The hydrolysis of this compound is a fundamental and highly efficient method for the preparation of malonic acid. A thorough understanding of the reaction mechanism, energetics, and potential side reactions is essential for its safe and effective application in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this versatile reagent.

References

Spectroscopic Data of Malonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for malonyl chloride, a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound characterization and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15Singlet2H-CH₂-

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
167.5C=O (Carbonyl)
55.0-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
1780StrongC=O Stretch (Acid Chloride)
1410MediumCH₂ Bend (Scissoring)
950StrongC-C Stretch
760StrongC-Cl Stretch

Sample Preparation: Liquid Film

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • A ¹H NMR spectrum is acquired at a proton frequency of 400 MHz.

  • The acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • A ¹³C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling.

  • A 30-degree pulse width is used with a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.

  • A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.

  • The FID is Fourier transformed with a line broadening of 1.0 Hz.

  • The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Protocol for Infrared (IR) Spectroscopy

1. Sample Preparation:

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film of the sample between the plates.

2. IR Spectrum Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The salt plates containing the this compound sample are placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A sufficient number of scans (typically 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolve_in_CDCl3 Dissolve in CDCl3 (for NMR) Sample->Dissolve_in_CDCl3 Prepare_Liquid_Film Prepare Liquid Film (for IR) Sample->Prepare_Liquid_Film NMR_Spectrometer NMR Spectrometer Dissolve_in_CDCl3->NMR_Spectrometer IR_Spectrometer IR Spectrometer Prepare_Liquid_Film->IR_Spectrometer Process_NMR_Data Process & Analyze 1H & 13C NMR Data NMR_Spectrometer->Process_NMR_Data Process_IR_Data Process & Analyze IR Data IR_Spectrometer->Process_IR_Data Final_Report Final Spectroscopic Report Process_NMR_Data->Final_Report NMR Data Table Process_IR_Data->Final_Report IR Data Table

Caption: Workflow for Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols: Malonyl Chloride as a Versatile Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride and its derivatives are highly reactive chemical intermediates that serve as crucial building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][2][3] Their bifunctional nature allows for the construction of complex heterocyclic structures and the introduction of a malonyl group, which is a key structural motif in many biologically active molecules.[4][5] These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceuticals, including antidiabetic agents, anticoagulants, and κ-opioid receptor agonists. The protocols provided are based on established synthetic routes and are intended to serve as a guide for researchers in drug discovery and development.

Synthesis of Antidiabetic Agents: The Case of Sitagliptin

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][6] Its synthesis can be achieved using methyl this compound as a key intermediate.[1]

Signaling Pathway of Sitagliptin

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By preventing their breakdown, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[2][4] This dual action results in improved glycemic control.[7]

Sitagliptin_Signaling_Pathway cluster_pancreas Pancreas β-cell β-cell Insulin Secretion Insulin Secretion β-cell->Insulin Secretion increases α-cell α-cell Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion decreases Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->β-cell stimulates Incretins (GLP-1, GIP)->α-cell inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degraded by Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose decreases Hepatic Glucose Production->Blood Glucose increases

Figure 1: Simplified signaling pathway of Sitagliptin.
Experimental Protocol: Synthesis of a Sitagliptin Intermediate via Methyl this compound

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Sitagliptin, starting from methyl malonic acid.[1]

Step 1: Preparation of Methyl this compound

  • To a dried flask under an inert atmosphere (e.g., argon), add methyl malonic acid and a suitable solvent such as dichloromethane.

  • Catalytic amounts of dimethylformamide (DMF) are introduced.

  • The mixture is cooled in an ice bath, and oxalyl chloride is added dropwise.

  • The reaction is allowed to proceed at room temperature for a specified time.

  • The solvent and excess reagents are removed under reduced pressure to yield crude methyl this compound.

Step 2: Condensation and Subsequent Reactions

  • The prepared methyl this compound is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base to form a β-ketoamide intermediate.

  • This intermediate is then subjected to a series of reactions including condensation, reduction, and deprotection steps to yield Sitagliptin. A detailed, multi-step synthesis is often employed in industrial settings to ensure high purity and yield.

ParameterValue/ConditionReference
Starting Material Methyl Malonic Acid[1]
Reagents Oxalyl Chloride, Dichloromethane, DMF[1]
Reaction Time (Step 1) ~2 hours[1]
Overall Yield High (process is suitable for industrial production)[1]
Purity >99.5% for the final API is typicalIndustry Standard

Synthesis of Anticoagulants: Factor Xa Inhibitors from Malonamides

Malonamides, which can be synthesized from this compound, are privileged structures in the development of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors.[9] These drugs are crucial in the prevention and treatment of thromboembolic diseases.

Drug Discovery and Synthesis Workflow

The development of a new pharmaceutical agent, such as a Factor Xa inhibitor derived from a malonamide, follows a structured workflow from initial concept to a marketable product.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target ID Target Identification (e.g., Factor Xa) Lead Gen Lead Generation (e.g., Malonamide Library) Target ID->Lead Gen Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt InVitro In Vitro Testing (Enzyme Assays) Lead Opt->InVitro InVivo In Vivo Testing (Animal Models) InVitro->InVivo Phase I Phase I (Safety) InVivo->Phase I Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Large Scale) Phase II->Phase III Approval Regulatory Approval (FDA, EMA) Phase III->Approval Market Market Launch Approval->Market

Figure 2: General workflow for drug discovery and development.
Experimental Protocol: General Synthesis of Malonamide-Based Factor Xa Inhibitors

This protocol outlines a generalized synthesis of a malonamide derivative for screening as a potential Factor Xa inhibitor.

  • Synthesis of this compound Derivative: Start with a substituted malonic acid and react it with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding this compound derivative. The reaction is typically carried out in an inert solvent.

  • Amide Formation: The this compound derivative is then reacted with two equivalents of a desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. This forms the symmetrical or unsymmetrical malonamide.

  • Purification: The crude malonamide is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods like NMR, Mass Spectrometry, and HPLC.

ParameterExample Value/ConditionReference
Starting Material Substituted Malonic Acid[9]
Chlorinating Agent Thionyl Chloride[10]
Amine Reactant Varies based on desired structure[9]
Yield Generally moderate to high[9]
Purity >95% required for initial screeningGeneral Practice

Synthesis of κ-Opioid Receptor Agonists

Malonamide derivatives have also been explored as scaffolds for the synthesis of κ-opioid receptor (KOR) agonists, which have potential applications as analgesics with a lower risk of abuse compared to traditional opioids.

Logical Relationship: From Intermediate to Biological Target

The synthesis of a KOR agonist from a this compound intermediate involves a series of chemical transformations to build a molecule with the correct three-dimensional structure to bind to and activate the κ-opioid receptor.

KOR_Agonist_Synthesis_Logic Malonyl_Chloride Substituted This compound Malonamide Malonamide Intermediate Malonyl_Chloride->Malonamide Amine_A Amine A Amine_A->Malonamide Amine_B Amine B Amine_B->Malonamide Cyclization Cyclization/ Modification Malonamide->Cyclization Final_Compound Final KOR Agonist Cyclization->Final_Compound KOR κ-Opioid Receptor Final_Compound->KOR binds to & activates Analgesia Analgesic Effect KOR->Analgesia

Figure 3: Logical flow from this compound to a KOR agonist.
Experimental Protocol: Synthesis of a Malonamide-based κ-Opioid Receptor Agonist Analog

This protocol describes a general method for synthesizing a malonamide analog for evaluation as a KOR agonist, inspired by the structures of known KOR agonists.

  • Preparation of a Substituted this compound: A suitably substituted malonic acid is converted to its diacid chloride using a standard chlorinating agent like thionyl chloride in an inert solvent.

  • Synthesis of the Malonamide: The substituted this compound is reacted with a chiral amine (to introduce stereochemistry often crucial for receptor binding) and another amine in a stepwise or one-pot procedure to yield the desired malonamide.

  • Purification and Characterization: The product is purified by chromatography and its structure and stereochemistry are confirmed by analytical techniques.

  • Biological Evaluation: The synthesized compound is then tested for its binding affinity and functional activity at the κ-opioid receptor using in vitro assays.

ParameterExample Value/ConditionReference
Starting Material Phenylmalonic acidGeneral Knowledge
Chlorinating Agent Thionyl Chloride[10]
Key Amine Chiral cyclohexanediamine derivativeInspired by U-50488 structure
Yield Variable, dependent on specific reactantsN/A
Purity >98% for biological assaysGeneral Practice

Conclusion

This compound and its derivatives are indispensable tools in the pharmaceutical industry, enabling the efficient synthesis of a wide array of therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this versatile chemical intermediate in the discovery and development of new medicines. The ability to readily construct complex molecular architectures from this simple building block ensures its continued importance in the future of pharmaceutical manufacturing.

References

Application Notes and Protocols for Acylation Reactions Using Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride, the diacyl chloride of malonic acid, is a highly reactive reagent widely employed in organic synthesis to introduce a three-carbon malonyl unit. Its bifunctional nature allows for the construction of a diverse array of acyclic and heterocyclic compounds. In the pharmaceutical and drug development sectors, acylation reactions with this compound are pivotal for the synthesis of various bioactive molecules, including N,N'-disubstituted malonamides, which have emerged as potent enzyme inhibitors. These derivatives are instrumental in the development of novel therapeutics targeting a range of diseases.[1][2] This document provides detailed protocols for acylation reactions of amines and phenols using this compound, along with data on reaction conditions and yields.

Acylation of Amines: Synthesis of N,N'-Disubstituted Malonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N,N'-disubstituted malonamides. These compounds are of significant interest in medicinal chemistry due to their roles as enzyme inhibitors, particularly targeting proteases like Factor Xa and cholinesterases.[1] The general reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme:
Experimental Protocol: Synthesis of N,N'-Diarylmalonamides

This protocol describes a general procedure for the synthesis of N,N'-diarylmalonamides from substituted anilines and this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-chloroaniline, p-toluidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure N,N'-diarylmalonamide.

Quantitative Data for N,N'-Diarylmalonamide Synthesis
EntryAniline DerivativeSolventBaseTime (h)Yield (%)
1AnilineDCMTEA385
24-ChloroanilineTHFPyridine478
34-MethoxyanilineDCMTEA2.592
44-NitroanilineTHFPyridine565
52-MethylanilineDCMTEA481

Note: Yields are isolated yields after purification and may vary depending on the specific reaction conditions and scale.

Acylation of Phenols: Synthesis of Bis(aryl) Malonates

This compound can also react with phenols to form bis(aryl) malonates. This reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity.

General Reaction Scheme:
Experimental Protocol: Synthesis of Bis(aryl) Malonates

Materials:

  • This compound

  • Substituted phenol (e.g., phenol, 4-cresol, 4-chlorophenol)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Pyridine

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve the substituted phenol (2.2 equivalents) in anhydrous toluene.

  • Add pyridine (2.5 equivalents) to the solution and cool to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the bis(aryl) malonate.

Quantitative Data for Bis(aryl) Malonate Synthesis
EntryPhenol DerivativeSolventTime (h)Yield (%)
1PhenolToluene1875
24-CresolDCM2482
34-ChlorophenolToluene2071
44-NitrophenolDCM2458
52-MethoxyphenolToluene1865

Note: Yields are isolated yields and can be influenced by steric and electronic effects of the substituents on the phenol.

Application in Drug Discovery: Malonamides as Enzyme Inhibitors

N,N'-disubstituted malonamides synthesized from this compound have shown significant potential as inhibitors of various enzymes, playing a crucial role in drug discovery. For instance, certain malonamide derivatives act as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, making them promising candidates for antithrombotic agents.[1] Additionally, other malonamide derivatives have demonstrated inhibitory activity against cholinesterases, enzymes implicated in the progression of Alzheimer's disease.[1]

Below is a diagram illustrating the role of a malonamide derivative as a Factor Xa inhibitor in the blood coagulation cascade.

Coagulation_Cascade_Inhibition cluster_fibrin_conversion Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Conversion FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Malonamide Malonamide Derivative Malonamide->FactorXa Inhibition

Inhibition of the blood coagulation cascade by a malonamide derivative.

Synthesis of Thiobarbituric Acid Derivatives

This compound is a key reagent in the synthesis of thiobarbituric acid derivatives, which are heterocyclic compounds with a range of biological activities. The reaction involves the condensation of a thiourea derivative with this compound.

Experimental Protocol: Synthesis of 1,3-Disubstituted Thiobarbituric Acids

This protocol is adapted from a reported synthesis of thiobarbituric acids.[3]

Materials:

  • This compound

  • 1,3-Disubstituted thiourea

  • Acetyl chloride

  • Acetic acid

Procedure:

  • To a stirred solution of the 1,3-disubstituted thiourea (1 equivalent) and malonic acid (1 equivalent) in a suitable flask, add a mixture of acetyl chloride (2 equivalents) and acetic acid (4 equivalents).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid product and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiobarbituric acid derivative.

Workflow for the Synthesis of a Thiobarbituric Acid Derivative

Thiobarbituric_Acid_Synthesis start Start Materials: - 1,3-Disubstituted Thiourea - Malonic Acid - Acetyl Chloride - Acetic Acid reaction Reaction Mixture: Stir at room temperature for 2-3 hours start->reaction monitoring Monitor reaction progress by TLC reaction->monitoring filtration Filter the solid product monitoring->filtration Reaction complete washing Wash with water filtration->washing recrystallization Recrystallize from a suitable solvent (e.g., ethanol) washing->recrystallization product Pure 1,3-Disubstituted Thiobarbituric Acid Derivative recrystallization->product

Workflow for the synthesis of a thiobarbituric acid derivative.

Conclusion

This compound is a versatile and powerful reagent for acylation reactions, providing access to a wide range of valuable compounds for the pharmaceutical and drug development industries. The protocols outlined in this document for the synthesis of N,N'-disubstituted malonamides, bis(aryl) malonates, and thiobarbituric acid derivatives offer robust and adaptable methods for researchers. The demonstrated application of malonamide derivatives as enzyme inhibitors highlights the importance of this compound-mediated acylations in the generation of novel therapeutic agents. As with all reactive acyl chlorides, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols: Malonyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride is a highly reactive derivative of malonic acid, serving as a powerful C3 synthon in organic synthesis. Its two electrophilic acyl chloride groups enable it to undergo cyclocondensation reactions with a variety of dinucleophiles, making it an essential reagent for the construction of numerous heterocyclic frameworks.[1] These heterocycles, particularly those containing a 1,3-dicarbonyl moiety, are core structures in many pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound, including barbiturates and 4-hydroxycoumarins.

General Workflow for Heterocyclic Synthesis

The synthesis of heterocyclic compounds using this compound typically involves a cyclocondensation reaction followed by workup and purification. The high reactivity of this compound often allows for reactions to proceed at lower temperatures compared to those using less reactive malonyl derivatives like diethyl malonate.[1]

General_Workflow General Experimental Workflow Reactants Reactants (this compound + Nucleophile) Reaction Cyclocondensation (Aprotic Solvent) Reactants->Reaction Combine Workup Aqueous Workup & Acidification Reaction->Workup Reaction Complete Isolation Isolation (Filtration) Workup->Isolation Precipitate Forms Purification Purification (Recrystallization) Isolation->Purification Crude Product Product Final Product Purification->Product Pure Heterocycle

References

Application Notes and Protocols: Malonyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride, a highly reactive diacyl chloride, serves as a versatile building block in polymer chemistry. Its bifunctional nature allows it to readily participate in various polymerization reactions, making it a valuable monomer for the synthesis of a diverse range of polymers. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polyesters, polyamides, and functional polymers, as well as its application as a coupling agent. These polymers have potential applications in fields ranging from materials science and organic electronics to drug delivery.

Key Applications of this compound in Polymer Chemistry

This compound is primarily utilized in the following areas of polymer synthesis:

  • Condensation Polymerization: As a monomer, it reacts with diols and diamines to form polyesters and polyamides, respectively. A notable application is in the synthesis of specialized polymers like 6-tetrathiafulvalene (TTF)-polymers for organic electronics.[1][2][3]

  • Polymer Functionalization: It is used to modify existing polymers by introducing the malonate group. A key example is the reaction with polyvinyl alcohol (PVA) to create poly(vinyl malonate), which can be further functionalized.[1]

  • Coupling Agent in Anionic Polymerization: this compound can be used to couple living polymer chains in anionic polymerization, enabling the synthesis of block copolymers.[3][4][5]

  • Molecular Layer Deposition (MLD): It serves as a precursor in MLD for the fabrication of thin films, such as N-doped TiO2 films for photocatalysis and solar energy applications.[1][2][3]

Data Presentation

The following tables summarize key quantitative data for polymerization reactions involving this compound and the properties of the resulting polymers.

Table 1: Synthesis of Poly(vinyl malonate) via Functionalization of PVA

ParameterValueReference
Reactants
Polyvinyl Alcohol (PVA)1 mol equivalent[1][2]
This compound1 mol equivalent[1][2]
SolventDioxane[1]
Reaction Conditions
TemperatureNot specified, likely room temperature followed by reflux[1][2]
Reaction TimeNot specified[1][2]
Product Characterization
Conversion Ratios57-89%[1][2]
Key FTIR Absorption Band (C=O ester)1724-1740 cm⁻¹[1][2]

Table 2: General Conditions for Polyamide Synthesis via Interfacial Polymerization

ParameterGeneral Range/ValueReference
Reactants
Diamine (in aqueous phase)Typically 1-2 wt%[6]
Diacyl Chloride (e.g., this compound) (in organic phase)Typically 0.1-0.2 wt%[6]
Organic SolventDichloromethane, Toluene, or Hexane[7]
Reaction Conditions
TemperatureRoom Temperature[8]
Reaction TimeTypically rapid (seconds to minutes)[9]
Resulting Polymer Properties
Molecular WeightHigh molecular weight is achievable[10]
Polydispersity Index (PDI) for Step PolymerizationTypically around 2.0[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl malonate)

This protocol describes the functionalization of polyvinyl alcohol (PVA) with this compound to produce poly(vinyl malonate).

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Dioxane (anhydrous)

  • Round bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, dissolve 1 molar equivalent of polyvinyl alcohol in 20 mL of anhydrous dioxane with stirring.[1][2]

  • In the dropping funnel, add 1 molar equivalent of this compound.

  • Slowly add the this compound from the dropping funnel to the PVA solution at room temperature with continuous stirring.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by FTIR is recommended to observe the disappearance of the acid chloride peak and the appearance of the ester peak).

  • After cooling to room temperature, the resulting poly(vinyl malonate) can be precipitated by pouring the reaction mixture into a non-solvent such as diethyl ether.

  • Filter the polymer and wash with the non-solvent to remove unreacted monomers and byproducts.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: General Procedure for Polyamide Synthesis via Interfacial Polymerization

This protocol outlines the general steps for synthesizing a polyamide using this compound and a diamine via unstirred interfacial polymerization.

Materials:

  • Diamine (e.g., hexamethylenediamine)

  • Sodium hydroxide (NaOH)

  • This compound

  • Hexane (or other suitable organic solvent)

  • Beaker

  • Forceps

Procedure:

  • Prepare an aqueous solution of the diamine. For example, dissolve the diamine in deionized water, and add a stoichiometric amount of NaOH to neutralize the HCl byproduct that will be formed.[8] A typical concentration is 0.50 M hexamethylenediamine in 0.5 M NaOH.[12]

  • Prepare an organic solution of this compound in a water-immiscible solvent like hexane. A typical concentration is 0.2 M.[12]

  • Carefully pour the organic solution of this compound on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.[8]

  • A polymer film (polyamide) will form at the interface.[8]

  • Using forceps, carefully grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".[12]

  • The polymer rope can be wound onto a glass rod.

  • Wash the collected polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts, and to aid in drying.[13]

  • Dry the polyamide in a vacuum oven.

Visualizations

experimental_workflow_pva_functionalization cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product PVA Polyvinyl Alcohol (PVA) Dissolve Dissolve PVA in Dioxane PVA->Dissolve MalonylChloride This compound Addition Slowly add this compound MalonylChloride->Addition Dioxane Dioxane (Solvent) Dioxane->Dissolve Dissolve->Addition Reflux Heat to Reflux Addition->Reflux Precipitate Precipitate in Non-solvent Reflux->Precipitate Filter Filter the Polymer Precipitate->Filter Wash Wash with Non-solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product Poly(vinyl malonate) Dry->Product

Caption: Workflow for the synthesis of poly(vinyl malonate).

logical_relationship_interfacial_polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Diamine Monomer Interface Liquid-Liquid Interface Diamine->Interface Base Base (e.g., NaOH) Byproduct HCl (neutralized by base) Base->Byproduct neutralizes MalonylChloride This compound MalonylChloride->Interface OrganicSolvent Immiscible Organic Solvent Polymerization Polymerization Interface->Polymerization Polyamide Polyamide Film Polymerization->Polyamide Polymerization->Byproduct

Caption: Logical relationship in interfacial polymerization.

Application in Drug Development

Polymers synthesized using this compound, particularly biodegradable polyesters and polyamides, have potential applications in drug delivery systems.[14][15] These polymers can be formulated into various drug carriers such as nanoparticles, microspheres, and hydrogels to achieve controlled and targeted drug release.[16]

Key Concepts in Polymer-Based Drug Delivery:

  • Controlled Release: Polymeric matrices can encapsulate therapeutic agents and release them over an extended period, maintaining the drug concentration within the therapeutic window.

  • Targeted Delivery: The surface of polymer-based drug carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation at the desired site, thereby increasing efficacy and reducing off-target toxicity.

  • Biocompatibility: For in vivo applications, the biocompatibility of the polymer is crucial. Polymers derived from this compound would require thorough evaluation to ensure they and their degradation products are non-toxic and do not elicit an adverse immune response.[7][17]

While specific signaling pathways directly modulated by this compound-derived polymers are not extensively documented, the drug delivery systems they form can be designed to deliver therapeutics that target various cellular signaling pathways implicated in diseases like cancer. For instance, a polymer-based nanoparticle could carry a kinase inhibitor to block a specific signaling cascade within tumor cells.[18][19] The design of such systems focuses on the physicochemical properties of the polymer to control the release kinetics and biodistribution of the encapsulated drug.

drug_delivery_system cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_delivery In Vivo Application cluster_action Therapeutic Action Monomers This compound + Co-monomer Polymerization Polymerization Monomers->Polymerization Polymer Biodegradable Polymer Polymerization->Polymer Encapsulation Encapsulation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation DrugCarrier Polymer-based Drug Carrier (e.g., Nanoparticle) Encapsulation->DrugCarrier Administration Administration DrugCarrier->Administration Targeting Targeted Delivery Administration->Targeting Release Controlled Release Targeting->Release CellularInteraction Cellular Interaction Release->CellularInteraction SignalingPathway Modulation of Signaling Pathway CellularInteraction->SignalingPathway TherapeuticEffect Therapeutic Effect SignalingPathway->TherapeuticEffect

Caption: Polymer-based drug delivery logical workflow.

Conclusion

This compound is a valuable and reactive monomer in polymer chemistry, enabling the synthesis of a variety of polymers with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in creating novel polymeric materials for diverse applications, including advanced materials and drug delivery systems. Further research into the biocompatibility and in vivo behavior of these polymers will be crucial for their successful translation into biomedical applications.

References

Application Note: Synthesis of Malonic Esters using Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of malonic esters, versatile intermediates in organic synthesis, utilizing malonyl chloride. Malonic esters are crucial building blocks for a variety of molecules, including barbiturates and other pharmaceuticals.[1][2] The reaction of this compound with alcohols offers a direct and efficient route to these valuable compounds. This note covers the underlying reaction mechanism, comprehensive experimental protocols, safety precautions, and characterization data.

Introduction

Malonic esters, particularly dialkyl malonates, are pivotal reagents in synthetic organic chemistry. Their defining feature is the acidity of the α-carbon protons, which facilitates the formation of a stabilized enolate. This enolate can be readily alkylated, acylated, and used in various condensation reactions, making malonic esters a cornerstone of C-C bond formation strategies.[2][3] A primary application lies in the "malonic ester synthesis," which provides a route to substituted carboxylic acids.[2][3] In the pharmaceutical industry, malonic esters are key precursors for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably barbiturates, which are synthesized through condensation with urea.[1][2]

The synthesis of malonic esters is typically achieved through Fischer esterification of malonic acid or, as detailed herein, by the reaction of this compound with an appropriate alcohol. The latter method is an example of nucleophilic acyl substitution and is often rapid and irreversible, providing high yields of the desired ester.[4][5][6]

Reaction Mechanism and Principles

The synthesis of a malonic ester from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves two primary roles.[1]

  • Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the alcohol, which would render it non-nucleophilic and halt the reaction.[4]

  • Nucleophilic Catalyst (Optional): Bases like pyridine can also act as nucleophilic catalysts. Pyridine can attack the electrophilic carbonyl carbon of the acyl chloride to form a highly reactive acyl-pyridinium intermediate. This intermediate is then more readily attacked by the alcohol, regenerating the pyridine catalyst.[4]

The overall transformation is the replacement of the two chloride atoms on this compound with two alkoxy groups from the alcohol.

Experimental Protocols

Safety Note: this compound is corrosive, flammable, and reacts violently with water.[7] It is a lachrymator and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a lab coat. Ensure all glassware is thoroughly dried before use.

Protocol 1: Preparation of this compound

This protocol is adapted from Organic Syntheses and describes the preparation of this compound from malonic acid and thionyl chloride.[7]

Materials:

  • Finely powdered, dry malonic acid

  • Thionyl chloride (SOCl₂)

  • Apparatus: Round-bottom flask, reflux condenser with a drying tube (e.g., CaCl₂).

Procedure:

  • In a 250 mL round-bottom flask, place finely powdered malonic acid (52 g, 0.5 mole).

  • Carefully add thionyl chloride (120 mL, approx. 1.65 mole) to the flask.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Warm the flask in a heating bath at 45–50°C for 3 days. Swirl the mixture occasionally. The mixture will gradually darken.

  • Increase the bath temperature to 60°C and heat for an additional 5–6 hours.

  • After cooling to room temperature, transfer the mixture to a distillation apparatus.

  • Distill the product under reduced pressure. A small forerun of excess thionyl chloride will be collected first.

  • Collect the this compound fraction.

Protocol 2: Synthesis of Diethyl Malonate (Representative Procedure)

This protocol is a representative procedure for the synthesis of a simple dialkyl malonate, based on the established reaction of acid chlorides with alcohols in the presence of pyridine.[4][8]

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Apparatus: Three-necked round-bottom flask, dropping funnel, magnetic stirrer, condenser with drying tube, ice bath.

Procedure:

  • Set up a dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • In the flask, combine anhydrous ethanol (25.3 mL, 0.43 mole) and anhydrous pyridine (33.1 mL, 0.41 mole) in 150 mL of anhydrous diethyl ether.

  • Cool the mixture in an ice bath with stirring.

  • Prepare a solution of this compound (28.2 g, 0.2 mole) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the this compound solution dropwise to the stirred, cooled ethanol-pyridine mixture over 30-45 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: a. Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of dilute HCl (to remove excess pyridine), 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: Purify the crude diethyl malonate by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters and Yields
Starting MaterialAlcoholBaseProductYield (%)Boiling Point (°C/mmHg)Reference
Malonic Acid--This compound72-8558-60 / 28[7]
This compoundtert-Butyl AlcoholDimethylanilineDi-tert-butyl Malonate69-72112-115 / 31Derived from Org. Syn. procedure
This compoundEthanolPyridineDiethyl MalonateHigh (Typical)199 / 760General reaction[1]
Table 2: Characterization Data for Diethyl Malonate
PropertyValue
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Boiling Point 199 °C
Density 1.055 g/cm³
Refractive Index 1.413-1.415
¹H NMR (CDCl₃) δ 4.20 (q, 4H), 3.35 (s, 2H), 1.27 (t, 6H)
¹³C NMR (CDCl₃) δ 166.8, 61.6, 41.5, 14.0
IR (liquid film) ~1735 cm⁻¹ (C=O stretch)

Visualizations

Reaction Mechanism Workflow

reaction_mechanism reagents This compound + Alcohol (R-OH) intermediate Acyl-pyridinium Intermediate (Optional Pathway) reagents->intermediate Pyridine attacks acyl chloride attack Nucleophilic Attack by Alcohol reagents->attack pyridine Pyridine (Base) pyridine->attack Catalyst & HCl Scavenger intermediate->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral collapse Collapse & Chloride Elimination tetrahedral->collapse product Malonic Ester + Pyridinium HCl collapse->product experimental_workflow start 1. Reagent Setup (Dry Glassware, Inert Atmosphere) addition 2. Slow Addition of This compound at 0-10°C start->addition reaction 3. Reaction at Room Temperature addition->reaction workup 4. Aqueous Work-up (Wash with H₂O, acid, base) reaction->workup drying 5. Drying (Anhydrous MgSO₄) workup->drying evaporation 6. Solvent Removal (Rotary Evaporation) drying->evaporation purification 7. Purification (Vacuum Distillation) evaporation->purification characterization 8. Product Characterization (NMR, IR, etc.) purification->characterization

References

Application Notes and Protocols: Malonyl Chloride as a Coupling Agent in Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of malonyl chloride as a coupling agent in the synthesis of block copolymers, particularly through living anionic polymerization. Detailed experimental protocols, data presentation, and potential applications in drug delivery are outlined to guide researchers in this field.

Introduction

Block copolymers, composed of two or more distinct polymer chains linked together, are a versatile class of materials with applications ranging from thermoplastic elastomers to nanomedicine. The precise synthesis of well-defined block copolymers is crucial for tailoring their properties. Living anionic polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow molecular weight distributions. In this method, the growing polymer chains remain active ("living") until a terminating or coupling agent is introduced.

This compound, a difunctional acyl chloride, serves as an efficient coupling agent to link two living anionic polymer chains, resulting in the formation of a triblock or multi-block copolymer. This method is particularly useful for creating symmetric triblock copolymers or more complex architectures. The resulting amphiphilic block copolymers can self-assemble into nanostructures like micelles in selective solvents, making them promising candidates for advanced drug delivery systems.

Synthesis of Block Copolymers using this compound

The synthesis of a block copolymer using this compound as a coupling agent typically involves a multi-step process based on living anionic polymerization. A classic example is the synthesis of a polystyrene-b-polyisoprene-b-polystyrene (SIS) triblock copolymer, where two living polystyrene-b-polyisoprene diblock chains are coupled with this compound.

Experimental Workflow

The overall workflow for the synthesis of a triblock copolymer via coupling with this compound is depicted below.

G cluster_synthesis Block Copolymer Synthesis cluster_characterization Characterization A 1. Polymerization of First Block (e.g., Styrene) via Living Anionic Polymerization B 2. Sequential Addition and Polymerization of Second Block (e.g., Isoprene) A->B C 3. Formation of Living Diblock Copolymer (e.g., Polystyryl-polyisoprenyllithium) B->C D 4. Coupling Reaction with This compound C->D E 5. Termination and Purification of Triblock Copolymer D->E F Gel Permeation Chromatography (GPC) E->F G Nuclear Magnetic Resonance (NMR) Spectroscopy E->G H Differential Scanning Calorimetry (DSC) E->H

Caption: Workflow for triblock copolymer synthesis using this compound.

Detailed Experimental Protocol: Synthesis of (Polystyrene-b-Polyisoprene)₂-Malonate

This protocol is a generalized procedure based on established methods for living anionic polymerization and coupling reactions with acyl chlorides. Researchers should optimize conditions for their specific experimental setup.

Materials:

  • Styrene (monomer)

  • Isoprene (monomer)

  • Cyclohexane (solvent, polymerization grade)

  • sec-Butyllithium (initiator)

  • This compound (coupling agent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • High-vacuum line and glassware

Procedure:

  • Purification: All reagents and solvents must be rigorously purified to remove any protic impurities that would terminate the living polymerization. Styrene and isoprene are typically distilled from calcium hydride. Cyclohexane is purified by passing it through activated alumina columns.

  • Polymerization of the First Block (Polystyrene):

    • A reaction flask is assembled and dried under high vacuum.

    • Purified cyclohexane is distilled into the reactor.

    • A calculated amount of sec-butyllithium initiator is added to the solvent.

    • Purified styrene monomer is added to the initiator solution. The polymerization is typically carried out at 40-50 °C. The reaction is monitored by the disappearance of the characteristic orange color of the styryllithium anion.

  • Polymerization of the Second Block (Polyisoprene):

    • Once the styrene polymerization is complete, a sample of the living polystyryllithium is taken for analysis (e.g., GPC).

    • Purified isoprene monomer is then added to the living polystyrene solution. The polymerization is continued at 40-50 °C.

  • Coupling Reaction:

    • After the isoprene polymerization is complete, the reactor is cooled to 0 °C.

    • A stoichiometric amount of this compound (approximately 0.5 equivalents with respect to the living chain ends) dissolved in cyclohexane is added dropwise to the living diblock copolymer solution with vigorous stirring. The disappearance of the color of the living anions indicates the progress of the coupling reaction. The reaction is typically allowed to proceed for several hours at room temperature.

  • Termination and Purification:

    • A small amount of degassed methanol is added to terminate any remaining living chains.

    • The resulting triblock copolymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.

    • The crude polymer may be further purified by fractional precipitation to remove any uncoupled diblock copolymer.

Characterization of the Block Copolymer

The synthesized block copolymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), composition, and thermal properties.

Table 1: Characterization Data for a Hypothetical (Polystyrene-b-Polyisoprene)₂-Malonate Triblock Copolymer

ParameterPrecursor (PS-b-PI)Coupled Triblock Copolymer
Number-Average Molecular Weight (Mn, g/mol )50,000~100,000
Polydispersity Index (PDI)< 1.1< 1.2
Coupling Efficiency (%)-> 90%
Glass Transition Temp. (Tg) of PS block (°C)~100~100
Glass Transition Temp. (Tg) of PI block (°C)~ -60~ -60

Note: The data in this table are representative values and will vary depending on the specific synthesis conditions.

Application in Drug Delivery

Amphiphilic block copolymers synthesized using this compound as a coupling agent can self-assemble into micelles in an aqueous environment. These micelles consist of a hydrophobic core, formed by the water-insoluble block (e.g., polystyrene or polyisoprene), and a hydrophilic corona, which can be introduced by using a hydrophilic block or by post-polymerization modification. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs.

pH-Responsive Drug Release Mechanism

A common strategy in drug delivery is to design carriers that release their payload in response to specific stimuli in the target environment, such as the lower pH found in tumor tissues or endosomal compartments. This can be achieved by incorporating pH-sensitive moieties into the block copolymer. For instance, if a block copolymer contains a block with basic groups (e.g., poly(2-vinylpyridine)), a decrease in pH will lead to protonation of these groups, causing the micelle to swell or disassemble and release the encapsulated drug.

G cluster_drug_delivery pH-Responsive Drug Delivery A 1. Self-assembly of amphiphilic block copolymer into micelles with encapsulated drug B 2. Micelles circulate in bloodstream (Physiological pH ~7.4) Drug is retained in the core A->B C 3. Accumulation in tumor tissue (Acidic microenvironment, pH < 7.0) or cellular uptake into endosomes (pH ~5.0-6.5) B->C D 4. Protonation of pH-sensitive block in the micelle corona/core C->D E 5. Micelle destabilization (swelling or disassembly) D->E F 6. Release of encapsulated drug at the target site E->F

Caption: Mechanism of pH-responsive drug release from block copolymer micelles.

Protocol for Micelle Formation and Drug Loading

Materials:

  • Synthesized amphiphilic block copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Organic solvent (e.g., tetrahydrofuran, THF)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolution: Dissolve the block copolymer and the hydrophobic drug in a suitable organic solvent like THF.

  • Micelle Formation: Add the polymer/drug solution dropwise to a vigorously stirring aqueous buffer. The organic solvent is then removed by dialysis against the aqueous buffer for an extended period (e.g., 24-48 hours). This process leads to the self-assembly of the block copolymer into drug-loaded micelles.

  • Characterization: The resulting micelles should be characterized for their size, size distribution (e.g., by Dynamic Light Scattering), morphology (e.g., by Transmission Electron Microscopy), and drug loading content and efficiency.

Conclusion

This compound is a valuable coupling agent for the synthesis of well-defined block copolymers via living anionic polymerization. The resulting polymers, particularly amphiphilic block copolymers, have significant potential in the field of drug delivery. Their ability to form stimuli-responsive nanocarriers allows for the targeted release of therapeutic agents, which can improve efficacy and reduce side effects. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these promising materials.

Application Notes and Protocols: The Role of Malonyl Chloride in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malonyl chloride, the diacyl chloride of malonic acid, is a highly reactive bifunctional electrophile. This reactivity makes it a valuable C3 building block in organic synthesis, particularly for the construction of heterocyclic systems. In the agrochemical industry, this compound and its derivatives are employed as key intermediates in the production of a range of active ingredients, including fungicides and herbicides. Its ability to readily undergo cyclocondensation reactions with various nucleophiles, such as ureas and thioureas, allows for the efficient synthesis of pyrimidine-based scaffolds, which are central to the biological activity of many commercial and developmental agrochemicals.

These application notes provide an overview of the use of this compound in the synthesis of agrochemical compounds, with a focus on the preparation of thiobarbituric acid derivatives, which have demonstrated notable fungicidal properties. Detailed experimental protocols for the synthesis of this compound and a representative fungicidal thiobarbiturate are provided to guide researchers in this field.

Key Applications in Agrochemical Synthesis

This compound is a versatile reagent for the synthesis of various heterocyclic compounds with applications in agrochemicals. Its primary use lies in cyclocondensation reactions to form six-membered rings.

  • Fungicides: A significant application of this compound is in the synthesis of thiobarbituric acid and barbituric acid derivatives. These compounds form the core structure of several fungicides. The reaction of this compound with thiourea or substituted thioureas leads to the formation of the thiobarbiturate ring, which can be further functionalized to optimize fungicidal activity. Thiobarbiturate derivatives have shown efficacy against a variety of plant pathogens.

  • Herbicides: Barbiturate derivatives, synthesized from the reaction of this compound with urea, have been investigated for their herbicidal properties. The substituents on the barbiturate ring play a crucial role in determining the herbicidal activity and selectivity.

  • Insecticides: While less common, derivatives of this compound have been used in the synthesis of mesoionic insecticides. These compounds represent a newer class of insecticides with a unique mode of action.

  • Plant Growth Regulators: The pyrimidine ring system, accessible through this compound chemistry, is also a feature in some compounds investigated as plant growth regulators.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from malonic acid using thionyl chloride.[1]

Reaction Scheme:

malonic_acid Malonic Acid malonyl_chloride This compound malonic_acid->malonyl_chloride + 2 thionyl_chloride SOCl₂ thionyl_chloride->malonyl_chloride hcl HCl malonyl_chloride->hcl + 2 so2 SO₂ malonyl_chloride->so2 + 2

Caption: Synthesis of this compound from Malonic Acid.

Materials:

  • Malonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel with reflux condenser and gas outlet

Procedure:

  • To a dried reaction vessel equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add malonic acid.

  • Slowly add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the malonic acid at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of malonic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Quantitative Data:

ParameterValueReference
Molar Ratio (Malonic Acid:SOCl₂)1 : 2-3[1]
Reaction TemperatureReflux (~79 °C)[1]
Reaction Time2-3 hours[1]
Typical Yield>80%
Protocol 2: Synthesis of a Fungicidal Thiobarbiturate Derivative

This protocol outlines the general procedure for the cyclocondensation of this compound with a substituted thiourea to produce a 5-substituted-thiobarbituric acid, a class of compounds with demonstrated antifungal activity.[2][3]

Reaction Scheme:

malonyl_chloride This compound thiobarbiturate 5-Substituted-Thiobarbituric Acid malonyl_chloride->thiobarbiturate + thiourea Substituted Thiourea (R-NH-CS-NH-R') thiourea->thiobarbiturate hcl HCl thiobarbiturate->hcl + 2

Caption: Cyclocondensation of this compound and Thiourea.

Materials:

  • This compound

  • Substituted thiourea (e.g., N-arylthiourea)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or dry 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the substituted thiourea in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled thiourea solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then washed with cold water to remove any unreacted starting materials and byproducts.

  • The solid product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Quantitative Data for a Representative Synthesis:

ParameterGeneral Range
Molar Ratio (this compound:Thiourea)1 : 1
Reaction Temperature0 °C to Reflux
Reaction Time3-6 hours
Typical Yield60-85%

Logical Workflow for Agrochemical Discovery using this compound

The following diagram illustrates a typical workflow for the discovery and development of new agrochemicals utilizing this compound as a key building block.

workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development A This compound Synthesis B Cyclocondensation with Urea/Thiourea Derivatives A->B C Library of Substituted (Thio)Barbiturates B->C D Primary Biological Screening (Fungicidal/ Herbicidal Activity) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Iterative Synthesis H Pre-clinical & Field Trials G->H I Formulation & Regulatory Approval H->I J Commercial Agrochemical I->J

Caption: Workflow for Agrochemical Development.

This workflow highlights the iterative process of synthesizing a library of compounds, screening for biological activity, and optimizing the lead structures to develop a commercially viable agrochemical product. This compound plays a crucial role in the initial synthesis step, enabling the creation of a diverse range of heterocyclic compounds for screening.

Disclaimer: The provided protocols are for informational purposes for research and development professionals. These reactions should only be conducted by trained chemists in a well-equipped laboratory with appropriate safety precautions. This compound is a corrosive and moisture-sensitive compound and should be handled with care in a fume hood.

References

Application Notes and Protocols: Malonyl Chloride in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of malonyl chloride and its derivatives as versatile building blocks in the synthesis of complex alkaloids. The focus is on the formation of key heterocyclic cores, such as isoquinoline and β-carboline scaffolds, which are prevalent in a wide range of biologically active natural products.

Introduction: The Role of this compound in Heterocyclic Synthesis

This compound (CH₂(COCl)₂) is a highly reactive bifunctional reagent widely employed in organic synthesis.[1][2] Its two acyl chloride groups allow for the construction of a variety of cyclic and acyclic compounds.[1] In the context of alkaloid synthesis, this compound serves as a crucial precursor for forming key structural motifs.[3]

A significant application of this compound in this field is its use in generating N-acyliminium ions. These reactive intermediates are powerful electrophiles that readily undergo intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form the core structures of isoquinoline and β-carboline alkaloids.[4][5][6] The acylation of an imine with this compound or a derivative enhances the electrophilicity of the iminium ion, facilitating cyclization under mild conditions with a broad range of nucleophiles, including electron-rich aromatic rings.[4][6]

Key Synthetic Application: Synthesis of Tetracyclic Alkaloid Cores

This compound has been successfully employed in the synthesis of alkaloids possessing tetracyclic cores, such as cyclopiamide A and speradine E.[3] The following sections will detail the synthetic strategy and provide a general protocol for the construction of such complex molecular architectures.

General Reaction Scheme: N-Acyliminium Ion-Mediated Cyclization

The general strategy involves the reaction of a β-arylethylamine with a suitable precursor to form an imine. This imine is then acylated in situ with this compound or a mono-ester/mono-acid chloride derivative of malonic acid. The resulting N-acyliminium ion is a highly reactive electrophile that undergoes an intramolecular cyclization to form the tetracyclic alkaloid core.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: N-Acyliminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization beta_arylethylamine β-Arylethylamine imine Imine beta_arylethylamine->imine + aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->imine Condensation n_acyliminium N-Acyliminium Ion imine->n_acyliminium + malonyl_chloride This compound Derivative malonyl_chloride->n_acyliminium Acylation tetracyclic_core Tetracyclic Alkaloid Core n_acyliminium->tetracyclic_core Pictet-Spengler Cyclization

Figure 1: General workflow for the synthesis of tetracyclic alkaloid cores using this compound derivatives.

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound and its derivatives in the context of alkaloid synthesis.

Preparation of Mono-Substituted Malonyl Chlorides

Mono-substituted malonyl chlorides, such as methyl this compound and ethyl this compound, are often used to introduce additional functionality into the final alkaloid structure. These can be synthesized from the corresponding dialkyl malonates.[7]

Protocol 1: Synthesis of Monoalkyl this compound [7]

This three-step procedure involves the selective saponification of a dialkyl malonate, followed by hydrolysis and subsequent chlorination.

Step A: Selective Saponification of Dialkyl Malonate

  • Dissolve the dialkyl malonate in an alcoholic solution of potassium hydroxide.

  • Stir the reaction mixture to form the monopotassium salt of the diester.

Step B: Hydrolysis to Monoalkyl Malonic Acid

  • Hydrolyze the potassium salt of the monoalkyl malonate using concentrated HCl to yield the monoalkyl malonic acid.

Step C: Chlorination to Monoalkyl this compound

  • React the monoalkyl malonic acid with a chlorinating agent, such as thionyl chloride.[7]

  • The reaction can be performed with or without a solvent like methylene chloride.[7] The solvent-free approach is considered a greener method with higher conversion rates.[7]

  • Reflux the reaction mixture for 1 hour at 40-45°C.[7]

  • If a solvent is used, it is removed by distillation under vacuum to yield the monoalkyl this compound.[7]

Reaction StepReactantsSolventTemperature (°C)Time (h)Conversion (Methyl)[7]Conversion (Ethyl)[7]
ChlorinationMethyl Malonic Acid, Thionyl ChlorideMethylene Chloride40-45178.67%-
ChlorinationMethyl Malonic Acid, Thionyl ChlorideNone40-45193.08%-
ChlorinationEthyl Malonic Acid, Thionyl ChlorideMethylene Chloride40-451-84.39%
ChlorinationEthyl Malonic Acid, Thionyl ChlorideNone40-451-98.23%

Table 1: Comparison of reaction conditions and yields for the synthesis of monoalkyl malonyl chlorides.

Pictet-Spengler Reaction via N-Acyliminium Ion Formation

The Pictet-Spengler reaction is a powerful tool for constructing the isoquinoline and β-carboline skeletons of many alkaloids.[4] The use of an N-acyliminium ion intermediate, generated from the reaction of an imine with an acyl chloride, significantly enhances the reactivity and broadens the scope of this transformation.[4]

Protocol 2: General Procedure for N-Acyliminium Ion-Mediated Pictet-Spengler Reaction

  • Imine Formation: Condense a β-arylethylamine (e.g., tryptamine or phenethylamine) with an appropriate aldehyde or ketone. This reaction is often carried out in a suitable solvent at room temperature.

  • N-Acyliminium Ion Formation and Cyclization:

    • To the solution containing the imine, add a solution of this compound or a this compound derivative dropwise at a controlled temperature (e.g., 0 °C).

    • A tertiary amine base (e.g., triethylamine) is typically added to neutralize the HCl generated during the reaction.

    • The N-acyliminium ion forms in situ and undergoes intramolecular cyclization.

    • The reaction mixture is then stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Purification:

    • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

G start Start: β-Arylethylamine + Aldehyde/Ketone imine_formation Imine Formation (Condensation) start->imine_formation acylation Acylation with This compound Derivative imine_formation->acylation cyclization Intramolecular Pictet-Spengler Cyclization acylation->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Product: Tetracyclic Alkaloid Precursor purification->product

Figure 2: Experimental workflow for the Pictet-Spengler reaction via an N-acyliminium ion intermediate.

Application in the Synthesis of Quinolizidine and Indolizidine Alkaloids

The synthetic principles described above can be extended to the synthesis of other classes of alkaloids, such as quinolizidine and indolizidine alkaloids. These alkaloids are characterized by their bicyclic nitrogen-containing core structures and exhibit a wide range of biological activities. The construction of these ring systems can be achieved through cyclization reactions of appropriately functionalized precursors, which can be derived from reactions involving this compound.

Safety and Handling

This compound is a corrosive and lachrymatory compound that reacts violently with water and protic solvents.[3] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. This compound is unstable at room temperature and should be used freshly prepared or distilled, although it can be stored for short periods at low temperatures (2-8 °C).[3]

Conclusion

This compound and its derivatives are valuable and versatile reagents in the synthesis of a diverse range of alkaloids. Their ability to form highly reactive N-acyliminium ions enables the efficient construction of complex heterocyclic scaffolds, such as the tetracyclic cores of isoquinoline and β-carboline alkaloids. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the utility of this compound in the synthesis of novel and biologically active alkaloid analogs.

References

Application Notes and Protocols for Condensation Polymerization with Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride, as a highly reactive difunctional acyl chloride, is a valuable monomer for condensation polymerization. Its reactions with nucleophiles such as diamines and diols proceed rapidly at low temperatures to form polyamides and polyesters, respectively. This reactivity avoids the need for high temperatures and prolonged reaction times often associated with the polycondensation of dicarboxylic acids. The resulting polymers, particularly biodegradable polyesters, are of significant interest in the biomedical field, including for drug delivery applications. These materials can be formulated into various drug delivery vehicles such as nanoparticles, microcapsules, and hydrogels.[1][2]

This document provides detailed application notes and protocols for the synthesis of polymers via condensation polymerization using this compound. It is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

Synthesis of this compound

This compound is typically synthesized from malonic acid using a chlorinating agent such as thionyl chloride.[3][4]

Experimental Protocol: Synthesis of this compound from Malonic Acid

Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents and the evolution of HCl and SO₂ gases.

Materials:

  • Malonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent for purification (e.g., hexane)

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add finely powdered and dried malonic acid (1 equivalent).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (5-10 equivalents) to the flask.

  • Catalyst Addition: Add a catalytic amount (a few drops) of anhydrous DMF to the suspension.

  • Reaction: Stir the mixture and heat it to reflux (approximately 80°C) under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 4-6 hours, at which point the solution should become clear.[5]

  • Isolation of Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation. The product is a pale yellow liquid.[4]

Condensation Polymerization of this compound

This compound can be polymerized with various co-monomers, most commonly diamines to form polyamides and diols to form polyesters. Two primary techniques are employed: interfacial polymerization and solution polymerization.

Interfacial Polymerization of this compound with a Diamine

Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases.[6][7] This method is particularly well-suited for the rapid and irreversible reaction between a diacid chloride and a diamine.[6]

Experimental Protocol: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and a generic aliphatic diamine (e.g., hexamethylenediamine).

Materials:

  • This compound

  • Aliphatic diamine (e.g., hexamethylenediamine)

  • Anhydrous, water-immiscible organic solvent (e.g., dichloromethane or hexane)

  • Deionized water

  • Base (e.g., sodium hydroxide or sodium carbonate) to neutralize the HCl byproduct

  • Non-solvent for precipitation (e.g., methanol)

Apparatus:

  • Beaker

  • Magnetic stirrer and stir bar

  • Forceps or glass rod

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (e.g., 0.2-0.5 M) and the base (e.g., 0.4-1.0 M) in deionized water.

  • Organic Phase Preparation: Prepare a solution of this compound (e.g., 0.2-0.5 M) in the organic solvent.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface. The polymer film will form instantly at the interface.[6]

  • Polymer Collection: Using forceps or a glass rod, gently grasp the polymer film at the center and continuously pull it out of the beaker. A continuous rope of the polyamide will be formed.

  • Purification: Wash the collected polymer rope thoroughly with deionized water to remove unreacted monomers and salts. Subsequently, wash with a non-solvent like methanol to remove oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Quantitative Data:

Co-monomerPolymer TypeExpected Yield (%)Expected Mn (kDa)Reference System
HexamethylenediamineAliphatic Polyamide75 - 9010 - 25Sebacoyl chloride with hexamethylenediamine[8]
p-PhenylenediamineAromatic Polyamide80 - 9515 - 30Terephthaloyl chloride with p-phenylenediamine[9]

Table 1: Expected Quantitative Data for Interfacial Polymerization of this compound.

Solution Polymerization of this compound with a Diol

Solution polymerization involves the reaction of monomers in a single-phase solvent system. This method offers better control over the reaction conditions and can lead to polymers with a narrower molecular weight distribution.

Experimental Protocol: Synthesis of a Polyester via Solution Polymerization

This protocol outlines the synthesis of a polyester from this compound and a generic aliphatic diol (e.g., ethylene glycol).

Materials:

  • This compound

  • Aliphatic diol (e.g., ethylene glycol)

  • Anhydrous, non-reactive solvent (e.g., toluene, chloroform, or N-Methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine or triethylamine)

  • Non-solvent for precipitation (e.g., cold methanol)

Apparatus:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diol (1 equivalent) and the acid scavenger (2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Monomer Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: Precipitate the polyester by pouring the viscous polymer solution into a large excess of a cold non-solvent (e.g., methanol) with vigorous stirring.

  • Collection and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data:

Similar to the polyamides, specific quantitative data for polyesters derived from this compound is limited in the readily available literature. The following table provides expected values based on the polymerization of other diacid chlorides with diols.[10]

Co-monomerPolymer TypeExpected Yield (%)Expected Mn (kDa)Reference System
Ethylene GlycolAliphatic Polyester80 - 905 - 15Sebacoyl chloride with ethylene glycol[10]
Diethylene GlycolAliphatic Polyester80 - 908 - 20Sebacoyl chloride with diethylene glycol[10]
Bisphenol AAromatic Polyester> 9020 - 40Terephthaloyl chloride with Bisphenol A

Table 2: Expected Quantitative Data for Solution Polymerization of this compound.

Applications in Drug Development

Biodegradable polymers, such as the polyesters that can be synthesized from this compound, are of great interest for drug delivery applications.[1][2] These polymers can be formulated into nanoparticles to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[11]

Protocol: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-formed polyester.

Materials:

  • Polyester synthesized from this compound

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone or tetrahydrofuran)

  • Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic® F-68)

Apparatus:

  • Syringe pump

  • Magnetic stirrer and stir bar

  • Beaker

  • Rotary evaporator or dialysis membrane for solvent removal

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve the polyester and the hydrophobic drug in the organic solvent.

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into the rapidly stirring aqueous stabilizer solution. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate around the drug.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension by rotary evaporation or dialysis against deionized water.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any remaining stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.

Visualizations

experimental_workflow Experimental Workflow: Polymer Synthesis and Nanoparticle Formulation cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomer_Prep Monomer Preparation (this compound + Diamine/Diol) Polymerization Condensation Polymerization (Interfacial or Solution) Monomer_Prep->Polymerization Purification Polymer Purification (Precipitation & Washing) Polymerization->Purification Characterization_Polymer Polymer Characterization (FTIR, NMR, GPC) Purification->Characterization_Polymer Encapsulation Drug Encapsulation (Nanoprecipitation) Characterization_Polymer->Encapsulation Synthesized Polymer Purification_NP Nanoparticle Purification (Centrifugation/Dialysis) Encapsulation->Purification_NP Characterization_NP Nanoparticle Characterization (DLS, TEM, Drug Loading) Purification_NP->Characterization_NP Drug_Release In Vitro Drug Release Studies Characterization_NP->Drug_Release

Caption: Workflow for polymer synthesis and drug-loaded nanoparticle formulation.

logical_relationship Logical Relationships in Polymer-Based Drug Delivery Monomer_Properties Monomer Properties (this compound, Diamine/Diol) Polymer_Characteristics Polymer Characteristics (MW, PDI, Hydrophobicity) Monomer_Properties->Polymer_Characteristics Polymerization_Conditions Polymerization Conditions (Technique, Solvent, Temp.) Polymerization_Conditions->Polymer_Characteristics NP_Properties Nanoparticle Properties (Size, Surface Charge, Drug Load) Polymer_Characteristics->NP_Properties Drug_Release_Profile Drug Release Profile (Rate, Duration) NP_Properties->Drug_Release_Profile Therapeutic_Efficacy Therapeutic Efficacy Drug_Release_Profile->Therapeutic_Efficacy

Caption: Key factors influencing therapeutic efficacy in polymer-based drug delivery.

Conclusion

This compound is a versatile monomer for the synthesis of polyamides and polyesters through condensation polymerization. The high reactivity of this compound allows for mild reaction conditions, making it an attractive choice for creating polymers for various applications, including in the sensitive field of drug development. The protocols provided herein offer a foundation for the synthesis and application of these polymers. Further research is warranted to fully characterize polymers derived specifically from this compound and to explore their potential in targeted drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Reactions of Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of malonyl chloride hydrolysis during chemical reactions.

Troubleshooting Guide

Low yields, unexpected side products, or reaction failures when using this compound can often be attributed to its hydrolysis. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Hydrolysis of this compound - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum). - Use a high-purity, anhydrous solvent. Consider purifying the solvent using a suitable drying agent. - Handle this compound under a strictly inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line.[1][2]
Poor Quality of this compound - If the this compound appears discolored (dark yellow or brown), it may have decomposed.[3] Consider purification by distillation under reduced pressure.[3][4] - Perform a test reaction with a known amine to verify the reactivity of the this compound.[2]
Inefficient Reaction Conditions - For reactions with amines, ensure the use of a dry, non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[2][5] - Control the reaction temperature, as the reaction with nucleophiles can be highly exothermic.[4][6]

Issue 2: Formation of Unexpected Byproducts

Symptom Possible Cause Solution
White precipitate in the reaction mixtureHydrolysis of this compound to malonic acid, which is a solid.- Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture. - Filter the reaction mixture to remove the malonic acid, if possible, and proceed with caution, though the yield will be compromised.
Observation of gas evolution (effervescence) upon addition of this compoundReaction with residual water, producing HCl gas.[7]- Ensure all reactants and solvents are anhydrous. - Add the this compound slowly to the reaction mixture to control the exotherm and any potential gas evolution.
Complex mixture of products in final analysis (e.g., NMR, LC-MS)Partial hydrolysis leading to the formation of malonic acid, which can then participate in side reactions.- Improve the anhydrous conditions of the reaction. - Purify the crude product using column chromatography to separate the desired product from polar impurities like malonic acid.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my this compound is of good quality?

A1: Freshly distilled or newly purchased this compound should be a colorless to pale yellow liquid.[7][8] Significant darkening can indicate decomposition.[3] You can check its purity by taking an IR spectrum (strong C=O stretch around 1780-1815 cm⁻¹) or by performing a small-scale reaction with a simple amine and analyzing the product.[2]

Q2: What is the maximum allowable water content in my solvent?

A2: While there isn't a universally defined ppm limit for all reactions, for moisture-sensitive reagents like this compound, it is best practice to use solvents with a water content below 50 ppm. Anhydrous grade solvents are highly recommended.

Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line or glove box?

A3: A nitrogen balloon can provide a positive pressure of inert gas and is better than an open-air setup. However, it is less rigorous than a Schlenk line or glove box for excluding atmospheric moisture, especially for long reactions or when using very sensitive reagents. For best results, a Schlenk line or glove box is recommended.[2]

Q4: How should I properly quench a reaction containing unreacted this compound?

A4: Unreacted this compound should be quenched carefully. A common method is to slowly add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol (e.g., isopropanol).[9][10] This should be done in a fume hood, as the quenching process will generate HCl gas. Do not quench with water directly in the reaction flask, as the reaction can be vigorous.[10]

Q5: What are the signs of this compound hydrolysis during storage?

A5: this compound should be stored in a cool, dry place under an inert atmosphere.[7] Signs of hydrolysis upon storage include the liquid turning cloudy or the formation of a white solid (malonic acid). You may also notice pressure buildup in the container due to the formation of HCl gas.

Experimental Protocols

General Protocol for a Moisture-Sensitive Reaction Using this compound
  • Glassware Preparation:

    • All glassware (flasks, dropping funnel, condenser, etc.) should be thoroughly cleaned and then dried in an oven at a minimum of 120°C overnight.

    • Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use anhydrous solvent from a freshly opened bottle or a solvent that has been dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone).

    • Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Reaction Setup under Inert Atmosphere (Schlenk Line):

    • Set up the reaction flask connected to a Schlenk line.

    • Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Dissolve the substrate and any base (e.g., dry triethylamine) in the anhydrous solvent and add to the reaction flask via a syringe or cannula.

    • Cool the reaction mixture to the desired temperature (often 0°C to control the initial exotherm).

  • Addition of this compound:

    • Using a dry syringe, draw up the required amount of this compound under a positive pressure of inert gas.

    • Add the this compound dropwise to the stirred reaction mixture over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).

    • Once the reaction is complete, quench any unreacted this compound by slowly transferring the reaction mixture to a separate flask containing a stirred quenching solution (e.g., cold saturated sodium bicarbonate).

  • Product Isolation:

    • Perform an aqueous work-up to remove any salts and water-soluble byproducts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Data Presentation

Table 1: Common Drying Agents for Solvents

Drying AgentSuitable forNot Suitable forCapacitySpeed
Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbonsHighFast
Sodium Sulfate (Na₂SO₄) General use, good for initial dryingHighSlow
Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, phenolsHighMedium
Molecular Sieves (3Å or 4Å) Most organic solventsHighFast
Calcium Hydride (CaH₂) Ethers, hydrocarbons, estersAcidic compounds, ketonesHighMedium

Visualizations

Hydrolysis_of_Malonyl_Chloride mc This compound (C₃H₂Cl₂O₂) ma Malonic Acid (C₃H₄O₄) mc->ma + 2 H₂O water Water (H₂O) hcl Hydrochloric Acid (HCl) ma->hcl + 2 HCl

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven/Flame-dry) C Assemble under Inert Atmosphere (N₂ or Ar) A->C B Use Anhydrous Solvents & Reagents B->C D Add Substrate & Base C->D E Cool Reaction Mixture (e.g., 0°C) D->E F Slowly Add This compound E->F G Monitor Reaction F->G H Quench Unreacted This compound G->H I Aqueous Work-up & Extraction H->I J Dry & Concentrate Organic Layer I->J K Purify Product J->K

Caption: Workflow for reactions with this compound.

Troubleshooting_Logic start Low Yield or Side Products? check_moisture Review Anhydrous Technique start->check_moisture Yes check_reagent Verify Malonyl Chloride Quality start->check_reagent Anhydrous technique is solid check_conditions Optimize Reaction Conditions start->check_conditions Reagent is high quality solution1 Dry Glassware & Solvents, Use Inert Atmosphere check_moisture->solution1 solution2 Purify Reagent or Use New Batch check_reagent->solution2 solution3 Adjust Temperature, Base, or Addition Rate check_conditions->solution3

Caption: Troubleshooting decision tree.

References

Malonyl Chloride Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of malonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most prevalent and widely accepted method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is essential due to the compound's thermal instability at atmospheric pressure.

Q2: Why does this compound often appear colored (yellow to brown) even after synthesis?

Freshly distilled this compound is typically a colorless to pale yellow liquid.[2][3] However, it is prone to degradation, and samples can darken over time, turning yellow, orange, or even deep reddish-brown. This discoloration is often attributed to the formation of impurities, potentially from the polymerization of trace amounts of carbon suboxide, which can be a byproduct in certain synthesis routes. The presence of impurities from the starting materials or side reactions during synthesis also contributes to the color.

Q3: Is this compound stable at room temperature?

No, this compound is unstable at room temperature and is known to degrade over a few days.[2][4] For this reason, it is recommended to use freshly distilled this compound for reactions. If short-term storage is necessary, it should be kept in a refrigerated and tightly sealed container under an inert atmosphere.[5]

Q4: What are the primary impurities found in crude this compound?

The main impurities in crude this compound, typically synthesized from malonic acid and a chlorinating agent like thionyl chloride, include:

  • Unreacted malonic acid: The starting material for the synthesis.

  • Excess chlorinating agent: For example, thionyl chloride.[1]

  • Hydrogen chloride (HCl): A byproduct of the reaction.[1]

  • Decomposition products: Due to the compound's instability.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is dark brown or black after synthesis. Prolonged reaction time or excessive heat during synthesis can lead to decomposition and polymerization of impurities.Optimize reaction conditions by lowering the temperature and reducing the reaction time. Use high-purity starting materials.
Difficulty in achieving a stable vacuum during distillation. Leaks in the distillation apparatus.Ensure all joints and connections are properly sealed. Use high-quality vacuum grease.
Vigorous outgassing of dissolved HCl or SO₂ from the crude product.Degas the crude mixture by applying a gentle vacuum before heating.
Product decomposes in the distillation flask (charring). The distillation temperature is too high.Use a higher vacuum to lower the boiling point of this compound. A good vacuum (e.g., <20 mmHg) is crucial.
Localized overheating of the flask.Use a heating mantle with a stirrer or a water/oil bath for uniform heating. Avoid direct flame heating.
Low yield of purified product. Decomposition during distillation.Use a lower distillation temperature (higher vacuum). Consider the use of a stabilizer, although this is more documented for substituted malonyl chlorides.
Inefficient fractional distillation column.Use a fractionating column with appropriate efficiency (e.g., a Vigreux column) to separate the product from lower and higher boiling impurities.
Product color darkens rapidly after purification. Exposure to moisture or air.Collect the distilled product in a receiver cooled with an ice bath and protected from atmospheric moisture with a drying tube. Store under an inert atmosphere (e.g., nitrogen or argon).[6]
Presence of residual acidic impurities.Ensure complete removal of HCl and the chlorinating agent during distillation. A small fore-run should be collected to remove more volatile impurities.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is a general guideline based on literature procedures for the synthesis from malonic acid and thionyl chloride, followed by vacuum distillation.

Materials:

  • Malonic acid (finely powdered and dry)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (optional, e.g., dichloromethane)

  • Distillation apparatus with a fractionating column (e.g., Vigreux)

  • Heating mantle or oil bath

  • Vacuum source with a manometer

  • Drying tubes (e.g., with calcium chloride)

Workflow Diagram:

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Malonic Acid + Thionyl Chloride reaction Reflux (e.g., 40-50°C) reactants->reaction removal Remove Excess Thionyl Chloride (Distillation) reaction->removal crude Crude this compound removal->crude distillation Vacuum Distillation crude->distillation fore_run Collect Fore-run (Volatile Impurities) distillation->fore_run product Collect Pure this compound distillation->product residue Residue (Non-volatile Impurities) distillation->residue

Caption: Workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Synthesis: Combine finely powdered, dry malonic acid with an excess of thionyl chloride in the flask. The reaction can be performed neat or in an anhydrous solvent.[7] Gently heat the mixture to reflux (around 40-50°C) for several hours until the evolution of HCl and SO₂ gas ceases. The reaction mixture may darken in color.[7]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure or under a slight vacuum.

  • Vacuum Distillation: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dry.

  • Purification: Heat the crude this compound using a heating mantle or oil bath.

    • Collect a small fore-run of any remaining volatile impurities.

    • Collect the main fraction of this compound at the appropriate temperature and pressure.

  • Storage: Collect the purified product in a pre-weighed flask, blanket with an inert gas, and store in a refrigerator.

Purity Assessment

Purity is typically assessed by GC-MS, NMR, and titration methods.

GC-MS Analysis:

Due to the reactive nature of this compound, derivatization is often employed for GC-MS analysis to improve stability and chromatographic performance. A common approach involves converting the acid chloride to a more stable ester.

Illustrative Derivatization and GC-MS Workflow:

GC-MS Analysis Workflow sample This compound Sample derivatization Derivatization (e.g., with Methanol) sample->derivatization React with alcohol gc_ms GC-MS Analysis derivatization->gc_ms Inject derivative data Data Analysis (Purity Determination) gc_ms->data

Caption: General workflow for purity analysis of this compound by GC-MS.

Typical GC-MS Parameters (for the derivative):

ParameterValue
Column DB-5ms or similar non-polar column
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI)

Note: These are general parameters and should be optimized for the specific derivative and instrument.

NMR Spectroscopy:

¹H and ¹³C NMR can be used to assess the purity of this compound. The ¹H NMR spectrum of pure this compound in an anhydrous solvent like CDCl₃ will show a singlet for the methylene protons. Impurities will present additional signals.

Quantitative Data Summary

The following table summarizes typical physical properties and purification data for this compound.

ParameterValueReference(s)
Boiling Point 53-55 °C at 19 mmHg[5]
58 °C at 28 mmHg[4]
Density ~1.449 g/mL at 25 °C[5]
Refractive Index ~1.465 (n20/D)[5]
Commercial Purity ≥96% to >97%[8]

Yields for the synthesis and purification are highly dependent on the specific reaction conditions and the efficiency of the distillation, but yields in the range of 70-85% have been reported in literature for laboratory-scale preparations.

Disclaimer: this compound is a corrosive and moisture-sensitive compound that reacts violently with water. All manipulations should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and eye protection. All glassware must be scrupulously dried before use.

References

Technical Support Center: Optimizing Malonyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride acylations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this compound acylation?

This compound reacts with nucleophiles such as amines and alcohols via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the elimination of a chloride ion and the formation of a new acyl bond. This process can occur at both ends of the this compound molecule, leading to di-acylated products.

Q2: Why is a base typically required for these reactions?

A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the acylation.[3][4] If not neutralized, the HCl can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[3] For alcohol acylations, the base also acts as an acid scavenger, driving the reaction to completion.[5]

Q3: What are the most common side reactions with this compound?

A significant side reaction is the formation of highly reactive ketenes. This occurs when a base abstracts an acidic alpha-hydrogen from the this compound.[6] These ketenes can then undergo further reactions, leading to the formation of colored impurities or unexpected products.[6][7] this compound is also extremely sensitive to moisture and can readily hydrolyze back to malonic acid, which will not participate in the acylation.[3][8]

Q4: How should I store and handle this compound?

This compound is unstable and degrades at room temperature over a few days.[9] It is also highly sensitive to moisture.[3] Therefore, it should be stored in a cool, dry environment, away from water and other incompatible substances.[9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be rigorously dried to prevent hydrolysis.[3][8]

Q5: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

Monitoring the reaction by TLC can be challenging because acyl chlorides are very reactive and can be hydrolyzed by the silica gel on the TLC plate.[10] A useful technique to confirm the formation of the acyl chloride is to take a small aliquot of the reaction mixture, quench it with methanol to form the stable methyl ester, and then analyze the resulting mixture by TLC.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution Citation
Hydrolysis of this compound Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle this compound under an inert atmosphere (nitrogen or argon).[3][8]
Inactive Amine/Alcohol If using an amine salt (e.g., hydrochloride), add an extra equivalent of base to free the amine in situ. Ensure the alcohol or amine is pure and dry.[12]
Inadequate Base Use at least two equivalents of a tertiary amine base like triethylamine or pyridine to effectively scavenge the HCl byproduct.[3][4]
Sub-optimal Temperature Most reactions are initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. Less reactive nucleophiles may require gentle heating.[3]
Ketene Formation This is more likely with strong bases. Consider using a weaker base like pyridine. Add the this compound solution dropwise at a low temperature (-20°C to 0°C) to minimize this side reaction.[6]
Issue 2: Formation of Colored Impurities
Possible Cause Suggested Solution Citation
Ketene Side Reactions The formation of ketenes in the presence of a base can lead to colored byproducts. This is particularly prevalent with this compound due to its acidic α-hydrogens.[6]
Use of a weaker base (e.g., pyridine instead of triethylamine) may reduce ketene formation. Maintaining a low reaction temperature (e.g., -20°C) during the addition of this compound can also help.[6]
Impure Starting Materials Ensure the purity of your amine or alcohol, as impurities can lead to side reactions and discoloration. This compound itself can degrade and develop color over time.[6][9]

Data Presentation

Table 1: Effect of Base on the Acylation of Benzylamine with this compound
Entry Base Equivalents of Base Temperature (°C) Time (h) Yield (%)
1Triethylamine2.20 to RT285
2Pyridine2.20 to RT378
3DIPEA2.20 to RT282
4None00 to RT12<10

Note: Data is illustrative, based on general principles of acylation reactions.[3][4]

Table 2: Influence of Solvent on the Acylation of 2-Propanol with this compound
Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane (DCM)0 to RT490
2Tetrahydrofuran (THF)0 to RT488
3Acetonitrile0 to RT675
4TolueneRT to 50465

Note: Data is illustrative, based on common solvents used for acylation.[3][5]

Experimental Protocols

Protocol 1: Di-acylation of a Primary Amine (Benzylamine)
  • Preparation : Under an argon atmosphere, dissolve benzylamine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Addition of this compound : Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-40 minutes, maintaining the temperature at 0°C.[6]

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by quenching an aliquot with methanol and analyzing by TLC.

  • Work-up :

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or recrystallization to obtain the desired N,N'-dibenzylmalonamide.

Protocol 2: Di-acylation of a Secondary Alcohol (2-Propanol)
  • Preparation : To an oven-dried flask under an argon atmosphere, add 2-propanol (2.5 eq.), anhydrous DCM, and pyridine (2.5 eq.).

  • Cooling : Cool the mixture to 0°C in an ice bath.

  • Addition of this compound : Slowly add this compound (1.0 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction : Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.

  • Work-up :

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification : The crude diisopropyl malonate can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow prep 1. Preparation - Dry glassware & solvent - Add amine/alcohol & base - Inert atmosphere (Ar/N2) cool 2. Cooling - Cool mixture to 0°C prep->cool addition 3. Dropwise Addition - Add this compound solution - Maintain low temperature cool->addition react 4. Reaction - Warm to RT - Stir for 2-12h - Monitor by TLC addition->react workup 5. Aqueous Work-up - Quench reaction - Wash with acid, base, brine react->workup purify 6. Purification - Dry & concentrate - Column chromatography or  recrystallization/distillation workup->purify

Caption: General experimental workflow for this compound acylations.

troubleshooting_tree start Low or No Yield Observed check_moisture Are conditions strictly anhydrous? start->check_moisture check_base Is sufficient base (≥2 eq.) present? check_moisture->check_base Yes solution_moisture Solution: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. check_moisture->solution_moisture No check_temp Is reaction temperature optimized? check_base->check_temp Yes solution_base Solution: Add ≥2 eq. of base (e.g., TEA). If using amine salt, add extra eq. of base. check_base->solution_base No check_reagents Are starting materials pure? check_temp->check_reagents Yes solution_temp Solution: Start at 0°C, then warm to RT. Consider gentle heating for slow reactions. check_temp->solution_temp No solution_reagents Solution: Purify starting materials. Check quality of this compound. check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low-yield reactions.

ketene_formation malonyl This compound H-CH(COCl)₂ ketene Chlorocarbonylketene O=C=CH-COCl malonyl->ketene - BH⁺, - Cl⁻ base Base (B:) side_products Side Products / Color ketene->side_products Further Reactions

Caption: Side reaction pathway: base-induced ketene formation.

References

Common side reactions of Malonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride. It addresses common side reactions and offers strategies to avoid them, ensuring successful and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly reactive acyl dichloride derived from malonic acid.[1][2] It serves as a key intermediate in organic synthesis for introducing the malonyl group into molecules.[3] Its primary applications include the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[3][4]

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions include:

  • Hydrolysis: Due to its high reactivity, this compound readily hydrolyzes in the presence of water to form malonic acid and hydrochloric acid.[1][2]

  • Decomposition and Discoloration: this compound is unstable at room temperature and can decompose, often turning a dark red or brownish-red color upon standing or during synthesis.[5][6] This is potentially due to the formation of colored impurities or polymerization of byproducts like carbon suboxide.[5][6]

  • Formation of Ketenes: In the presence of a base, such as pyridine, this compound can eliminate HCl to form highly reactive ketene intermediates, which can lead to undesired side products.[7]

  • Decarboxylation of Derivatives: While this compound itself is not prone to easy decarboxylation, the malonic acid derivatives synthesized from it can undergo decarboxylation upon heating.[8][9]

Q3: How should I properly store and handle this compound to minimize decomposition?

To minimize decomposition, this compound should be:

  • Used freshly prepared and distilled whenever possible.[10]

  • If storage is necessary, it should be kept in a cool, dry environment, preferably in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Commercial this compound is often supplied in sealed ampules to prevent exposure to atmospheric moisture.[5][6]

  • Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is a lachrymator and corrosive.[1][12]

Troubleshooting Guides

Issue 1: Low Yield During this compound Synthesis

Problem: The synthesis of this compound from malonic acid and thionyl chloride results in a low yield.

Possible Cause Solution Supporting Evidence
Incomplete Reaction The reaction of malonic acid with thionyl chloride can be slow. Ensure sufficient reaction time, which can be up to three days with gentle heating (45-50°C), followed by a few hours at a slightly higher temperature (60°C).[1][6]An Organic Syntheses procedure details a multi-day reaction for optimal conversion.[1]
Use of Incorrect Chlorinating Agent Only thionyl chloride (SOCl₂) is recommended for this synthesis. Using other chlorinating agents like phosphorus pentachloride (PCl₅) will lead to the formation of carbon suboxide instead of this compound.[5][6]Multiple sources explicitly state that PCl₅ reacts with malonic acid to produce carbon suboxide.[5][6]
Loss During Workup This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and the distillation is performed under reduced pressure to avoid high temperatures that can cause decomposition. Use a drying tube to protect the apparatus from atmospheric moisture.[1][6]The recommended purification method is vacuum distillation.[1][6]
Issue 2: Discoloration of Reaction Mixture or Product

Problem: The reaction mixture turns dark red or brownish-red during synthesis or upon storage.

Possible Cause Solution Supporting Evidence
Formation of Impurities During Synthesis The deep color change during synthesis is a known phenomenon. These colored impurities are typically less volatile than this compound and can be removed by fractional distillation. The final product should be a pale yellow liquid.[1][6]Organic Syntheses procedure notes the color change but confirms a pale yellow distillate is obtained.[1]
Decomposition on Standing This compound is unstable at room temperature. If the purified product develops a color over time, it is a sign of decomposition. It is best to use it fresh. If stored, keep it in a cool, dark place, preferably in sealed ampules.[5][6]It is often sold in ampules to ensure stability.[5][6]
Reaction with Base When using a base like pyridine in subsequent reactions, the formation of a pink to blue color can be observed. This may be due to the formation of ketene intermediates or other colored byproducts.[7]A researcher on ResearchGate reported this color change when reacting this compound with an amine in the presence of pyridine.[7]
Issue 3: Side Reactions During Nucleophilic Substitution (Esterification/Amidation)

Problem: Low yield of the desired ester or amide, with the formation of byproducts.

Possible Cause Solution Supporting Evidence
Hydrolysis of this compound The presence of trace amounts of water in the reactants or solvent will hydrolyze this compound back to malonic acid. Use anhydrous solvents and ensure all reactants are dry. Conduct the reaction under an inert atmosphere (nitrogen or argon).[13]Acid chlorides are highly susceptible to hydrolysis.[13]
Incomplete Reaction or Byproduct Formation The reaction of this compound with alcohols or amines produces HCl, which can protonate the nucleophile and inhibit the reaction. Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl and drive the reaction to completion.[13][14]The Schotten-Baumann reaction conditions for acyl chlorides typically include a base.[14]
Formation of Ketenes The use of a base can promote the formation of ketene from this compound, which can lead to undesired side products. Add the base and this compound slowly at a low temperature to control the reaction.[7]The formation of ketenes from acyl chlorides in the presence of a base is a known side reaction.[7]

Quantitative Data

Table 1: Synthesis of this compound - Reported Yields and Conditions

Starting Material Chlorinating Agent Reaction Conditions Reported Yield Reference
Malonic AcidThionyl Chloride3 days at 45-50°C, then 5-6 hours at 60°C72-85%[1]
Malonic AcidThionyl ChlorideNot specified in detail~60%[5][6]
Monoalkyl Malonic AcidThionyl Chloride1 hour reflux at 40-45°C (solvent-free)93-98% conversion[15]

Experimental Protocols

Protocol 1: Synthesis of this compound from Malonic Acid

This protocol is adapted from Organic Syntheses.[1]

  • Apparatus Setup: Fit a 250-mL Erlenmeyer flask with a ground-glass joint to a reflux condenser. Cap the condenser with a calcium chloride drying tube.

  • Reactant Addition: Place 52 g (0.5 mole) of finely powdered, dry malonic acid and 120 mL (approx. 1.65 mole) of thionyl chloride in the flask.

  • Reaction: Warm the flask in a heating bath at 45–50°C for 3 days. Occasionally swirl the mixture. The mixture will gradually darken to a deep brownish-red.

  • Completion of Reaction: Heat the mixture at 60°C for 5–6 hours.

  • Purification: After cooling, transfer the mixture to a 125-mL modified Claisen flask for distillation under reduced pressure. Use a water aspirator and protect the system with a calcium chloride guard tube. Heat the flask with a heating bath.

  • Distillation: Collect the fraction that distills at 58–60°C/28 mm Hg. The product will be a pale yellow liquid. The expected yield is 50.5–60 g (72–85%).

Protocol 2: General Procedure for Amidation of an Amine with this compound (Schotten-Baumann Conditions)

This is a general protocol for the synthesis of a diamide.

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (2.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of this compound: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_and_Side_Reactions Malonic_Acid Malonic Acid Malonyl_Chloride This compound Malonic_Acid->Malonyl_Chloride Correct Pathway Carbon_Suboxide Carbon Suboxide (C₃O₂) Malonic_Acid->Carbon_Suboxide Incorrect Pathway SOCl2 Thionyl Chloride (SOCl₂) PCl5 Phosphorus Pentachloride (PCl₅) Desired_Product Desired Product (Ester, Amide, etc.) Malonyl_Chloride->Desired_Product Desired Reaction Ketene Ketene Intermediate Malonyl_Chloride->Ketene Side Reaction Hydrolysis_Product Malonic Acid (Hydrolysis Product) Malonyl_Chloride->Hydrolysis_Product Side Reaction Colored_Impurities Colored Impurities/ Decomposition Products Malonyl_Chloride->Colored_Impurities Decomposition Nucleophile Nucleophile (Alcohol, Amine) Base Base (e.g., Pyridine) Water Water (H₂O)

Caption: Reaction pathways for this compound synthesis and its common side reactions.

Troubleshooting_Workflow Start Experiment with This compound Issue Issue Encountered? Start->Issue Low_Yield Low Yield Issue->Low_Yield Yes Discoloration Discoloration Issue->Discoloration Yes Side_Products Side Products in Nucleophilic Substitution Issue->Side_Products Yes End Successful Reaction Issue->End No Check_Reagents Check Chlorinating Agent (Use SOCl₂) Low_Yield->Check_Reagents Check_Time_Temp Increase Reaction Time/Temperature Low_Yield->Check_Time_Temp Check_Workup Ensure Anhydrous Workup Low_Yield->Check_Workup Purify Purify by Vacuum Distillation Discoloration->Purify Store_Properly Use Fresh or Store Cold/Dry Discoloration->Store_Properly Use_Base Add Non-Nucleophilic Base (e.g., Pyridine) Side_Products->Use_Base Control_Conditions Use Anhydrous Conditions & Low Temperature Side_Products->Control_Conditions Check_Reagents->Start Check_Time_Temp->Start Check_Workup->Start Purify->Start Store_Properly->Start Use_Base->Start Control_Conditions->Start

Caption: A troubleshooting workflow for common issues in this compound reactions.

References

Technical Support Center: Reactions Involving Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with malonyl chloride.

Troubleshooting Guide

Q1: My reaction mixture is turning dark red, pink, or black. What is causing this and how can I prevent it?

A1: Discoloration is a common issue when working with this compound and can be attributed to several factors:

  • Impurity of this compound: this compound itself can degrade over time, especially with exposure to moisture, turning a reddish-brown color.[1] Using freshly distilled or a new ampule of this compound is recommended.[1]

  • Ketene Formation: In the presence of a base (like pyridine or triethylamine), this compound can eliminate HCl to form a highly reactive ketene intermediate.[2] Ketenes are prone to polymerization and other side reactions, which can produce colored impurities.[2] This is especially true for this compound compared to substituted versions (like dimethylthis compound) which lack the acidic α-hydrogens.[2]

  • Reaction with Starting Materials: Certain starting materials, like anilines or other sensitive amines, can form colored charge-transfer complexes or degradation products under the acidic (from HCl byproduct) or basic conditions of the reaction.[2]

  • Reagent Purity: Impurities in solvents, starting materials, or the base can also lead to discoloration. Ensure all reagents and solvents are anhydrous.[2][3]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified this compound. Test its quality by reacting it with a simple, known amine or alcohol to see if discoloration still occurs.[2]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C) and add the this compound dropwise to control any exotherms and minimize side reactions.[2]

  • Choose the Right Base: If using a base, consider its strength. While pyridine is a common choice, a non-nucleophilic, sterically hindered base might reduce ketene formation. Ensure the base is completely dry.[2]

  • Consider a Milder Acylating Agent: If the problem persists, especially with sensitive substrates, this compound can be reacted in situ with N-hydroxysuccinimide to form bis(N-oxysuccinimidyl) malonate. This intermediate is a much milder acylating agent and can provide cleaner reactions.[2]

Q2: I am experiencing low yields in my acylation reaction. How can I improve the conversion?

A2: Low yields are often a result of incomplete reaction, side reactions, or issues during workup. Here are key areas to focus on:

  • Incomplete Conversion to Acyl Chloride: If you are generating the acyl chloride in situ from malonic acid, the conversion might be incomplete. The reaction with thionyl chloride (SOCl₂) can be slow; heating (e.g., 40-70°C) or extending the reaction time may be necessary.[1][4]

  • Reactivity of the Nucleophile: Weakly nucleophilic amines or alcohols will react more slowly. This may require more forcing conditions (higher temperature, longer reaction time) which can, in turn, promote degradation.

  • Stoichiometry: Ensure the molar ratios are correct. If unreacted starting material is observed, the issue might be with the activity of your this compound.[5]

  • Solvent Choice: The choice of solvent can impact reaction rates. A solvent-free approach has been shown to significantly increase conversion rates in the synthesis of related monoalkyl malonyl chlorides.[6]

Logical Flow for Troubleshooting Low Yields

G start Low Yield Observed check_reagents 1. Check Reagent Quality - Fresh this compound? - Anhydrous Solvents/Reagents? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Temperature Control (e.g., 0°C)? - Dropwise Addition? - Adequate Stirring? check_reagents->check_conditions Reagents OK solution_reagents Action: - Distill this compound - Use Molecular Sieves check_reagents->solution_reagents Issue Found check_side_rxns 3. Investigate Side Reactions - Discoloration (Ketene)? - Hydrolysis? check_conditions->check_side_rxns Conditions OK solution_conditions Action: - Lower Temperature - Increase Reaction Time - Change Solvent/Base check_conditions->solution_conditions Issue Found solution_side_rxns Action: - Use Milder Acylating Agent - Use Hindered Base check_side_rxns->solution_side_rxns Issue Found

Caption: A decision tree for troubleshooting low reaction yields.

Q3: The reaction between malonic acid and my chlorinating agent (SOCl₂, POCl₃) is not proceeding. What can I do?

A3: The synthesis of this compound can be sluggish.

  • Using Thionyl Chloride (SOCl₂): This is the most effective and common reagent.[1][7] The reaction can take several hours to days, even with heating.[1] Ensure the malonic acid is finely powdered to increase surface area. Heating the mixture (e.g., 60°C) is often required.[1]

  • Using Phosphorus Oxychloride (POCl₃): This reaction is known to be slow. To facilitate it, you can:

    • Increase Temperature: Heating to 60-70°C can significantly increase the reaction rate.[4]

    • Add a Catalyst: A Lewis acid catalyst like aluminum chloride (AlCl₃) can activate the reactants.[4]

    • Use a Polar Solvent: Dissolving the reactants in a solvent like dichloromethane (DCM) can improve solubility and reaction rate.[4]

    • Use Excess Reagent: An excess of POCl₃ can help drive the reaction to completion.[4]

  • Ineffective Chlorinating Agents: Note that reagents like phosphorus pentachloride (PCl₅) do not produce this compound from malonic acid; they lead to the formation of carbon suboxide instead.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing and purifying this compound?

A1: The most reliable method is the reaction of dry malonic acid with an excess of thionyl chloride (SOCl₂).[8][9] The reaction is often heated to drive it to completion. Purification is achieved by fractional distillation under reduced pressure.[1] The purified product is typically a pale yellow liquid.[1][7]

Q2: How should I properly handle and store this compound?

A2: this compound is a corrosive, lachrymatory, and moisture-sensitive compound.[7][10]

  • Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][10] Keep it away from water, alcohols, and bases, as it reacts violently or decomposes.[3][11]

  • Storage: Store in a tightly sealed container (ampules are common for commercial products) under an inert atmosphere (e.g., nitrogen).[1][3] It should be kept in a cool, dry, and well-ventilated place, away from incompatible substances.[10] Due to its instability, it can degrade at room temperature within a few days.[8]

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions include:

  • Hydrolysis: Rapid reaction with any trace moisture to revert to malonic acid and HCl.[7]

  • Ketene Formation: As discussed in the troubleshooting section, elimination of HCl in the presence of a base.[2]

  • Self-condensation/Polymerization: Especially at higher temperatures or upon prolonged standing, leading to colored impurities.[1]

  • Decarboxylation: While less common under typical acylation conditions, malonyl systems can decarboxylate at elevated temperatures.

Quantitative Data

The use of a solvent can significantly impact the conversion rate of reactions involving this compound precursors. A study on the synthesis of monoalkyl malonyl chlorides from the corresponding monoalkyl malonic acids demonstrated substantially higher conversions in a solvent-free system.

SubstrateReaction MediumConversion (%)
Methyl Malonic AcidMethylene Chloride78.67
Methyl Malonic AcidSolvent-Free 93.08
Ethyl Malonic AcidMethylene Chloride84.39
Ethyl Malonic AcidSolvent-Free 98.23
Data sourced from a study on green chemistry approaches to this compound synthesis.[6]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Malonic Acid

This protocol is based on established literature procedures.[1]

Objective: To synthesize this compound via the chlorination of malonic acid with thionyl chloride.

Materials:

  • Malonic acid (finely powdered)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Heating mantle

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube.

  • Charging Reagents: To the flask, add finely powdered malonic acid (1.0 eq). In the fume hood, carefully add an excess of thionyl chloride (approx. 2.5-3.0 eq).

  • Reaction: Stir the mixture. The reaction can be slow and may require gentle heating. Heat the mixture to reflux (approx. 60°C) for 5-6 hours or until the evolution of HCl and SO₂ gas ceases and all the malonic acid has dissolved. The solution may turn deep reddish-brown.[1]

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure.

    • Assemble a vacuum distillation apparatus.

    • Distill the remaining residue under reduced pressure. Collect the fraction boiling at approximately 58–60°C / 28 mmHg.[1]

  • Product: The resulting this compound should be a pale yellow liquid. Yields typically range from 72-85%.[1]

Workflow for this compound Synthesis and Acylation

G cluster_synthesis Synthesis & Purification cluster_reaction Acylation Reaction MA Malonic Acid + SOCl₂ Reflux Heat / Reflux (Several Hours) MA->Reflux Distill_SOCl2 Distill Excess SOCl₂ Reflux->Distill_SOCl2 Vac_Distill Vacuum Distill Product Distill_SOCl2->Vac_Distill Product Pure this compound Vac_Distill->Product Reaction Add this compound Dropwise at 0°C Product->Reaction Use Immediately Nucleophile Amine or Alcohol + Base (e.g., Pyridine) in Anhydrous Solvent Nucleophile->Reaction Workup Aqueous Workup / Extraction Reaction->Workup FinalProduct Purified Amide / Ester Workup->FinalProduct

Caption: General workflow from synthesis to application of this compound.

Protocol 2: General Procedure for Acylation of an Amine with this compound

Objective: To form a diamide by reacting a primary or secondary amine with this compound.

Materials:

  • Amine (starting material)

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Initial Solution: Dissolve the amine (2.2 eq) and the anhydrous base (2.2 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C or lower (e.g., -20°C) using an ice-salt or dry ice-acetone bath.[2]

  • Addition of this compound: Dissolve this compound (1.0 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains low.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate or dilute HCl, depending on the nature of the product.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

References

Technical Support Center: Handling and Quenching Unreacted Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive, flammable, and highly reactive liquid.[1][2] It reacts violently with water and protic solvents, producing corrosive hydrochloric acid (HCl) gas.[3][4][5] It is also a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[3][6] Due to its reactivity, it must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear the following PPE:

  • Chemical safety goggles and a face shield.[2]

  • Flame-retardant lab coat.

  • Chemically resistant gloves (e.g., butyl rubber or Viton).

  • Closed-toe shoes. All handling of this compound should be performed within a certified chemical fume hood.[3][7]

Q3: How should I store unopened and opened containers of this compound?

A3: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[2][6] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2] Unused portions in opened containers should be carefully resealed under an inert atmosphere.

Q4: What are the primary products of quenching this compound with water?

A4: Quenching this compound with water results in a vigorous hydrolysis reaction that produces malonic acid and hydrochloric acid (HCl).[3] The reaction is highly exothermic and releases corrosive HCl gas.

Q5: Can I use a base to directly quench this compound?

A5: Yes, a basic solution such as sodium bicarbonate or sodium hydroxide can be used to quench this compound. This method has the advantage of neutralizing the HCl byproduct as it is formed. However, the reaction can still be very exothermic and requires slow, controlled addition of the this compound to the basic solution with efficient cooling and stirring.

Troubleshooting Guide

Issue Possible Cause Solution
Excessive fuming upon opening the this compound container. Exposure to atmospheric moisture.Work quickly and handle the reagent under a blanket of inert gas (e.g., nitrogen or argon) if possible. Ensure the container is sealed tightly after use.
Violent, uncontrolled reaction or splattering during quenching. The rate of addition of this compound to the quenching solution is too fast. The quenching solution is not sufficiently cooled.Add the this compound dropwise to a vigorously stirred, ice-cold quenching solution. Use a dropping funnel for better control over the addition rate. Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition.
The quenched solution remains strongly acidic. Insufficient amount of base used for neutralization.After the initial quench, test the pH of the solution. If it is still acidic, slowly add more of the basic quenching solution (e.g., saturated sodium bicarbonate) until the pH is neutral (pH ~7).
Solid material forms in the reaction vessel during quenching. Precipitation of the resulting malonic acid or its salt in the quenching medium.This is generally not a problem for the quenching process itself. Ensure efficient stirring to maintain a homogenous mixture. The solid can be dissolved by adding more of the appropriate solvent after the quench is complete if necessary for disposal.

Quantitative Data for Quenching Agents

Quenching Agent Molar Ratio (Agent:this compound) Reaction Products Key Considerations
Water>10:1 (large excess)Malonic Acid, Hydrochloric AcidHighly exothermic. Add this compound slowly to ice-cold water. Requires subsequent neutralization.
Saturated Sodium Bicarbonate Solution>5:1 (large excess)Malonic Acid, Sodium Chloride, Carbon Dioxide, WaterControls exotherm and neutralizes HCl simultaneously. CO2 evolution can cause frothing; add slowly.
1M Sodium Hydroxide Solution>4:1Sodium Malonate, Sodium Chloride, WaterHighly exothermic. Requires efficient cooling and slow addition to prevent localized heating and potential side reactions.
Methanol/Ethanol>10:1 (large excess)Diethyl Malonate/Dimethyl Malonate, Hydrochloric AcidLess vigorous than water. Produces an ester, which may need to be considered for the waste stream. Requires subsequent neutralization of HCl.

Experimental Protocols

Protocol 1: Quenching with Water and Neutralization

  • In a fume hood, place a beaker containing a large excess of crushed ice and water on a magnetic stir plate.

  • Begin vigorous stirring to create a vortex.

  • Slowly add the unreacted this compound dropwise to the ice-water mixture using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 20°C.

  • Once the addition is complete, continue stirring for at least 30 minutes to ensure all the this compound has hydrolyzed.

  • Slowly add a saturated solution of sodium bicarbonate to the acidic solution to neutralize the hydrochloric acid. Be cautious as this will generate carbon dioxide gas, which can cause frothing. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral (pH ~7).

  • The neutralized aqueous solution can now be disposed of according to your institution's hazardous waste guidelines.

Protocol 2: Quenching with Saturated Sodium Bicarbonate Solution

  • In a fume hood, place a beaker containing a large excess of saturated sodium bicarbonate solution in an ice bath on a magnetic stir plate.

  • Begin vigorous stirring.

  • Slowly add the unreacted this compound dropwise to the bicarbonate solution using a dropping funnel. Control the addition rate to manage the exotherm and the evolution of carbon dioxide gas.

  • After the addition is complete, continue stirring for at least 1 hour at room temperature to ensure the reaction is complete.

  • Check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more saturated sodium bicarbonate solution.

  • Dispose of the resulting aqueous solution according to your institution's hazardous waste guidelines.

Diagrams

experimental_workflow cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood QuenchSetup Prepare Quenching Solution (e.g., Ice-Water or NaHCO3 soln) FumeHood->QuenchSetup SlowAddition Slowly Add this compound to Quenching Solution with Vigorous Stirring QuenchSetup->SlowAddition ControlTemp Maintain Low Temperature (Ice Bath) SlowAddition->ControlTemp Stir Continue Stirring ControlTemp->Stir CheckpH Check pH of Solution Stir->CheckpH Neutralize Neutralize with Base (if necessary) CheckpH->Neutralize if acidic Dispose Dispose of Waste Properly CheckpH->Dispose if neutral Neutralize->Dispose

Caption: Experimental workflow for quenching unreacted this compound.

logical_relationship cluster_reagents Quenching Reagents cluster_products Reaction Products MalonylChloride Unreacted This compound Water Water (H2O) MalonylChloride->Water Hydrolysis Base Base (e.g., NaHCO3) MalonylChloride->Base Neutralization/ Hydrolysis Alcohol Alcohol (R-OH) MalonylChloride->Alcohol Alcoholysis MalonicAcid Malonic Acid Water->MalonicAcid HCl Hydrochloric Acid (HCl) Water->HCl Base->MalonicAcid Salt Salt (e.g., NaCl) Base->Salt CO2 Carbon Dioxide (CO2) Base->CO2 Alcohol->HCl Ester Diester Alcohol->Ester

Caption: Logical relationships of this compound quenching reactions.

References

Technical Support Center: Malonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow or brownish color. Can I still use it?

A1: A pale yellow color is common, but a significant change to orange or brown suggests decomposition. This compound can degrade over time, especially if exposed to moisture or stored at room temperature for extended periods.[1][2] For best results and to avoid introducing impurities, it is recommended to purify the this compound by distillation under reduced pressure or to use a fresh batch.[3][4]

Q2: My reaction with this compound is turning pink, red, or blue, especially when using pyridine as a base. What is happening?

A2: The formation of colored impurities is a known issue in reactions with this compound, particularly in the presence of a base like pyridine.[5] This is often attributed to the formation of highly reactive chlorocarbonyl ketenes via dehydrochlorination of this compound.[5][6] These ketenes can then undergo side reactions, leading to colored byproducts. While the desired product may still be forming, these impurities can complicate purification and lower the yield.[5]

Q3: The reaction between malonic acid and my chlorinating agent (e.g., thionyl chloride or POCl₃) is very slow or not starting at all. How can I initiate it?

A3: This is a common observation, especially at low temperatures.[3][7] To facilitate the reaction, you can try several strategies:

  • Increase the temperature: Heating the reaction mixture, for instance to 60-70°C for reactions with POCl₃, can significantly increase the reaction rate.[7] For reactions with thionyl chloride, heating to 50-60°C is also common.[3][4]

  • Use a catalyst: For POCl₃, adding a Lewis acid catalyst like aluminum chloride (AlCl₃) can help activate the reactants.[7]

  • Use a polar solvent: Dissolving the reactants in a polar solvent such as dichloromethane (DCM) can improve solubility and facilitate the reaction.[7]

  • Use excess chlorinating agent: Employing an excess of the chlorinating agent can help drive the reaction to completion.[7]

Q4: I am getting a low yield in my acylation reaction with an amine. What is the most likely cause?

A4: Low yields in N-acylations are often due to the HCl byproduct protonating the starting amine, which renders it non-nucleophilic.[8] It is crucial to use a base to neutralize this HCl. You can either use at least two equivalents of the amine (one as the nucleophile and one as the base) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[8]

Q5: How can I minimize the hydrolysis of this compound during my experiment?

A5: this compound is extremely sensitive to moisture.[4][9][10] To prevent hydrolysis into malonic acid, rigorous anhydrous conditions are essential:

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[8]

  • Dry Reagents: Ensure your substrate (amine, alcohol, etc.) and any other reagents are dry.

Troubleshooting Guide

Issue: Low or No Product Yield

Low yields in reactions involving this compound can arise from several factors. Follow this systematic approach to diagnose and resolve the issue.

Troubleshooting_Low_Yield cluster_start cluster_reagents 1. Reagent Quality cluster_conditions 2. Reaction Conditions cluster_side_reactions 3. Side Reactions cluster_solution 4. Potential Solutions start Low / No Yield reagent_check Check Reagent Integrity start->reagent_check Start Here malonyl_chloride This compound Purity (Color, Age) reagent_check->malonyl_chloride nucleophile Nucleophile Purity & Dryness (Amine, Alcohol, etc.) reagent_check->nucleophile solvent_base Anhydrous Solvent? Dry Base? reagent_check->solvent_base conditions_check Verify Reaction Conditions reagent_check->conditions_check If reagents are good anhydrous Strict Anhydrous Conditions? (Inert Atmosphere) conditions_check->anhydrous temperature Optimal Temperature? (Low temp for addition, heating for completion) conditions_check->temperature base Sufficient Base? (≥1 eq. for N-acylation) conditions_check->base time Sufficient Reaction Time? conditions_check->time side_reaction_check Consider Side Reactions conditions_check->side_reaction_check If conditions seem correct hydrolysis Hydrolysis of this compound (Moisture Contamination) side_reaction_check->hydrolysis ketene_formation Ketene Formation (Especially with strong bases) side_reaction_check->ketene_formation polyacylation Di- or Poly-acylation? side_reaction_check->polyacylation solution Implement Solutions side_reaction_check->solution Identify likely side reaction purify_reagents Purify/Replace Reagents (Distill this compound) solution->purify_reagents optimize_conditions Optimize Conditions (Adjust Temp, Time, Stoichiometry) solution->optimize_conditions change_base Change Base or Solvent solution->change_base

Figure 1. Troubleshooting workflow for low-yield this compound reactions.

Data Presentation

The following table summarizes key quantitative data found for the synthesis and reactions of this compound.

Reaction TypeReactantsChlorinating/Acylating AgentSolventTemperature (°C)TimeYield/ConversionReference
Synthesis Malonic AcidThionyl Chloride (SOCl₂)None50-605-6 hours72-85%[3][4]
Synthesis Malonic AcidPhosphorus Oxychloride (POCl₃)Dichloromethane (DCM)60-70Not SpecifiedImproved Rate[7]
Synthesis Methyl Malonic AcidThionyl Chloride (SOCl₂)Methylene Chloride40-451 hour78.67%[11][12]
Synthesis Methyl Malonic AcidThionyl Chloride (SOCl₂)None (Solvent-free)40-451 hour93.08%[11][12]
Synthesis Ethyl Malonic AcidThionyl Chloride (SOCl₂)Methylene Chloride40-451 hour84.39%[11][12]
Synthesis Ethyl Malonic AcidThionyl Chloride (SOCl₂)None (Solvent-free)40-451 hour98.23%[11][12]
N-Acylation 2-Amino Thiophenol Sodium SaltMalonyl DichlorideAbsolute EthanolRoom Temp to Reflux3 hours70%[4]
O-Acylation Substituted PhenolMalonyl DichlorideDiethyl Ether (Et₂O)-2024 hoursNot Specified[4]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol is a general guideline for the acylation of a primary or secondary amine using this compound.

N_Acylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_amine Dissolve amine (1 eq.) and non-nucleophilic base (e.g., TEA, 1.1 eq.) in anhydrous solvent (e.g., DCM, THF) under inert atmosphere. cool Cool solution to 0 °C (ice bath). prep_amine->cool add_mc Add this compound (0.5 eq. for diamide) slowly (dropwise) as a solution in the same anhydrous solvent. cool->add_mc warm_stir Allow to warm to room temperature and stir for 1-12 hours. add_mc->warm_stir monitor Monitor reaction progress by TLC. warm_stir->monitor quench Quench reaction with water or saturated aq. NH₄Cl. monitor->quench extract Extract with an organic solvent (e.g., DCM, EtOAc). quench->extract wash Wash organic layer sequentially with 1M HCl, sat. aq. NaHCO₃, and brine. extract->wash dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. wash->dry purify Purify crude product by recrystallization or column chromatography. dry->purify

Figure 2. Experimental workflow for a typical N-acylation reaction.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 to 1.5 equivalents per acyl chloride group) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8][13] Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of this compound (0.5 equivalents for a diamide linkage) in the same anhydrous solvent to the stirred amine solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 to 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8][13]

  • Workup: Once the reaction is complete, quench it by adding cold water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.[13]

Protocol 2: Synthesis of this compound from Malonic Acid

This protocol describes a common method for preparing this compound using thionyl chloride.

Methodology:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place finely powdered and dry malonic acid (1.0 equivalent).[3]

  • Reaction: Add an excess of thionyl chloride (SOCl₂, at least 2.0 equivalents). The reaction may be slow to start at room temperature.[3] Heat the mixture to 50-60°C and maintain it at this temperature for several hours (e.g., 5-6 hours) until the evolution of gas ceases and all the malonic acid has dissolved.[3]

  • Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure. The product is typically a pale yellow liquid.[3][4] Collect the fraction distilling at the appropriate temperature and pressure (e.g., 58–60 °C at 28 mmHg).[3] Store the purified product under an inert atmosphere in a sealed container at a low temperature (2-8°C).[1]

References

Technical Support Center: Malonyl Chloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using malonyl chloride in chemical reactions. The purity of this compound is critical for successful and reproducible outcomes, and this resource aims to help you identify and resolve problems arising from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or freshly synthesized this compound?

A1: this compound is a highly reactive reagent and can contain several impurities, either from its synthesis or degradation over time. Common impurities include:

  • Malonic Acid: Unreacted starting material from the synthesis of this compound. Its presence is often due to incomplete reaction or hydrolysis of this compound upon exposure to moisture.[1][2]

  • Residual Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride): Excess reagents used in the synthesis of this compound that are not completely removed during purification.[3][4]

  • Hydrogen Chloride (HCl): A byproduct of the synthesis and hydrolysis of this compound.

  • Degradation Products: this compound is unstable at room temperature and can degrade over a few days.[5] This can lead to the formation of colored impurities (yellow, orange, brown, or even dark red) and polymeric materials.[3]

  • Ketene Derivatives: In the presence of a non-nucleophilic base, this compound can form ketene derivatives, which can lead to undesired side reactions.[5][6]

Q2: My reaction with this compound is giving a low yield. What are the likely causes related to the reagent's purity?

A2: Low yields are a common problem and can often be traced back to the quality of the this compound. Here are the most probable causes:

  • Hydrolysis: The primary cause of low yield is often the presence of malonic acid due to the hydrolysis of this compound.[1] Malonic acid will not participate in the desired acylation reaction, effectively reducing the concentration of the active reagent.

  • Presence of Scavenging Impurities: Impurities that can react with your intended nucleophile or catalyst can lower the yield.

  • Incorrect Stoichiometry: If your this compound contains a significant percentage of non-reactive impurities, the actual molar amount of the reagent will be lower than calculated, leading to incomplete conversion of your starting material.

Q3: The final product of my reaction is discolored. Could impurities in this compound be the cause?

A3: Yes, discoloration is a strong indicator of impurities in the this compound. Samples of this compound are often deeply colored owing to impurities.[5] The reagent itself is a colorless liquid, but it can degrade over time, especially when not stored properly, leading to the formation of colored byproducts.[3] These colored impurities can be carried through the reaction and contaminate your final product. Using freshly distilled, colorless this compound is recommended to avoid this issue.[7]

Q4: I am observing unexpected side products in my reaction. What impurities in this compound might be responsible?

A4: The formation of unexpected side products can be caused by reactive impurities in your this compound:

  • Ketene Derivatives: As mentioned, this compound can form ketenes in the presence of a base.[5][6] Ketenes are highly reactive and can undergo cycloaddition reactions or react with nucleophiles to form undesired byproducts.[8][9]

  • Bifunctional Reactions with Malonic Acid: If malonic acid is present as an impurity, it could potentially participate in side reactions, especially if the reaction conditions are harsh.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Degraded this compound Use freshly distilled this compound for the reaction. This compound degrades at room temperature over a few days.[5] Storage in a cold, dry place is recommended for short periods.[10]
Presence of Malonic Acid (from hydrolysis) 1. Check the purity of your this compound using analytical methods like HPLC or GC-MS to quantify the amount of malonic acid. 2. Purify the this compound by distillation before use.[7] 3. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) to prevent in-situ hydrolysis.
Incorrect Reagent Stoichiometry If the purity of your this compound is less than 95%, adjust the amount used in the reaction to account for the impurities.
Issue 2: Formation of Colored Impurities in the Product
Potential Cause Troubleshooting Steps
Use of Discolored this compound This compound should be a colorless liquid.[5] If your stock is yellow, orange, or brown, it has likely degraded.[3]
1. Purify by Distillation: Distill the this compound under reduced pressure to obtain a colorless fraction.[7] 2. Use Fresh Reagent: If distillation is not feasible, use a fresh, unopened bottle of high-purity this compound.
Reaction Conditions High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored byproducts, even with pure starting materials.
1. Optimize Temperature: Try running the reaction at a lower temperature. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid the formation of degradation products.
Issue 3: Unexpected Side Products
Potential Cause Troubleshooting Steps
Formation of Ketene Intermediates The presence of a non-nucleophilic base can promote the formation of highly reactive ketene intermediates from this compound.[5][6]
1. Choice of Base: If possible, use a proton scavenger that is less likely to induce ketene formation, or consider if the base is necessary at all. 2. Addition Method: Add the base slowly at a low temperature to control its concentration and minimize side reactions.
Residual Thionyl Chloride If thionyl chloride is present as an impurity, it can react with certain nucleophiles or sensitive functional groups in your substrate.
1. Purification: Ensure the this compound is properly purified by distillation to remove residual thionyl chloride.[7] 2. Analytical Check: Use GC-MS to check for the presence of thionyl chloride in your reagent.

Data Presentation

While specific quantitative data on the impact of each impurity is highly dependent on the specific reaction, the following table provides a qualitative summary of their effects.

ImpurityTypical Concentration Range in ReagentImpact on Reaction Outcome
Malonic Acid Low to high (depending on handling and storage)Decreased yield, potential for side reactions.
Thionyl Chloride Trace to low (if purification is incomplete)Can react with nucleophiles, potential for charring.
Colored Degradation Products Varies (increases with age and improper storage)Discoloration of the final product, difficult purification.
Ketene Derivatives Formed in-situ in the presence of baseFormation of unexpected byproducts, reduced yield of the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of commercially available or synthesized this compound to remove less volatile impurities such as malonic acid and colored degradation products.

Materials:

  • Impure this compound

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum source

  • Heating mantle

  • Dry ice/acetone cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.

  • Place the impure this compound in the distillation flask.

  • Connect the apparatus to a vacuum source, protecting the pump with a cold trap.

  • Gradually apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 58 °C at 28 mmHg).[7] The purified this compound should be a colorless liquid.

  • Store the purified this compound under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.

Protocol 2: HPLC Method for Quantification of Malonic Acid Impurity

This protocol provides a general method for the quantification of malonic acid in this compound. Due to the high reactivity of this compound, it is first derivatized or carefully quenched before analysis. A simpler approach is to analyze for the non-volatile malonic acid after carefully evaporating the volatile this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Malonic acid standard

Procedure:

  • Sample Preparation:

    • Carefully weigh a sample of this compound into a vial.

    • Under a fume hood, allow the this compound to slowly evaporate or carefully quench it with a suitable solvent mixture (e.g., water/acetonitrile). The quenching process should be done cautiously due to the exothermic reaction.

    • Dissolve the residue (which will contain any non-volatile malonic acid) in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of aqueous 0.1% phosphoric acid and methanol (e.g., 90:10 v/v).[11]

    • Flow Rate: 0.75 mL/min.[11]

    • Detection Wavelength: 254 nm.[11]

    • Column Temperature: Ambient.

  • Calibration:

    • Prepare a series of standard solutions of malonic acid in the mobile phase at known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area against concentration.

  • Analysis:

    • Inject the prepared sample solution.

    • Quantify the amount of malonic acid in the sample by comparing its peak area to the calibration curve.

Protocol 3: GC-MS Method for Purity Analysis

Gas chromatography-mass spectrometry can be used to assess the purity of this compound and identify volatile impurities. Due to its reactivity, derivatization is often employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-5MS or equivalent).[12]

Procedure (Derivatization Approach):

  • Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., an alcohol like 1-propanol in the presence of pyridine) to form a more stable ester derivative.[13] This allows for the indirect quantification of this compound and can also derivatize malonic acid.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[14]

    • Carrier Gas: Helium.

    • MS Detection: Use full scan mode to identify impurities and selected ion monitoring (SIM) for quantification of known impurities against standards.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library. Quantify components by comparing peak areas to those of derivatized standards.

Visualizations

Impurity_Impact cluster_impurities Potential Impurities Malonyl_Chloride_Reagent This compound Reagent Reaction_Mixture Reaction Mixture Malonyl_Chloride_Reagent->Reaction_Mixture Malonic_Acid Malonic Acid (Hydrolysis/Incomplete Reaction) Malonic_Acid->Reaction_Mixture Decreases effective reagent concentration Residual_Thionyl_Chloride Residual Thionyl Chloride Residual_Thionyl_Chloride->Reaction_Mixture Side reactions with nucleophiles Degradation_Products Degradation Products (Colored Polymers) Degradation_Products->Reaction_Mixture Product discoloration Ketene_Derivatives Ketene Derivatives (Base Induced) Ketene_Derivatives->Reaction_Mixture Formation of unexpected byproducts Desired_Product Desired Product (High Yield, High Purity) Reaction_Mixture->Desired_Product Successful Reaction Undesired_Outcomes Undesired Outcomes: - Low Yield - Impure Product - Side Products Reaction_Mixture->Undesired_Outcomes Problematic Reaction

Caption: Impact of common impurities on reaction outcomes.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of this compound cluster_solution Solution Implementation Problem Reaction Issue Encountered (e.g., Low Yield, Impure Product) Visual_Inspection Visual Inspection (Colorless?) Problem->Visual_Inspection Optimize_Conditions Optimize Reaction Conditions (Anhydrous, Temperature) Problem->Optimize_Conditions Always a good practice Analytical_Check Analytical Purity Check (HPLC, GC-MS) Visual_Inspection->Analytical_Check If discolored or suspicious Purify Purify by Distillation Analytical_Check->Purify If impurities detected Use_Fresh Use Fresh Reagent Analytical_Check->Use_Fresh If significant degradation Rerun_Reaction Re-run Reaction Purify->Rerun_Reaction Use_Fresh->Rerun_Reaction Optimize_Conditions->Rerun_Reaction

Caption: Troubleshooting workflow for this compound reactions.

References

Stabilizers for long-term storage of Malonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound?

A1: For long-term storage, this compound should be kept in a refrigerator at temperatures between 2°C and 8°C. It is crucial to store it in a tightly sealed container to prevent exposure to moisture.

Q2: Is this compound stable at room temperature?

A2: No, this compound is unstable at room temperature and can degrade over a few days.[1][2] For this reason, it is recommended to use freshly distilled or newly prepared this compound for reactions whenever possible. If it must be stored for a short period, refrigeration is essential.

Q3: Are there any stabilizers used for the long-term storage of this compound?

A3: While specific stabilizers for commercially available this compound are often proprietary, some suppliers offer a "stabilized" grade. Patent literature for related di-substituted malonyl halides suggests the use of chelating agents like ethylenediaminetetraacetic acid (EDTA), cyclohexanediaminetetraacetic acid, and nitrilotriacetic acid during purification to improve stability. It is possible that similar compounds are used as stabilizers for this compound during storage.

Q4: What are the visible signs of this compound degradation?

A4: A common sign of degradation is a change in color. Pure this compound is a colorless to pale yellow liquid.[2][3] Upon standing, especially at room temperature, it can darken and may turn deep reddish-brown.[4] The presence of fumes when the container is opened is also indicative of reaction with atmospheric moisture, producing hydrogen chloride gas.

Q5: What are the primary decomposition products of this compound?

A5: The primary decomposition of this compound occurs through hydrolysis in the presence of moisture, yielding malonic acid and hydrogen chloride (HCl).[3] Upon heating, it can also decompose to form a ketene derivative and HCl.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of stored this compound.

Issue Possible Cause Recommended Action
Reaction yield is lower than expected. Degradation of this compound due to improper storage.- Confirm the purity of the this compound using the argentometric titration protocol below.- If purity is low, consider purifying the this compound by distillation under reduced pressure or using a fresh bottle.
The this compound is dark in color (reddish-brown). The material has likely degraded over time.[4]- The dark color indicates the presence of impurities. While it might still be usable for some applications, it is best to purify it by vacuum distillation before use in sensitive reactions.- For best results, use a fresh, colorless to pale yellow supply.
White solid precipitate is observed in the container. This is likely malonic acid, formed from the hydrolysis of this compound with moisture.- This indicates significant degradation. The material is likely of low purity and should not be used without purification.
Strong fumes are observed upon opening the container. Reaction with atmospheric moisture, producing HCl gas.- This is a common observation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.
Inconsistent reaction results between different batches. Variation in the purity of the this compound.- It is crucial to determine the purity of each new batch of this compound before use, especially if it has been stored for an extended period. Use the provided titration protocol for an accurate assessment.

Stability of this compound

Condition Temperature Expected Stability Observations
Ideal Storage 2-8°CStable for several monthsColorless to pale yellow liquid.
Short-term Storage Room TemperatureUnstable; degrades within days[1][2]May darken in color.
Exposure to Moisture AnyHighly unstableReacts violently to form malonic acid and HCl.[2]
Exposure to Heat Elevated temperaturesUnstableCan decompose to form a ketene derivative.[1]

Experimental Protocols

Purity Determination of this compound by Argentometric Titration

This method determines the purity of this compound by first hydrolyzing it to malonic acid and hydrochloric acid, and then titrating the resulting chloride ions with a standardized silver nitrate solution using the Mohr method.

Materials:

  • This compound sample

  • Deionized water

  • 0.1 M standardized silver nitrate (AgNO₃) solution

  • 5% w/v potassium chromate (K₂CrO₄) indicator solution

  • Sodium bicarbonate (NaHCO₃)

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Sample Preparation and Hydrolysis:

    • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of deionized water.

    • Caution: Perform this step in a fume hood as HCl gas will be evolved.

    • Swirl the flask gently to facilitate the hydrolysis of this compound to malonic acid and hydrochloric acid. The reaction is complete when the organic layer has fully dissolved.

  • Neutralization:

    • Carefully add small portions of sodium bicarbonate to the solution until effervescence ceases. This neutralizes the excess acid and adjusts the pH to the optimal range for the Mohr titration (pH 7-10).

  • Titration:

    • Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution will turn yellow.

    • Titrate the solution with the standardized 0.1 M silver nitrate solution. Swirl the flask continuously.

    • The endpoint is reached when the color of the solution changes from yellow to a faint but permanent reddish-brown due to the formation of silver chromate.

  • Calculation:

    • The purity of the this compound can be calculated using the following formula:

      Where:

      • V_AgNO3 is the volume of AgNO₃ solution used in the titration (in Liters).

      • M_AgNO3 is the molarity of the standardized AgNO₃ solution.

      • M_MalonylChloride is the molar mass of this compound (140.95 g/mol ).

      • w_sample is the weight of the this compound sample (in grams).

      • The factor of 2 accounts for the two moles of chloride ions produced per mole of this compound.

Diagrams

Troubleshooting_Malonyl_Chloride Troubleshooting Workflow for this compound Quality start Start: Using Stored This compound check_appearance Check Visual Appearance: Colorless to Pale Yellow? start->check_appearance dark_color Issue: Dark Color (Yellow, Red, Brown) check_appearance->dark_color No use_directly Proceed with Reaction check_appearance->use_directly Yes purify Action: Purify by Vacuum Distillation dark_color->purify check_purity Perform Argentometric Titration for Purity Assay purify->check_purity low_yield Issue: Low Reaction Yield use_directly->low_yield low_yield->check_purity purity_ok Purity > 95%? check_purity->purity_ok troubleshoot_reaction Troubleshoot Other Reaction Parameters purity_ok->troubleshoot_reaction Yes purity_low Purity is Low purity_ok->purity_low No discard Action: Use Fresh Reagent or Purify Current Stock purity_low->discard

Caption: Troubleshooting workflow for assessing this compound quality.

Hydrolysis_Titration_Workflow Experimental Workflow for this compound Purity Assay cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_titration Step 3: Titration (Mohr's Method) cluster_calculation Step 4: Calculation start Weigh Malonyl Chloride Sample add_water Add Deionized Water start->add_water hydrolysis CH₂(COCl)₂ + 2H₂O -> CH₂(COOH)₂ + 2HCl add_water->hydrolysis neutralize Add NaHCO₃ to Neutralize Excess Acid hydrolysis->neutralize add_indicator Add K₂CrO₄ Indicator (Yellow) neutralize->add_indicator titrate Titrate with AgNO₃ add_indicator->titrate endpoint Endpoint: Reddish-Brown Precipitate (Ag₂CrO₄) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate end Report Purity calculate->end

Caption: Workflow for the purity determination of this compound.

References

Technical Support Center: Monitoring Reactions with Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?

A1: The progress of reactions involving the highly reactive this compound can be monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the desired level of detail. Common methods include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). In-situ monitoring techniques, such as IR spectroscopy, are particularly useful for tracking the rapid consumption of the starting material.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Procedure:

    • Dissolve a small aliquot of your reaction mixture in a suitable solvent.

    • Spot the mixture onto a TLC plate alongside spots of your starting materials for reference.

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under UV light or by using a chemical stain.

  • Interpretation: As the reaction progresses, the spot corresponding to this compound and the other starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify. An ideal solvent system will give a good separation between the spots of the starting materials and the product, with Rf values ideally between 0.3 and 0.7.

Q3: What are the characteristic NMR signals I should look for when monitoring a reaction with this compound?

A3: NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of starting materials to products.

  • ¹H NMR: The methylene protons (-CH₂-) of this compound typically appear as a singlet. The chemical shift of this peak will change upon reaction. For example, in the formation of a malonamide or a malonate ester, the methylene protons will be flanked by the newly formed amide or ester groups, resulting in a downfield shift.

  • ¹³C NMR: The carbonyl carbons of this compound have a characteristic chemical shift. Upon conversion to an ester or amide, this signal will shift to a different characteristic region.

Q4: Can I use Infrared (IR) Spectroscopy to monitor my reaction in real-time?

A4: Yes, in-situ (real-time) IR spectroscopy is an excellent technique for monitoring reactions involving this compound. It allows for the continuous tracking of the concentration of reactants and products by observing changes in the intensity of their characteristic vibrational bands. This is particularly advantageous for highly reactive species like this compound, as it avoids issues with sample workup and decomposition.

Troubleshooting Guides

Troubleshooting TLC Monitoring
Issue Possible Cause(s) Suggested Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Inappropriate solvent system.Change the polarity of the solvent system. For polar products, a more polar system may be needed.
Reaction mixture contains highly polar byproducts (e.g., salts).Attempt to filter the sample through a small plug of silica gel before spotting.
Rf values are too high or too low Solvent system is too polar or not polar enough.To decrease the Rf, decrease the polarity of the eluent. To increase the Rf, increase the polarity. A good starting point for many reactions is a 1:1 mixture of ethyl acetate and hexane.
No spots are visible under UV light The compounds are not UV-active.Use a chemical stain for visualization. Potassium permanganate is a good general-purpose stain for compounds that can be oxidized. Iodine vapor can also be used.
Starting material spot disappears immediately This compound is highly reactive and may have been consumed instantly upon reaction initiation or hydrolyzed by ambient moisture.Take a TLC sample immediately after the addition of this compound. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Multiple new spots appear Formation of side products or decomposition.This could indicate side reactions. Refer to the troubleshooting guide for reaction issues below.
Troubleshooting the Reaction
Issue Possible Cause(s) Suggested Solution(s)
Reaction is not proceeding or is very slow Low reaction temperature.Gradually increase the reaction temperature while monitoring by TLC.
Impure or degraded this compound.Use freshly opened or distilled this compound. This compound can degrade over time, even when stored under inert gas.
Inefficient stirring.Ensure the reaction mixture is being stirred vigorously.
Formation of unexpected side products Ketene formation: In the presence of a base, this compound can eliminate HCl to form a highly reactive ketene intermediate, which can lead to various side products.Add the base slowly at a low temperature. Consider using a non-nucleophilic, sterically hindered base.
Hydrolysis: this compound is extremely sensitive to moisture and will readily hydrolyze to malonic acid.Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction with solvent: Reactive solvents (e.g., alcohols) will react with this compound.Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Low yield of the desired product Incomplete reaction.Allow the reaction to run for a longer period or consider gentle heating.
Product instability during workup.Use a mild workup procedure. Avoid acidic or basic aqueous washes if the product is sensitive.
Loss of product during purification.Optimize your purification method (e.g., column chromatography solvent system).
Darkening of the reaction mixture Decomposition of this compound or product. This compound itself can darken upon standing.This does not always indicate a failed reaction. Monitor the reaction by TLC or another analytical method to confirm the presence of the desired product.

Data Presentation

Table 1: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Acid Chloride (R-COCl) C=O stretch1780 - 1815 (strong)
Ester (R-COOR') C=O stretch1735 - 1750 (strong)
C-O stretch1000 - 1300 (strong)
Amide (R-CONR'R'') C=O stretch1630 - 1680 (strong)
N-H stretch (1° & 2° amides)3100 - 3500 (medium)
Carboxylic Acid (R-COOH) O-H stretch2500 - 3300 (broad)
C=O stretch1700 - 1725 (strong)

Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃)

Proton Type Approximate Chemical Shift (δ, ppm)
-CH₂- in this compound~ 4.0 - 4.5
-CH₂- in Malonate Esters~ 3.3 - 3.7
-CH₂- in Malonamides~ 3.4 - 3.8
-NH- in Amides5.0 - 9.0 (broad)
-OH in Carboxylic Acids10.0 - 13.0 (broad)

Table 3: Approximate ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Type Approximate Chemical Shift (δ, ppm)
Carbonyl in this compound~ 165 - 170
Carbonyl in Malonate Esters~ 165 - 175
Carbonyl in Malonamides~ 168 - 175
-CH₂- in this compound~ 50 - 55
-CH₂- in Malonate Esters~ 40 - 45
-CH₂- in Malonamides~ 40 - 45

Experimental Protocols

Protocol 1: Monitoring a Reaction of this compound with an Amine by TLC
  • Materials:

    • TLC plates (silica gel 60 F₂₅₄)

    • Developing chamber

    • Capillary tubes for spotting

    • Eluent (e.g., 30% ethyl acetate in hexanes - this may need to be optimized)

    • Visualization agent (UV lamp, potassium permanganate stain)

    • Reaction mixture, starting amine, and this compound solutions for spotting.

  • Procedure:

    • Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

    • On the baseline of a TLC plate, drawn lightly in pencil, mark three lanes.

    • In the first lane, spot a dilute solution of the starting amine.

    • In the second lane (co-spot), spot the starting amine and then spot the reaction mixture on top of it.

    • In the third lane, spot a dilute aliquot of the reaction mixture.

    • Carefully place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp and circle any visible spots.

    • If spots are not UV-active or for further confirmation, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

    • Record the Rf values of all spots. The disappearance of the starting amine spot and the appearance of a new product spot indicate reaction progress.

Protocol 2: General Procedure for In-Situ IR Monitoring
  • Equipment:

    • FT-IR spectrometer equipped with an in-situ probe (e.g., ATR probe).

    • Reaction vessel designed to accommodate the IR probe.

  • Procedure:

    • Set up the reaction in the vessel with the IR probe immersed in the reaction medium.

    • Collect a background spectrum of the solvent and starting materials before the addition of this compound.

    • Initiate the reaction by adding this compound.

    • Begin collecting IR spectra at regular intervals (e.g., every 30 seconds to a few minutes).

    • Monitor the reaction progress by observing the decrease in the intensity of the characteristic C=O stretching band of this compound (around 1800 cm⁻¹) and the increase in the intensity of the C=O stretching band of the product (e.g., amide around 1650 cm⁻¹ or ester around 1740 cm⁻¹).

    • Continue monitoring until the peak for this compound has disappeared or its concentration has stabilized, indicating the reaction is complete.

Mandatory Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Reactants Starting Materials (e.g., Amine/Alcohol) TLC TLC Analysis Reactants->TLC t=0 NMR NMR Analysis Reactants->NMR t=0 IR IR Analysis Reactants->IR t=0 Solvent Anhydrous Solvent Malonyl_Chloride This compound Malonyl_Chloride->TLC t=0 Reaction_Mixture Reaction in Progress Malonyl_Chloride->Reaction_Mixture Initiate Reaction Progress Reaction Progress TLC->Progress NMR->Progress IR->Progress Completion Reaction Completion Progress->Completion Monitor until SM consumed Reaction_Mixture->TLC Aliquot at t=x Reaction_Mixture->NMR Aliquot at t=x Reaction_Mixture->IR In-situ Troubleshooting_Logic cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_monitoring Monitoring Troubleshooting Start Reaction Issue (e.g., Low Yield, Side Products) Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, atmosphere) correct? Start->Check_Conditions Check_Monitoring Is the monitoring technique appropriate? Start->Check_Monitoring Reagents_Yes Yes Check_Reagents->Reagents_Yes Reagents_No No Check_Reagents->Reagents_No Conditions_Yes Yes Check_Conditions->Conditions_Yes Conditions_No No Check_Conditions->Conditions_No Monitoring_Yes Yes Check_Monitoring->Monitoring_Yes Monitoring_No No Check_Monitoring->Monitoring_No Further_Analysis Consider alternative reaction pathways or side reactions (e.g., ketene formation). Purify_Reagents Purify/replace reagents. Use fresh this compound. Reagents_No->Purify_Reagents Adjust_Conditions Dry glassware and solvents. Optimize temperature. Conditions_No->Adjust_Conditions Optimize_Monitoring Optimize TLC solvent system. Consider in-situ monitoring. Monitoring_No->Optimize_Monitoring

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical methods for determining the purity of malonyl chloride: Titration, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Given the reactive nature of this compound, direct analysis can be challenging. This document outlines detailed experimental protocols, including derivatization techniques where necessary, and presents a comparative summary of their performance.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each analytical method, offering a clear comparison to aid in selecting the most suitable technique for your specific analytical needs.

ParameterTitration (Argentometric/Potentiometric)Gas Chromatography (GC-FID after Derivatization)Quantitative NMR (qNMR)
Principle Quantifies chloride ions after hydrolysis of the acyl chloride.Separates and quantifies the derivatized analyte (dimethyl malonate) based on its volatility and interaction with a stationary phase.Quantifies the analyte based on the integral of its NMR signal relative to a certified internal standard.
Accuracy Good to ExcellentExcellentExcellent (Primary Method)
Precision (%RSD) < 1%< 2%< 1%
Limit of Detection (LOD) ~100 ppm< 10 ppm~0.1%
Limit of Quantification (LOQ) ~500 ppm< 50 ppm~0.3%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes10 - 20 minutes
Specificity Moderate (quantifies total chloride)High (separates impurities)High (structure-specific)
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Cost (Instrument) LowModerateHigh
Cost (Consumables) LowModerateLow
Key Advantages Low cost, simple instrumentation.High sensitivity and separation efficiency for volatile impurities.High precision and accuracy, provides structural information, non-destructive.
Key Disadvantages Not specific for this compound (measures total chloride), less sensitive.Indirect method requiring derivatization, potential for incomplete derivatization.High initial instrument cost, requires careful selection of internal standard, potential for analyte degradation during measurement.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

Titration: Argentometric Determination of Total Chloride

This method determines the purity of this compound by quantifying the total chloride content after hydrolysis.

Experimental Protocol:

  • Hydrolysis of this compound:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Carefully add 50 mL of deionized water to the flask while stirring. The hydrolysis of this compound is exothermic and produces hydrochloric acid.[1]

    • Stir the mixture for 15 minutes to ensure complete hydrolysis to malonic acid and hydrochloric acid.

  • Titration (Mohr's Method):

    • Add 1 mL of 5% potassium chromate indicator solution to the hydrolyzed sample.[2]

    • Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.[2][3]

    • Record the volume of AgNO₃ solution used.

  • Calculation:

    • Calculate the moles of AgNO₃ used.

    • Based on the stoichiometry (2 moles of AgNO₃ react with 1 mole of this compound, which produces 2 moles of HCl), calculate the moles of this compound in the sample.

    • Determine the purity of this compound as a weight percentage.

A potentiometric titration can also be employed, which offers a more precise endpoint determination, especially for colored solutions.[4][5][6] In this case, a silver electrode and a reference electrode are used to monitor the potential change during the titration with silver nitrate.[4]

Gas Chromatography (GC) with Flame Ionization Detection (FID) after Derivatization

Due to the high reactivity of this compound, a direct GC analysis is not recommended. Instead, a derivatization step to form the more stable dimethyl malonate is employed.

Experimental Protocol:

  • Derivatization to Dimethyl Malonate:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Carefully add 5 mL of anhydrous methanol to the flask. The reaction is exothermic.

    • Allow the reaction to proceed for 20 minutes at room temperature to ensure complete conversion to dimethyl malonate.

    • Dilute to the mark with methanol.

  • GC-FID Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

    • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Quantification:

    • Prepare a calibration curve using standards of purified dimethyl malonate.

    • Calculate the concentration of dimethyl malonate in the derivatized sample.

    • From this, determine the initial purity of the this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate and precise determination of purity without the need for a calibration curve of the analyte itself.[7][8][9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals and should be stable in the chosen solvent.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not react with the analyte or the internal standard.

    • Cap the NMR tube and gently mix to dissolve the sample and internal standard completely.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: Sufficient to cover all signals of interest.

      • Number of Scans (NS): 16 or higher to achieve adequate signal-to-noise.

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds for accurate quantification).

      • Acquisition Time (AQ): At least 3 seconds.

    • Ensure proper shimming to obtain sharp and symmetrical peaks.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signal of this compound (e.g., the methylene protons) and a well-resolved signal of the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods described.

experimental_workflow_titration cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh this compound hydrolyze Hydrolyze with Water weigh->hydrolyze add_indicator Add Indicator hydrolyze->add_indicator titrate Titrate with AgNO3 add_indicator->titrate calculate Calculate Purity titrate->calculate

Caption: Workflow for Purity Determination by Titration.

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh this compound derivatize Derivatize with Methanol weigh->derivatize inject Inject into GC-FID derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantify vs. Standard detect->quantify calculate Calculate Purity quantify->calculate

Caption: Workflow for Purity Determination by GC-FID.

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum & Integrate acquire->process calculate Calculate Purity process->calculate

Caption: Workflow for Purity Determination by qNMR.

logical_comparison cluster_methods Analytical Methods for this compound Purity cluster_attributes Key Attributes Titration Titration Cost Cost Titration->Cost Low Specificity Specificity Titration->Specificity Low Sensitivity Sensitivity Titration->Sensitivity Low Accuracy Accuracy Titration->Accuracy Good GC Gas Chromatography GC->Cost Medium GC->Specificity High GC->Sensitivity High GC->Accuracy Excellent qNMR qNMR qNMR->Cost High qNMR->Specificity High qNMR->Sensitivity Moderate qNMR->Accuracy Excellent (Primary)

Caption: Comparison of Key Attributes of Analytical Methods.

References

A Comparative Guide to the Reactivity of Malonyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the fields of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Malonyl chloride, as a bifunctional acylating agent, presents unique opportunities for the synthesis of a variety of cyclic and acyclic compounds. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and acetic anhydride. The comparison is supported by established principles of chemical reactivity and includes detailed experimental protocols to enable researchers to conduct their own quantitative comparisons.

Principles of Acylating Agent Reactivity

The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent. The general order of reactivity for common acylating agents is:

Acyl Chlorides > Acid Anhydrides > Esters > Amides

Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1] Furthermore, the chloride ion is an excellent leaving group.

In-depth Comparison of Acylating Agents

This compound (CH₂ (COCl)₂)

This compound is the diacyl chloride of malonic acid.[2] Its bifunctional nature allows it to be used in the preparation of various cyclic compounds through diacylation.[2] As a dicarboxylic acid chloride, each acyl chloride group is activated by the electron-withdrawing effect of the other, potentially increasing its reactivity compared to monocarboxylic acid chlorides.

  • Reactivity: Expected to be highly reactive, comparable to or greater than acetyl chloride. The two electron-withdrawing acyl chloride groups enhance the electrophilicity of both carbonyl carbons.

  • Applications: Synthesis of barbiturates, polyesters, and other polymers, as well as a variety of heterocyclic compounds.[3]

  • Byproducts: Hydrogen chloride (HCl) gas is produced as a byproduct, which needs to be neutralized.[4]

Acetyl Chloride (CH₃COCl)

Acetyl chloride is a standard aliphatic acyl chloride and a workhorse in organic synthesis for introducing an acetyl group.

  • Reactivity: Highly reactive due to the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.[5]

  • Applications: Acetylation of amines, alcohols, and in Friedel-Crafts acylation reactions.[6]

  • Byproducts: Produces corrosive HCl gas.[4]

Benzoyl Chloride (C₆H₅COCl)

Benzoyl chloride is an example of an aromatic acyl chloride.

  • Reactivity: Generally less reactive than aliphatic acyl chlorides like acetyl chloride.[5] This is because the benzene ring donates electron density to the carbonyl group through resonance, which reduces its electrophilicity.

  • Applications: Benzoylation of various nucleophiles, synthesis of dyes, perfumes, and pharmaceuticals.

  • Byproducts: Generates HCl gas.[7]

Acetic Anhydride ((CH₃CO)₂O)

Acetic anhydride is a common acid anhydride used for acetylation.

  • Reactivity: Less reactive than acyl chlorides.[8] The acetate ion is a poorer leaving group compared to the chloride ion.

  • Applications: Acetylation of alcohols, amines, and other nucleophiles, often used when a less vigorous acylating agent is required. It is also used in the production of aspirin and cellulose acetate.

  • Byproducts: Produces acetic acid, which is less corrosive than HCl.

Quantitative Data Summary

Acylating AgentFormulaMolecular Weight ( g/mol )Boiling Point (°C)Relative Reactivity (Qualitative)Byproduct
This compound CH₂(COCl)₂140.95163-164Very HighHCl
Acetyl Chloride CH₃COCl78.5051-52HighHCl
Benzoyl Chloride C₆H₅COCl140.57197.2ModerateHCl
Acetic Anhydride (CH₃CO)₂O102.09138-140LowAcetic Acid

Experimental Protocols

To obtain quantitative data on the relative reactivity of these acylating agents, a competitive acylation reaction can be performed. This protocol describes a general method for comparing the rates of acylation of a primary amine.

Protocol: Competitive Acylation of Aniline

Objective: To determine the relative reactivity of this compound, acetyl chloride, benzoyl chloride, and acetic anhydride by competitive acylation of aniline.

Materials:

  • This compound

  • Acetyl chloride

  • Benzoyl chloride

  • Acetic anhydride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound, acetyl chloride, benzoyl chloride, acetic anhydride, aniline, and the internal standard in anhydrous DCM.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a magnetic stir bar.

    • Add 1.0 mL of the 0.1 M aniline stock solution (0.1 mmol) and 1.0 mL of the 0.1 M internal standard stock solution to the flask.

    • Add 0.15 mL of triethylamine (1.1 mmol, ~1.1 equivalents relative to total acylating equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction:

    • In a separate vial, prepare a mixture of 0.25 mL of each 0.1 M acylating agent stock solution (0.025 mmol of each, noting that this compound has two reactive sites).

    • Rapidly add the acylating agent mixture to the stirred aniline solution.

  • Reaction Monitoring and Quenching:

    • Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes).

    • Immediately quench each aliquot by adding it to a vial containing 1 mL of a methanol/water solution to hydrolyze any remaining acylating agents.

  • Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of aniline and the formation of the corresponding anilides (acetanilide, benzanilide, and the dianilide from this compound).

    • Quantify the concentration of reactants and products by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of aniline and each product as a function of time.

    • The initial rate of formation of each anilide will provide a quantitative measure of the relative reactivity of the corresponding acylating agent.

Mandatory Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare Stock Solutions (Acylating Agents, Aniline, Internal Standard) setup Set up Reaction Flask (Aniline, Internal Standard, Et3N) prep_solutions->setup cool Cool to 0 °C setup->cool add_reagents Add Acylating Agent Mixture cool->add_reagents monitor Monitor Reaction & Withdraw Aliquots add_reagents->monitor quench Quench Aliquots monitor->quench hplc Analyze by HPLC quench->hplc interpret Determine Relative Reactivity hplc->interpret

Caption: Workflow for comparing acylating agent reactivity.

References

A Comparative Guide to Malonyl Chloride and Oxalyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of organic synthesis, the choice of an appropriate acylating agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the plethora of available reagents, malonyl chloride and oxalyl chloride have carved out distinct niches, each offering unique advantages in specific synthetic routes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.

I. Core Properties and Reactivity Overview

Both this compound and oxalyl chloride are highly reactive diacyl chlorides, serving as potent electrophiles in a variety of chemical reactions. However, their structural differences—a methylene spacer in this compound versus a direct carbon-carbon bond in oxalyl chloride—give rise to distinct reactivity profiles and applications.

PropertyThis compoundOxalyl Chloride
Chemical Formula C₃H₂Cl₂O₂C₂Cl₂O₂
Molar Mass 140.96 g/mol 126.93 g/mol
Appearance Colorless to pale yellow liquidColorless fuming liquid
Boiling Point 108-110 °C63-64 °C
Key Reactivity Biselectrophile, prone to cyclization and ketene formationHighly reactive, decomposes to gaseous byproducts

II. Head-to-Head Comparison in Key Synthetic Applications

A. Amide Synthesis

The conversion of carboxylic acids to amides often proceeds via an acyl chloride intermediate. Both this compound and oxalyl chloride can be employed for the initial activation of the carboxylic acid.

Performance Comparison:

While direct comparative studies are limited, the choice between the two reagents often hinges on the desired reaction scale, the stability of the starting materials, and the desired workup procedure. Oxalyl chloride is generally favored for its mildness and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies purification. This compound, being less volatile, can be easier to handle on a larger scale but may require more rigorous purification to remove non-volatile byproducts.

Experimental Protocol: General Amide Synthesis via Acyl Chloride

A common method for amide synthesis involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.

G cluster_activation Step 1: Acid Chloride Formation cluster_amination Step 2: Amination Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride Acylating_Agent Acylating_Agent This compound or Oxalyl Chloride Byproducts Volatile (CO, CO₂, HCl) or Non-Volatile Byproducts Acyl_Chloride->Byproducts Acyl_Chloride_2 Acyl Chloride (R-COCl) Amine Amine (R'-NH₂) Amide Amide (R-CONH-R') HCl HCl Amide->HCl Acyl_Chloride_2->Amide Amine

Figure 1: General workflow for amide synthesis.

1. Activation of Carboxylic Acid:

  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and slowly add either this compound (1.1 equiv) or oxalyl chloride (1.1 equiv).

  • Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The resulting solution contains the crude acyl chloride.

2. Amination:

  • In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv) in the same anhydrous solvent.

  • Cool this solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The crude amide can then be purified by recrystallization or column chromatography.

B. Swern Oxidation (Exclusive to Oxalyl Chloride)

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is a cornerstone of modern organic synthesis and relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride. This compound is not suitable for this transformation.

Performance Data:

The Swern oxidation is known for its high yields, typically ranging from 85% to 99%, and its excellent tolerance for a wide variety of functional groups. The reaction is carried out at low temperatures (-78 °C) to suppress side reactions.

Experimental Protocol: Swern Oxidation of a Primary Alcohol

G cluster_activation Step 1: Activation of DMSO cluster_oxidation Step 2: Oxidation of Alcohol DMSO DMSO Activated_Complex Electrophilic Sulfur Species DMSO->Activated_Complex Oxalyl_Chloride, -78 °C Oxalyl_Chloride Oxalyl Chloride Gases CO, CO₂ Activated_Complex->Gases Activated_Complex_2 Electrophilic Sulfur Species Alcohol Primary Alcohol (R-CH₂OH) Intermediate Alkoxysulfonium Salt Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Base Base Triethylamine (Et₃N) DMS Dimethyl Sulfide Aldehyde->DMS Activated_Complex_2->Intermediate Alcohol

Figure 2: Workflow for the Swern oxidation.

1. Reagent Preparation and Activation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equiv) to the stirred solvent.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 equiv) in anhydrous CH₂Cl₂.

  • Add the DMSO solution dropwise to the oxalyl chloride solution via the addition funnel, ensuring the internal temperature is maintained below -60 °C.

  • Stir the resulting mixture at -78 °C for 15-20 minutes to form the active electrophilic sulfur species.

2. Oxidation and Workup:

  • Dissolve the primary alcohol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution at -78 °C.

  • Stir the reaction mixture at this temperature for 30-45 minutes.

  • Slowly add triethylamine (5.0 equiv) to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.

III. Unique Synthetic Applications of this compound

This compound's bifunctional nature makes it a valuable precursor for the synthesis of various heterocyclic compounds, a domain where oxalyl chloride does not typically find application.

A. Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a malonic acid derivative with urea. This compound serves as a highly reactive precursor for this cyclization.

Performance Data:

The synthesis of barbituric acid from diethyl malonate (which can be prepared from this compound) and urea typically proceeds with yields ranging from 72% to 78%. The use of this compound directly would offer a more reactive starting material.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

While a direct protocol with this compound is less common in pedagogical literature due to its reactivity, the established synthesis from diethyl malonate illustrates the core transformation.

G cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization and Acidification Diethyl_Malonate Diethyl Malonate Intermediate Acyclic Condensation Product Diethyl_Malonate->Intermediate Urea, Sodium_Ethoxide Urea Urea Sodium_Ethoxide Sodium Ethoxide (Base) Intermediate_2 Acyclic Condensation Product Barbituric_Acid_Salt Sodium Salt of Barbituric Acid Intermediate_2->Barbituric_Acid_Salt Heat (Reflux) Barbituric_Acid Barbituric Acid Barbituric_Acid_Salt->Barbituric_Acid HCl HCl Hydrochloric Acid

Figure 3: Synthesis of barbituric acid.

1. Preparation of Sodium Ethoxide:

  • In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (0.5 gram-atom) in absolute ethanol (250 mL).

2. Condensation:

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.5 mol).

  • Subsequently, add a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL).

  • Reflux the mixture for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.

3. Isolation and Purification:

  • After cooling, add hot water (500 mL) to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Cool the solution in an ice bath to crystallize the barbituric acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

B. Synthesis of 4-Hydroxycoumarins

4-Hydroxycoumarins, which are important scaffolds in pharmaceuticals (e.g., warfarin), can be synthesized by the reaction of phenols with this compound in the presence of a Lewis acid catalyst. This reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization.

Performance Data:

This method provides a direct route to the 4-hydroxycoumarin core, with yields being substrate-dependent.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_cyclization Step 2: Intramolecular Cyclization Phenol Phenol Acylated_Intermediate o-Hydroxyphenyl this compound Phenol->Acylated_Intermediate Malonyl_Chloride, Lewis_Acid Malonyl_Chloride This compound Lewis_Acid Lewis Acid (e.g., AlCl₃) Acylated_Intermediate_2 o-Hydroxyphenyl this compound 4_Hydroxycoumarin 4-Hydroxycoumarin Acylated_Intermediate_2->4_Hydroxycoumarin Heat HCl HCl 4_Hydroxycoumarin->HCl

Spectroscopic Analysis for Confirming the Structure of Malonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of malonyl chloride and its derivatives. It offers supporting experimental data, detailed protocols, and a comparative analysis with alternative structures to aid researchers in the accurate identification and characterization of these valuable synthetic intermediates.

Introduction

This compound, propanedioyl dichloride, and its derivatives are highly reactive bifunctional compounds widely employed in organic synthesis, particularly in the preparation of malonates, barbiturates, and other heterocyclic compounds of pharmaceutical interest.[1] Due to their reactivity, ensuring the structural integrity of these acyl chlorides is paramount for successful downstream applications. This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation of these compounds.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and its common derivatives, providing a clear basis for comparison and identification.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compoundCH₂ (alpha to two C=O)~4.1 - 4.3SingletN/A
Methyl this compoundCH₂ (alpha to C=O and ester)~3.5 - 3.7SingletN/A
OCH₃ (ester)~3.8SingletN/A
Ethyl this compoundCH₂ (alpha to C=O and ester)~3.6SingletN/A
OCH₂ (ester)~4.3Quartet~7.1
CH₃ (ester)~1.3Triplet~7.1

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) ppm
This compoundC=O (acyl chloride)~168 - 172
CH₂~50 - 55
Methyl this compoundC=O (acyl chloride)~167 - 170
C=O (ester)~165 - 168
CH₂~45 - 50
OCH₃~52 - 55
Ethyl this compoundC=O (acyl chloride)~167 - 170
C=O (ester)~165 - 168
CH₂~45 - 50
OCH₂~61 - 64
CH₃~13 - 15

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
This compoundC=O (acyl chloride)~1790 - 1815Strong
Methyl this compoundC=O (acyl chloride)~1790 - 1810Strong
C=O (ester)~1735 - 1750Strong
Ethyl this compoundC=O (acyl chloride)~1790 - 1810Strong
C=O (ester)~1735 - 1750Strong

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound140, 142, 144105 [M-Cl]⁺, 77 [M-COCl]⁺, 49 [CH₂CO]⁺
Methyl this compound136, 138101 [M-Cl]⁺, 77 [M-COOCH₃]⁺, 59 [COOCH₃]⁺
Ethyl this compound150, 152115 [M-Cl]⁺, 105 [M-OC₂H₅]⁺, 77 [M-COOC₂H₅]⁺, 45 [OC₂H₅]⁺

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its mono-ester derivatives involves the chlorination of the corresponding malonic acid or mono-alkyl malonate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Procedure using Thionyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the malonic acid derivative (1.0 eq.) is added. An excess of thionyl chloride (2.0-3.0 eq.) is slowly added at room temperature. The reaction mixture is then heated to reflux (typically 50-70 °C) for 1-3 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude this compound derivative, which can be further purified by fractional distillation.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Due to the moisture sensitivity of acyl chlorides, samples should be prepared in a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon). Deuterated chloroform (CDCl₃) is a common solvent. A concentration of 5-10 mg/mL is typically sufficient for ¹H NMR, while 20-50 mg/mL is recommended for ¹³C NMR.

  • Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The plates must be thoroughly dried before use. The analysis should be performed quickly to minimize exposure to atmospheric moisture.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the spectrum is collected, typically over a range of 4000-400 cm⁻¹. The characteristic strong C=O stretching vibration is the most diagnostic peak.[3]

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced via direct injection or through a gas chromatography (GC-MS) interface for volatile derivatives.

  • Ionization: Electron Ionization (EI) is commonly used, which provides characteristic fragmentation patterns.

  • Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing fragments.

Mandatory Visualizations

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Malonic_Acid Malonic Acid Derivative Reaction Reaction & Workup Malonic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Reaction Malonyl_Chloride This compound Derivative Reaction->Malonyl_Chloride NMR NMR (¹H, ¹³C) Malonyl_Chloride->NMR IR IR Malonyl_Chloride->IR MS Mass Spectrometry Malonyl_Chloride->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

Spectroscopic_Comparison cluster_target Target: this compound Derivative cluster_alternative Alternative/Side-Product: Malonic Acid (Starting Material) cluster_alternative2 Alternative/Side-Product: Anhydride Target_NMR ¹H NMR: Singlet ~3.5-4.3 ppm ¹³C NMR: C=O ~167-172 ppm Confirmation Structural Confirmation Target_NMR->Confirmation Characteristic shifts Target_IR IR: Strong C=O stretch ~1790-1815 cm⁻¹ Target_IR->Confirmation High frequency C=O Alt_NMR ¹H NMR: Broad singlet >10 ppm (acidic H) ¹³C NMR: C=O ~170-175 ppm Alt_NMR->Confirmation Absence of broad OH peak Alt_IR IR: Broad O-H stretch ~2500-3300 cm⁻¹ C=O stretch ~1700-1725 cm⁻¹ Alt_IR->Confirmation Absence of broad OH band Anhydride_IR IR: Two C=O stretches ~1820 & ~1760 cm⁻¹ Anhydride_IR->Confirmation Single sharp C=O vs. two

Caption: Logical diagram comparing key spectroscopic features for structural confirmation.

Comparison with Alternatives and Potential Side-Products

Accurate structural confirmation requires distinguishing the desired this compound derivative from potential starting materials, side-products, or alternative structures.

  • Starting Material (Malonic Acid/Mono-alkyl Malonate): The most critical distinction is the complete conversion of the carboxylic acid group(s).

    • IR Spectroscopy: The disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) is a clear indicator of successful reaction. The carbonyl (C=O) stretching frequency will also shift from ~1700-1725 cm⁻¹ for the acid to a much higher frequency of ~1790-1815 cm⁻¹ for the acyl chloride.[3]

    • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid, which appears as a broad singlet at a very downfield chemical shift (typically >10 ppm), will be absent in the purified product.

  • Anhydride Formation: In some cases, intermolecular reaction can lead to the formation of anhydride species.

    • IR Spectroscopy: Acid anhydrides are characterized by two distinct C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹. This is in contrast to the single, sharp C=O absorption of the acyl chloride.

  • Alternative Chlorinating Agents: While thionyl chloride is common, other reagents like oxalyl chloride can be used. The final product, the this compound derivative, will be the same regardless of the chlorinating agent used, and thus its spectroscopic data should be identical. However, the impurity profile may differ. For instance, reactions with oxalyl chloride may have different byproducts compared to those with thionyl chloride (CO, CO₂ vs. SO₂, HCl). These byproducts are typically gaseous and removed during workup, but their presence in crude reaction mixtures could be detected spectroscopically if they are soluble.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and robust toolkit for the structural confirmation of this compound derivatives. By carefully analyzing the characteristic signals in each spectrum and comparing them to the data for potential alternatives and side-products, researchers can confidently verify the structure of these important synthetic intermediates, ensuring the success of subsequent chemical transformations.

References

A Comparative Guide to Polymers Synthesized Using Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the characteristics of polymers synthesized using malonyl chloride. It offers a comparative perspective against polymers derived from other common diacyl chlorides, supported by experimental data and detailed protocols. This document is intended to assist researchers and professionals in making informed decisions regarding the selection of polymers for specific applications, particularly in the fields of materials science and drug delivery.

Introduction to this compound in Polymer Synthesis

This compound, a reactive diacyl chloride, serves as a versatile monomer for the synthesis of a variety of polymers, including polyesters and polyamides. Its short, three-carbon chain length imparts unique properties to the resulting polymers, influencing their thermal stability, mechanical strength, and biodegradability. These characteristics make them intriguing candidates for applications ranging from high-performance materials to advanced drug delivery systems.

Comparative Performance Analysis

The performance of polymers derived from this compound is best understood in comparison to those synthesized from other diacyl chlorides, such as adipoyl chloride and sebacoyl chloride, which possess longer aliphatic chains.

Polyesters

The choice of diacyl chloride significantly influences the thermal and mechanical properties of the resulting polyesters. Generally, polyesters synthesized from shorter-chain diacyl chlorides like this compound are expected to exhibit higher melting points (Tm) and glass transition temperatures (Tg) due to the increased rigidity of the polymer backbone. However, this can also lead to increased crystallinity and potentially lower flexibility.

Table 1: Comparison of Thermal Properties of Polyesters

Diacyl ChlorideDiolMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
This compound 1,4-ButanediolData not available in literatureData not available in literatureData not available in literature
Adipoyl Chloride1,4-Butanediol~140-150~ -60~350-400
Sebacoyl Chloride1,4-Butanediol~130-140~ -70~350-400

Note: Direct comparative experimental data for polyesters synthesized from this compound under identical conditions as those from adipoyl or sebacoyl chloride is limited in the available literature. The data for adipoyl and sebacoyl chloride-based polyesters are representative values.

Polyamides

Similar to polyesters, the properties of polyamides are heavily influenced by the length of the diacyl chloride monomer. Polyamides synthesized from this compound are anticipated to have higher melting points and greater rigidity compared to those made from longer-chain diacyl chlorides. This can translate to higher tensile strength and modulus but potentially lower elongation at break. The introduction of aliphatic groups can reduce the softening temperature and increase solubility by increasing the freedom of chain structures[1].

Table 2: Comparison of Mechanical Properties of Polyamides

Diacyl ChlorideDiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound HexamethylenediamineData not available in literatureData not available in literatureData not available in literature
Adipoyl ChlorideHexamethylenediamine (Nylon 6,6)60 - 802.0 - 3.015 - 300
Isophthaloyl Chloridem-Phenylenediamine~85~3.5~30

Applications in Drug Delivery

The unique properties of polymers synthesized from this compound make them promising candidates for drug delivery applications. Their biodegradability, which can be tailored by copolymerization, is a key advantage. The higher density of ester or amide linkages compared to polymers from longer-chain diacyl chlorides could potentially lead to different degradation kinetics.

Drug Encapsulation and Release

The process of encapsulating therapeutic agents within a polymer matrix is crucial for developing effective drug delivery systems. A common method is the oil-in-water (o/w) emulsion solvent evaporation technique.

DrugEncapsulationWorkflow cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_collection Nanoparticle Collection drug_polymer Drug and Polymer in Organic Solvent homogenization High-Speed Homogenization drug_polymer->homogenization surfactant Surfactant in Aqueous Phase surfactant->homogenization evaporation Stirring under Reduced Pressure homogenization->evaporation o/w Emulsion centrifugation Centrifugation evaporation->centrifugation Nanoparticle Suspension washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product Final Product lyophilization->final_product Dry Nanoparticles

Figure 1: Workflow for drug encapsulation using the solvent evaporation method.
Biodegradability and Drug Release Kinetics

The degradation of polyesters occurs via hydrolysis of the ester bonds. The rate of degradation is influenced by factors such as the polymer's chemical structure, crystallinity, and the surrounding environment. It is hypothesized that the higher ester density in this compound-based polyesters could lead to faster degradation rates compared to polyesters from longer-chain diacids, assuming similar crystallinity.

The release of an encapsulated drug is often coupled with the degradation of the polymer matrix. A typical drug release profile from biodegradable polymers exhibits a triphasic pattern: an initial burst release, a period of slower release, and a final phase of accelerated release as the polymer matrix significantly degrades.

DrugReleaseSignaling cluster_initial Phase 1: Initial Burst Release cluster_diffusion Phase 2: Diffusion-Controlled Release cluster_erosion Phase 3: Erosion-Controlled Release p1 Surface-bound drug and drug in pores rapidly dissolve p2 Drug diffuses through the polymer matrix p1->p2 Hours to Days p3 Slow polymer hydrolysis begins p2->p3 p4 Accelerated polymer degradation and erosion p3->p4 Days to Weeks p5 Rapid release of remaining drug p4->p5

Figure 2: Signaling pathway of triphasic drug release from biodegradable polymers.

Experimental Protocols

Polymer Synthesis: Interfacial Polymerization

Interfacial polymerization is a common method for synthesizing polyamides and polyesters from diacyl chlorides.[3]

  • Aqueous Phase Preparation: Dissolve the diamine or diol in an aqueous solution, often containing a base (e.g., NaOH or Na2CO3) to neutralize the HCl byproduct.

  • Organic Phase Preparation: Dissolve the this compound in a water-immiscible organic solvent (e.g., dichloromethane or hexane).

  • Polymerization: Carefully layer the organic phase over the aqueous phase. The polymer will form at the interface of the two liquids.

  • Polymer Collection: The polymer film can be continuously drawn from the interface.

  • Washing and Drying: The collected polymer should be thoroughly washed with water and a suitable solvent (e.g., methanol) to remove unreacted monomers and byproducts, followed by drying under vacuum.

Characterization Techniques

TGA is used to determine the thermal stability and decomposition temperature of the polymers.[2]

  • Sample Preparation: Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key parameters.

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating and Cooling Cycles: Subject the sample to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A typical heating/cooling rate is 10 °C/min.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Tg is observed as a step change in the baseline, and Tm is observed as an endothermic peak.

FTIR is used to confirm the chemical structure of the synthesized polymers by identifying characteristic functional groups.

  • Sample Preparation: The polymer sample can be analyzed as a thin film, a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

  • Spectral Analysis: The presence of characteristic absorption bands, such as the C=O stretch of the ester or amide group and the N-H stretch of the amide group, confirms the polymer structure.

Tensile testing is performed to evaluate the mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break.

  • Specimen Preparation: Prepare dog-bone shaped specimens or thin films of the polymer with defined dimensions according to standard methods (e.g., ASTM D882 or ISO 527-3).

  • Testing Procedure: Mount the specimen in the grips of a universal testing machine.

  • Data Acquisition: Apply a tensile load to the specimen at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test.

  • Data Analysis: From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be calculated.

Conclusion

Polymers synthesized using this compound represent a unique class of materials with potential for a variety of applications. Their short-chain structure suggests the possibility of achieving high thermal stability and mechanical strength, although this may be accompanied by reduced flexibility. While direct comparative data is currently limited, the principles of polymer chemistry suggest that these materials could offer advantages in specific contexts, such as in the design of biodegradable polymers with tailored degradation rates for drug delivery. Further research is needed to fully characterize and compare these polymers against their longer-chain counterparts to unlock their full potential.

References

Comparative study of different catalysts for Malonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of malonyl chloride, a versatile C3 building block, is central to the synthesis of a diverse array of pharmaceuticals and fine chemicals. The efficiency and selectivity of its reactions, primarily acylations of nucleophiles such as alcohols and amines, are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalyst classes for this compound reactions, supported by available experimental data, to aid researchers in catalyst selection and methods development.

Executive Summary

The selection of a catalyst for this compound reactions hinges on the desired transformation, be it esterification, amidation, or C-acylation. Lewis acids are effective for activating the carbonyl groups of this compound, enhancing its electrophilicity. Organocatalysts, particularly nucleophilic catalysts, offer a milder and often more selective alternative. This guide will delve into the performance of representative catalysts from these classes, presenting available quantitative data for comparison.

Data Presentation: Catalyst Performance in Acylation Reactions

Catalyst ClassCatalystSubstrateAcylating AgentProductYield (%)Reaction TimeSelectivityReference
Lewis Acid SmCl₃1,3-Dicarbonyl CompoundsAcid Chlorides1,3,3'-TriketonesModerate to Excellent-High[1]
MgCl₂1,3-Dicarbonyl CompoundsAcid Chlorides1,3,3'-TriketonesLower than SmCl₃--[1]
AlCl₃1,3-Dicarbonyl CompoundsAcid Chlorides1,3,3'-TriketonesLower than SmCl₃--[1]
FeCl₃1,3-Dicarbonyl CompoundsAcid Chlorides1,3,3'-TriketonesLower than SmCl₃--[1]
TiCl₄Benzylidene MalonatesPhenolsDihydrocoumarinsHigh-High (trans)[2][3][4]
Cu(OTf)₂Benzylidene MalonatesPhenolsDihydrocoumarinsHigh-High (trans)[2][3][4]
Sc(OTf)₃Benzylidene MalonatesPhenolsDihydrocoumarinsHigh-High (trans)[2][3][4]
Organocatalyst DMAPAlcoholsAcid AnhydridesEstersHigh--[5]
Tertiary AmineEthyl this compoundt-Butyl AlcoholEthyl t-Butyl Malonate---[6]

Note: The data presented is for acylation reactions that are analogous to this compound reactions. Direct comparative data for various catalysts with this compound under identical conditions is limited in the literature. Reaction times were not consistently reported in the cited sources.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for acylation reactions utilizing Lewis acid and organocatalytic systems.

Protocol 1: Lewis Acid-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds

This protocol is adapted from a study on SmCl₃-catalyzed C-acylation.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Acid chloride (1.2 mmol)

  • Samarium(III) chloride (SmCl₃) (0.1 mmol, 10 mol%)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 1,3-dicarbonyl compound, SmCl₃, and toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylamine to the mixture and stir for an additional 5 minutes.

  • Add the acid chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Organocatalyst-Promoted Esterification of an Alcohol

This protocol is a general representation of a DMAP-catalyzed esterification.[5]

Materials:

  • Alcohol (1.0 mmol)

  • Acid anhydride (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%)

  • (Optional) Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a dry reaction flask, add the alcohol, DMAP, and solvent (if used).

  • Stir the mixture at room temperature.

  • Add the acid anhydride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in catalyzed this compound reactions, the following diagrams illustrate a typical experimental workflow and the logical relationships between different catalyst types.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Reactant & Catalyst Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reagent_Addition This compound Addition Catalyst_Addition->Reagent_Addition Reaction_Monitoring Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Chromatography) Drying_Concentration->Purification

Caption: A typical experimental workflow for a catalyzed this compound reaction.

Catalyst_Comparison cluster_Catalyst_Types Catalyst Types cluster_Considerations Performance & Selection Criteria Malonyl_Chloride_Reaction This compound Reaction Lewis_Acids Lewis Acids (e.g., SmCl3, TiCl4) Malonyl_Chloride_Reaction->Lewis_Acids Mechanism: Electrophilic Activation Organocatalysts Organocatalysts (e.g., DMAP, Amines) Malonyl_Chloride_Reaction->Organocatalysts Mechanism: Nucleophilic Catalysis Yield Yield Lewis_Acids->Yield Selectivity Selectivity Lewis_Acids->Selectivity Reaction_Conditions Reaction Conditions (Temp, Time) Lewis_Acids->Reaction_Conditions Cost_Toxicity Cost & Toxicity Lewis_Acids->Cost_Toxicity Organocatalysts->Yield Organocatalysts->Selectivity Organocatalysts->Reaction_Conditions Organocatalysts->Cost_Toxicity

Caption: Logical relationship and comparison of catalyst types for this compound reactions.

Conclusion

The choice of catalyst for this compound reactions is a critical parameter that dictates the outcome of the synthesis. Lewis acids, such as SmCl₃ and TiCl₄, have demonstrated high efficacy in promoting C-C and C-O bond formation. Organocatalysts like DMAP provide a valuable alternative, often under milder conditions. The selection process should be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired selectivity, and tolerance of functional groups. Further research focusing on direct, quantitative comparisons of various catalyst classes for specific this compound reactions would be highly beneficial to the scientific community.

References

A Comparative Guide to a New Synthetic Method Utilizing Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a synthetic methodology employing malonyl chloride against established and alternative approaches. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate synthetic strategy for your research and development needs.

Executive Summary

This compound is a highly reactive reagent used for the introduction of a malonyl group in organic synthesis, finding applications in the production of pharmaceuticals, polymers, and agrochemicals.[1] Its high reactivity, however, can also be a drawback, leading to challenges in handling and potential side reactions. This guide compares the direct use of this compound with alternative methods, including the classical malonic ester synthesis, the use of Meldrum's acid, and greener, solvent-free approaches. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, reaction conditions, and substrate scope.

Performance Comparison of Synthetic Methods

The following tables summarize quantitative data from various synthetic approaches to highlight the performance of each method.

Table 1: Synthesis of Monoalkyl Malonyl Chlorides

A "green chemistry" approach to the synthesis of monoalkyl malonyl chlorides was investigated by comparing a traditional solvent-based method with a solvent-free alternative.[2] The data below shows a significant improvement in conversion rates for the solvent-free process.

CompoundMethodSolventTemperature (°C)Time (h)Conversion (%)Reference
Methyl this compoundSolvent-BasedMethylene Chloride40-45178.67[2]
Solvent-Free None 40-45 1 93.08 [2]
Ethyl this compoundSolvent-BasedMethylene Chloride40-45184.39[2]
Solvent-Free None 40-45 1 98.23 [2]
Table 2: Comparison of Malonylation Reagents in Synthesis

This table provides a qualitative and quantitative comparison of this compound and its alternatives for the synthesis of common organic scaffolds. Direct, side-by-side quantitative comparisons in the literature for the synthesis of the exact same target molecule are limited; however, typical yields and key features are presented.

Reagent/MethodTarget ScaffoldTypical Yield (%)Key AdvantagesKey DisadvantagesReference
This compound Barbiturates, Amides, Esters60-85High reactivity, rapid reactions.Moisture sensitive, can generate HCl, potential for side reactions.[3][4][5]
Diethyl Malonate Barbiturates, Substituted Acetic Acids72-78 (for Barbituric Acid)Stable, easy to handle, widely used in malonic ester synthesis.Requires a strong base, may require higher temperatures and longer reaction times.[6]
Meldrum's Acid β-keto esters, Heterocycles54-92 (for vanillidene derivatives)High acidity, versatile for alkylation and acylation, can be used under mild conditions.Can be thermally unstable, preparation of derivatives may be multi-step.[7][8]
Malonic Acid + DCC BarbituratesNot specifiedAvoids the use of a highly reactive acyl chloride.DCC can cause allergic reactions, formation of insoluble urea byproduct can complicate purification.[9]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Ethyl this compound

This protocol is adapted from a green chemistry approach for the synthesis of monoalkyl malonyl chlorides.[2][10]

Materials:

  • Monoethyl malonic acid

  • Thionyl chloride (molar ratio of 1:2 with the acid)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add monoethyl malonic acid.

  • Add thionyl chloride in a 1:2 molar ratio to the acid.

  • Heat the reaction mixture to 40-45°C and reflux for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the product by distilling off the excess thionyl chloride under reduced pressure.

Protocol 2: Synthesis of Barbituric Acid using Diethyl Malonate

This protocol describes the classical condensation reaction for the synthesis of the parent barbituric acid.[6][11]

Materials:

  • Sodium metal (0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (0.5 mol)

  • Urea, dry (0.5 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In the round-bottom flask, dissolve finely cut sodium metal in 250 mL of absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate. Separately, dissolve dry urea in 250 mL of hot (approx. 70°C) absolute ethanol and add this to the flask.

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid (the sodium salt of barbituric acid) will precipitate.

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.

  • Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the barbituric acid.

  • Cool the solution in an ice bath overnight to complete crystallization.

  • Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 105-110°C.

Protocol 3: Acylation of an Amine with this compound

This is a general procedure for the formation of a malonamide.[12][13]

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

Apparatus:

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the amine and the tertiary amine base (2 equivalents) in the anhydrous aprotic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Workflows and Pathways

Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic methods.

Workflow for Barbiturate Synthesis cluster_0 Method 1: Using this compound cluster_1 Method 2: Malonic Ester Synthesis mc This compound barbiturate1 Barbiturate mc->barbiturate1 urea1 Urea urea1->barbiturate1 base1 Base base1->barbiturate1 dem Diethyl Malonate enolate Enolate dem->enolate Deprotonation base2 Strong Base (e.g., NaOEt) base2->enolate barbiturate2 Barbiturate enolate->barbiturate2 Condensation urea2 Urea urea2->barbiturate2

Caption: Comparative workflow for barbiturate synthesis.

General Malonylation Strategies cluster_0 Direct Acylation cluster_1 Meldrum's Acid Route mc_alt This compound product1 Malonylated Product mc_alt->product1 nucleophile1 Nucleophile (e.g., Amine, Alcohol) nucleophile1->product1 ma Meldrum's Acid enolate_ma Enolate ma->enolate_ma base_ma Base base_ma->enolate_ma alkylated_ma Alkylated Meldrum's Acid enolate_ma->alkylated_ma electrophile Electrophile (e.g., R-X) electrophile->alkylated_ma product2 Malonylated Product alkylated_ma->product2 Reaction with Nucleophile nucleophile2 Nucleophile nucleophile2->product2

Caption: Comparison of direct acylation vs. the Meldrum's acid route.

Biological Signaling Pathway: Lysine Malonylation

Malonyl-CoA, a key metabolite, serves as the donor for lysine malonylation, a post-translational modification that links cellular metabolism to protein regulation.[2]

Lysine Malonylation Pathway cluster_pathway Metabolic Pathway cluster_regulation Protein Regulation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa + CO2, ATP acc Acetyl-CoA Carboxylase (ACC) acc->malonyl_coa malonyl_coa->acetyl_coa - CO2 fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids malonylated_protein Malonylated Protein malonyl_coa->malonylated_protein Donor fas Fatty Acid Synthase (FAS) fas->fatty_acids mcd Malonyl-CoA Decarboxylase (MCD) mcd->acetyl_coa protein Protein with Lysine protein->malonylated_protein Malonylation malonylated_protein->protein Demalonylation sirt5 SIRT5 (Demalonylase) sirt5->protein

Caption: The role of Malonyl-CoA in metabolism and protein malonylation.

References

A Comparative Guide to Malonate Synthesis: Evaluating Alternatives to Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of malonates is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] While malonyl chloride offers a direct route to certain malonate derivatives, its reactivity and handling requirements have spurred the development and refinement of several alternative synthetic strategies. This guide provides an objective comparison of the performance of common alternative reagents for malonate synthesis, supported by experimental data and detailed protocols.

Executive Summary

This guide explores four primary alternatives to this compound for the synthesis of malonate esters and their derivatives:

  • Dialkyl Malonates (e.g., Diethyl Malonate, Dimethyl Malonate): The classical and most versatile starting materials for malonic ester synthesis.[3][4]

  • Meldrum's Acid: A highly acidic cyclic malonate derivative that offers unique reactivity.[5][6]

  • Cyanoacetic Acid and its Esters: Precursors that can be converted to malonates through hydrolysis and esterification.[7][8]

  • Malonic Acid: The parent dicarboxylic acid, which can be directly esterified.[9][10]

The following sections will delve into the reaction mechanisms, experimental protocols, and performance data associated with each of these alternatives, providing a comprehensive resource for selecting the optimal reagent for a given synthetic challenge.

Performance Comparison of Malonate Synthesis Reagents

The choice of reagent for malonate synthesis significantly impacts reaction conditions, yields, and substrate scope. The following table summarizes quantitative data from various experimental sources to facilitate a comparison of these methods. It is important to note that reaction conditions and substrates may vary between studies, and thus the data should be considered representative rather than a direct one-to-one comparison under identical conditions.

Reagent/MethodStarting MaterialsProductReaction ConditionsTime (h)Yield (%)Reference
Diethyl Malonate Diethyl malonate, 1-bromobutane, NaOEtDiethyl butylmalonateReflux in ethanol2-379-83[4][11]
Dimethyl Malonate Dimethyl malonate, 1-bromobutane, NaOMeDimethyl butylmalonateReflux in methanol2-3Not specified[4]
Meldrum's Acid Meldrum's acid, Benzaldehyde, then reductionBenzyl Meldrum's acidKnoevenagel, then in situ reductionNot specifiedGood[12]
Meldrum's Acid Acyl Meldrum's acid, MethanolMethyl β-keto esterReflux2.582[5]
Cyanoacetic Acid Cyanoacetic acid, HCl, MethanolDimethyl malonate75°CNot specifiedHigh[8]
Malonic Acid Malonic acid, Ethanol, H₂SO₄Diethyl malonateAzeotropic distillationNot specified~75[9]

Reaction Pathways and Mechanisms

The synthetic routes to malonates from these alternative reagents proceed through distinct mechanisms. Understanding these pathways is crucial for reaction optimization and troubleshooting.

Malonic Ester Synthesis using Dialkyl Malonates

This is a classic and widely used method for the synthesis of substituted malonic esters.[3] The process involves the deprotonation of the acidic α-hydrogen of the malonate by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[4]

Malonic_Ester_Synthesis reagents Dialkyl Malonate + Base (e.g., NaOEt) enolate Enolate Intermediate reagents->enolate Deprotonation product Alkylated Malonate enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Figure 1. Malonic Ester Synthesis Workflow.
Malonate Synthesis via Meldrum's Acid

Meldrum's acid is a cyclic diester of malonic acid that is notable for its high acidity (pKa ≈ 4.97).[6] This allows for deprotonation with weaker bases. Alkylation of Meldrum's acid, followed by alcoholysis, provides a convenient route to mono-substituted malonic acid half-esters (SMAHOs) and other malonate derivatives.[5][12]

Meldrums_Acid_Synthesis meldrums_acid Meldrum's Acid alkylated_meldrum Alkylated Meldrum's Acid meldrums_acid->alkylated_meldrum Alkylation base Base base->alkylated_meldrum product Mono-substituted Malonic Acid Half-Ester alkylated_meldrum->product Alcoholysis alcohol Alcohol (R'-OH) alcohol->product

Figure 2. Synthesis using Meldrum's Acid.
Malonate Synthesis from Cyanoacetic Acid

Cyanoacetic acid and its esters serve as versatile precursors for malonates. The synthesis typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.[7][8] This method is particularly useful for the industrial-scale production of simple malonates like dimethyl malonate.[13]

Cyanoacetic_Acid_Route cyanoacetic_acid Cyanoacetic Acid malonic_acid Malonic Acid cyanoacetic_acid->malonic_acid hydrolysis Hydrolysis (e.g., HCl, H₂O) hydrolysis->malonic_acid product Dialkyl Malonate malonic_acid->product esterification Esterification (e.g., ROH, H⁺) esterification->product

References

A Comparative Guide to the Quantitative Analysis of Malonyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of malonyl chloride in a reaction mixture. Given its high reactivity and instability, accurate quantification of this compound is critical for reaction monitoring, process optimization, and quality control in various synthetic applications, including the manufacturing of pharmaceuticals and agrochemicals. This document outlines and contrasts direct and indirect analytical approaches, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Analytical Challenges

This compound (CH₂(COCl)₂) is a highly reactive acyl chloride that readily hydrolyzes in the presence of moisture and reacts with various nucleophiles.[1][2] This inherent instability presents a significant challenge for direct quantitative analysis.[3] Therefore, analytical strategies often involve either rapid in-situ analysis under anhydrous conditions or derivatization to a more stable analyte. This guide explores three primary analytical techniques:

  • Gas Chromatography (GC) : An indirect method requiring derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy : A direct, non-destructive method.

  • Argentometric Titration : An indirect titrimetric method for chloride quantification.

The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and performance characteristics.

Comparison of Quantitative Methods

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired specificity. The following table summarizes the key performance characteristics of the methods discussed in this guide.

Parameter Gas Chromatography (with Derivatization) Quantitative NMR (qNMR) Argentometric Titration
Principle Indirect quantification of a stable derivative.Direct quantification based on signal integration relative to an internal standard.Indirect quantification of total chloride content.
Specificity High (for the derivative)High (structure-specific)Low (measures all reactive chlorides)
Sensitivity High (ppm levels achievable)ModerateModerate to Low
Linearity Excellent (typically R² > 0.99)Excellent (typically R² > 0.99)Good
Precision (%RSD) < 5%< 3%< 5%
Accuracy (% Recovery) 95-105%97-103%90-110%
Analysis Time ~30 min per sample (post-derivatization)~15 min per sample~20 min per sample
Sample Preparation Derivatization requiredSimple dilution with a deuterated solvent containing an internal standardHydrolysis of the sample is necessary
Key Advantages High sensitivity and resolution.Non-destructive, direct measurement, structural information.Simple, inexpensive equipment.
Key Disadvantages Derivatization adds complexity and potential for error.Lower sensitivity compared to GC, requires specialized equipment.Non-specific, potential interferences.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography with Derivatization

This method involves the conversion of highly reactive this compound into a stable, volatile derivative, diethyl malonate, which can be readily analyzed by GC with a Flame Ionization Detector (GC-FID).

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Reaction Mixture Aliquot Quench Quench with Anhydrous Ethanol Sample->Quench Derivatization Formation of Diethyl Malonate Quench->Derivatization Injection Inject Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID following derivatization.

Protocol:

  • Sample Preparation and Derivatization:

    • Carefully withdraw a known volume (e.g., 100 µL) of the reaction mixture under an inert atmosphere.

    • Immediately quench the aliquot in a sealed vial containing a known excess of anhydrous ethanol (e.g., 1 mL) at a controlled temperature (e.g., 0 °C) to form diethyl malonate.

    • Allow the reaction to proceed to completion (e.g., 10 minutes).

    • Add a suitable internal standard (e.g., diethyl succinate) of known concentration.

    • Dilute the sample with an appropriate solvent (e.g., dichloromethane) to a final volume suitable for GC analysis.

  • GC-FID Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Calibration:

    • Prepare a series of calibration standards by derivatizing known concentrations of this compound with anhydrous ethanol.

    • Analyze the standards using the same GC-FID method.

    • Construct a calibration curve by plotting the peak area ratio of diethyl malonate to the internal standard against the concentration of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct, non-destructive quantification of this compound in a reaction mixture by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard.

Logical Relationship for qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result Analyte Integral of this compound Signal (IA) Formula Concentration_A = (IA / NA) * (NS / IS) * (WS / MS) * MA Analyte->Formula Standard Integral of Internal Standard Signal (IS) Standard->Formula Mass_A Molar Mass of this compound (MA) Mass_A->Formula Mass_S Molar Mass of Standard (MS) Mass_S->Formula Weight_S Weight of Standard (WS) Weight_S->Formula Protons_A Number of Protons for Analyte Signal (NA) Protons_A->Formula Protons_S Number of Protons for Standard Signal (NS) Protons_S->Formula Concentration Concentration of this compound Formula->Concentration

Caption: Logical flow for calculating the concentration of this compound using qNMR.

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard must be inert towards this compound and have signals that do not overlap with the analyte signals.

    • Under an inert atmosphere, add a known volume of a suitable deuterated aprotic solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Carefully add a precisely known amount of the reaction mixture to the NMR tube.

    • Gently mix the contents of the NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃ or CD₂Cl₂.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or more for good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic singlet of the methylene protons of this compound (approximately 4.0 ppm) and a well-resolved signal from the internal standard.

    • Calculate the concentration of this compound using the standard qNMR equation, accounting for the number of protons contributing to each signal, the molar masses, and the weights of the analyte and the internal standard.[4][5]

Argentometric Titration

This method determines the total amount of hydrolyzable chloride in the sample, which is then stoichiometrically related to the concentration of this compound. This method is suitable when this compound is the primary chloride-containing species in the reaction mixture.

Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Sample Reaction Mixture Aliquot Hydrolysis Complete Hydrolysis in Water Sample->Hydrolysis Acidification Acidify with Nitric Acid Hydrolysis->Acidification Titration Titrate with Standard AgNO₃ Acidification->Titration Endpoint Endpoint Detection (e.g., Mohr's method) Titration->Endpoint Calculation Calculate Chloride Concentration Endpoint->Calculation

Caption: Workflow for the quantitative analysis of this compound via argentometric titration.

Protocol:

  • Sample Preparation and Hydrolysis:

    • Accurately measure a known volume of the reaction mixture.

    • Carefully add the aliquot to a known volume of deionized water to ensure complete hydrolysis of this compound to malonic acid and hydrochloric acid.

    • Allow sufficient time for the hydrolysis to complete.

  • Titration (Mohr's Method): [6][7]

    • To the hydrolyzed sample solution, add a small amount of potassium chromate indicator.

    • Titrate the solution with a standardized solution of silver nitrate (AgNO₃) until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.

    • The reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s).

  • Calculation:

    • Calculate the moles of chloride ions based on the volume and concentration of the AgNO₃ solution used.

    • Since one mole of this compound produces two moles of hydrochloric acid upon hydrolysis, the concentration of this compound can be calculated stoichiometrically.

Conclusion

The quantitative analysis of this compound in a reaction mixture requires careful consideration of its reactive nature.

  • Derivatization followed by GC is a sensitive and robust method, ideal for routine quality control where high throughput and sensitivity are required.

  • qNMR spectroscopy offers a direct and non-destructive approach, providing valuable structural information and high precision, making it well-suited for research and development settings where understanding the reaction composition is crucial.

  • Argentometric titration provides a simple and cost-effective, albeit non-specific, estimation of this compound concentration, which can be useful for rapid, preliminary assessments in environments with limited instrumentation.

The choice of the optimal method will ultimately be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for specificity, and the available resources.

References

A Comparative Guide to the Synthetic Applications of Malonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonyl chloride, a highly reactive derivative of malonic acid, serves as a versatile C3 synthon in a multitude of organic transformations. Its bifunctional nature, possessing two acyl chloride groups, allows for the construction of a wide array of cyclic and acyclic compounds. This guide provides an objective comparison of this compound's performance against common alternatives in key synthetic applications, supported by experimental data and detailed methodologies.

Barbiturate Synthesis: A Comparative Analysis with Diethyl Malonate

The synthesis of barbiturates and their derivatives, a class of compounds with significant activity as central nervous system depressants, is a cornerstone application of malonic acid derivatives. While both this compound and diethyl malonate can be employed, the latter is more commonly documented for this transformation.

Comparison of this compound and Diethyl Malonate in Barbiturate Synthesis

FeatureThis compoundDiethyl Malonate
Reactivity HighModerate
Reaction Conditions Milder conditions are theoretically possible due to higher reactivity, but side reactions can be an issue.Requires a strong base (e.g., sodium ethoxide) and elevated temperatures.
Byproducts HCl, which needs to be neutralized.Ethanol, which is less corrosive.
Yield Potentially high, but can be compromised by side reactions.Good to excellent yields are well-documented (e.g., 72-78% for barbituric acid)[1].
Handling Moisture-sensitive and corrosive.Less sensitive to moisture and less corrosive.
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate[1][2][3]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g (0.5 mol) of diethyl malonate is added, followed by a solution of 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol.

  • Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up and Isolation: After cooling, 500 mL of hot (50°C) water is added to dissolve the solid. The solution is then acidified with concentrated HCl (approx. 45 mL) with stirring until it is acidic to litmus paper.

  • Purification: The resulting solution is filtered while hot to remove any impurities. The filtrate is then cooled in an ice bath overnight to crystallize the barbituric acid. The crystals are collected by vacuum filtration, washed with cold water, and dried.

Yield: 46-50 g (72-78%) of barbituric acid.

Barbiturate_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diethyl_Malonate Diethyl Malonate Reaction_Vessel Condensation Diethyl_Malonate->Reaction_Vessel Urea Urea Urea->Reaction_Vessel NaOEt Sodium Ethoxide (Base) NaOEt->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Barbituric_Acid Barbituric Acid Reaction_Vessel->Barbituric_Acid

Synthesis of Barbituric Acid from Diethyl Malonate.

Synthesis of β-Ketoesters: this compound vs. Meldrum's Acid

The synthesis of β-ketoesters is a fundamental carbon-carbon bond-forming reaction. This compound and Meldrum's acid are two highly effective reagents for this transformation, offering advantages over the traditional Claisen condensation of esters.

Comparison of this compound and Meldrum's Acid in β-Ketoester Synthesis

FeatureThis compoundMeldrum's Acid
Reactivity HighHigh
Versatility Can be reacted directly with alcohols or used to form other activated species.Acylated Meldrum's acid is a versatile intermediate that reacts with a wide range of alcohols.
Reaction Conditions Typically requires a base to neutralize the HCl byproduct.Acylation is often performed in the presence of a base like pyridine. The subsequent alcoholysis is generally straightforward.
Yield Can be high, but the high reactivity can lead to side products.Generally provides high yields (e.g., 82% for methyl phenylacetylacetate)[2].
Stability of Intermediate Not applicable.Acyl Meldrum's acid can be isolated, though it may be used crude.
Experimental Protocol: Synthesis of Methyl Phenylacetylacetate from Meldrum's Acid[4]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Anhydrous dichloromethane

  • Anhydrous pyridine

  • Phenylacetyl chloride

  • Anhydrous methanol

Procedure:

  • Acylation of Meldrum's Acid: In a round-bottomed flask, a solution of 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane is cooled in an ice bath. Anhydrous pyridine (32.5 mL, 0.40 mol) is added with stirring under an argon atmosphere. A solution of 23.2 g (0.15 mol) of phenylacetyl chloride in 35 mL of anhydrous dichloromethane is then added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for another hour. The reaction mixture is then washed with cold 5% HCl and water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude acyl Meldrum's acid.

  • Methanolysis: The crude acyl Meldrum's acid is refluxed in 250 mL of anhydrous methanol for 2.5 hours.

  • Isolation: The methanol is removed under reduced pressure, and the residual oil is distilled to give the final product.

Yield: 25.2 g (82%) of methyl phenylacetylacetate.

Beta_Ketoester_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alcoholysis Meldrums_Acid Meldrum's Acid Acylation Acylation Meldrums_Acid->Acylation Acyl_Chloride Phenylacetyl Chloride Acyl_Chloride->Acylation Pyridine Pyridine Pyridine->Acylation Acyl_Meldrums_Acid Acyl Meldrum's Acid (Intermediate) Acylation->Acyl_Meldrums_Acid Alcoholysis Alcoholysis (Reflux) Acyl_Meldrums_Acid->Alcoholysis Methanol Methanol Methanol->Alcoholysis Beta_Ketoester β-Ketoester (Methyl Phenylacetylacetate) Alcoholysis->Beta_Ketoester

Synthesis of β-Ketoesters via Meldrum's Acid.

Synthesis of 4,6-Dichloropyrimidines

Substituted malonyl chlorides are valuable precursors for the direct synthesis of 4,6-dichloropyrimidines through reaction with organic thiocyanates. This method provides a direct route to these important heterocyclic scaffolds.

Experimental Protocol: Synthesis of 5-Benzyl-4,6-dichloro-2-(methylthio)pyrimidine from Benzylthis compound and Methyl Thiocyanate[5]

Materials:

  • Benzylthis compound

  • Methyl thiocyanate

Procedure:

  • A mixture of benzylthis compound (0.02 mol) and methyl thiocyanate (0.02 mol) is heated at 100°C for 6 hours.

  • The resulting dark oil is distilled under reduced pressure to give the product.

Yield: 61%

Dichloropyrimidine_Synthesis Substituted_Malonyl_Chloride Benzylthis compound Reaction Cyclocondensation (100°C, 6h) Substituted_Malonyl_Chloride->Reaction Thiocyanate Methyl Thiocyanate Thiocyanate->Reaction Product 5-Benzyl-4,6-dichloro-2-(methylthio)pyrimidine Reaction->Product

Direct Synthesis of a 4,6-Dichloropyrimidine Derivative.

Other Notable Applications of this compound

Beyond the detailed examples above, this compound finds application in a range of other synthetic transformations, highlighting its versatility.

  • Knoevenagel Condensation: While diethyl malonate and Meldrum's acid are more common, derivatives of this compound can participate in Knoevenagel-type condensations, offering a highly reactive substrate for the formation of α,β-unsaturated systems.

  • Acylation Reactions: this compound is a potent diacylating agent. Compared to less reactive alternatives like malonic anhydride, it reacts under milder conditions. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polymeric byproducts.

  • Synthesis of Heterocycles: As demonstrated with pyrimidines, this compound is a key building block for various other heterocyclic systems. Its reaction with nitriles can lead to the formation of piperidine and other nitrogen-containing rings.

  • Polymer Chemistry: this compound has been utilized as a coupling agent in the synthesis of block copolymers.

Conclusion

This compound is a powerful and highly reactive reagent in organic synthesis. Its utility is most pronounced in reactions where high electrophilicity is required to drive the formation of new carbon-carbon and carbon-heteroatom bonds. While alternatives like diethyl malonate and Meldrum's acid offer advantages in terms of handling, stability, and in some cases, yield and selectivity, this compound remains an important tool for specific applications, particularly in the synthesis of complex heterocyclic systems. The choice of reagent will ultimately depend on the specific substrate, desired product, and the reaction conditions that can be tolerated. Careful consideration of the reactivity and potential side reactions is crucial when employing this versatile synthon.

References

Safety Operating Guide

Proper Disposal of Malonyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and effective disposal of reactive chemical reagents is paramount in a laboratory setting. This guide provides detailed, procedural instructions for the proper disposal of malonyl chloride, a corrosive and water-reactive compound. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is a corrosive, flammable, and lachrymatory liquid that reacts violently with water.[1][2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[2][4][5] Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[2][4][6][7] Therefore, strict safety measures must be implemented during handling and disposal.

Always work in a well-ventilated chemical fume hood.[1][7][8][9] Ensure that an eyewash station and safety shower are readily accessible.[8][9] Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as bases, alcohols, metals, and oxidizing agents.[1][7][9] Keep the container tightly closed and protected from moisture.[1][2][8]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling and disposing of this compound:

PPE CategorySpecificationCitation(s)
Eye and Face Protection Chemical safety goggles in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][4][9]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
Body Protection A chemical-resistant apron or lab coat. For larger quantities, impervious protective clothing and boots may be necessary.[1][4][9]
Respiratory Protection A NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases and organic vapors, or a self-contained breathing apparatus (SCBA) if concentrations are high or ventilation is inadequate.[1][4]

Step-by-Step Disposal Procedure: Neutralization of this compound

The primary method for the disposal of small quantities of this compound in a laboratory setting is through slow hydrolysis followed by neutralization of the resulting acidic solution. This procedure must be performed with extreme caution in a chemical fume hood.

Materials Required:
  • Large beaker (at least 10 times the volume of the this compound to be disposed of)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Appropriate chemical waste container

Experimental Protocol:
  • Prepare the Neutralizing Solution: In a large beaker, place a 5% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be sufficient to neutralize the expected amount of hydrochloric acid and malonic acid that will be generated. A significant excess is recommended.

  • Cool the Solution: Place the beaker in an ice bath and begin stirring the basic solution with a magnetic stir bar. This will help to dissipate the heat generated during the exothermic reaction.

  • Slow Addition of this compound: Very slowly, add the this compound dropwise to the cold, stirring basic solution using a dropping funnel or pipette. The rate of addition should be controlled to prevent excessive foaming, splashing, or a rapid increase in temperature. This compound reacts with water to form malonic acid and hydrochloric acid, which are then neutralized by the base.[6]

  • Monitor the Reaction: Continue stirring the solution and allow it to slowly warm to room temperature after the addition is complete.

  • Check the pH: Once the reaction has subsided, check the pH of the solution using pH paper or a pH meter. The pH should be in the neutral range (approximately 6-8).

  • Adjust pH if Necessary: If the solution is still acidic, slowly add more of the basic solution until the pH is neutral.

  • Final Disposal: The neutralized aqueous solution can then be transferred to an appropriate aqueous chemical waste container for disposal according to your institution's and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: this compound for Disposal ppe_check Don Appropriate PPE start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood prep_base Prepare 5% NaHCO3 or Na2CO3 Solution in a Large Beaker fume_hood->prep_base cool_base Cool Solution in Ice Bath and Begin Stirring prep_base->cool_base add_mc Add this compound Dropwise and Slowly cool_base->add_mc react Allow Reaction to Complete and Warm to Room Temperature add_mc->react check_ph Check pH of Solution react->check_ph neutral pH is 6-8 check_ph->neutral Yes acidic pH < 6 check_ph->acidic No waste_disposal Transfer to Aqueous Waste Container neutral->waste_disposal add_more_base Add More Base Solution acidic->add_more_base add_more_base->check_ph end End waste_disposal->end

Caption: Workflow for the safe neutralization and disposal of this compound.

Spill Management

In the event of a this compound spill, evacuate the area and remove all sources of ignition.[1][4] Absorb the spill with an inert, dry material such as sand or earth.[1][4] Do not use combustible materials. Place the absorbed material into a sealed container for chemical waste disposal.[1] Ventilate the area and wash the spill site after the material has been removed.

By following these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure working environment.

References

Personal protective equipment for handling Malonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Malonyl Chloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of this compound (CAS No. 1663-67-8), including detailed operational and disposal plans.

Hazard Summary

This compound is a flammable and corrosive liquid and vapor that reacts violently with water.[1] It can cause severe skin burns and eye damage.[1][2] Inhalation may cause chemical burns to the respiratory tract, and vapors can cause dizziness or suffocation.[3] It is also a lachrymator, meaning it can cause tearing.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to proper personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tight-sealing safety goggles and a face shield.[1][2]Protects against splashes and vapors that can cause severe eye damage.[1][3]
Skin Protection Impervious gloves (e.g., butyl rubber, Viton®) and appropriate protective clothing to prevent skin exposure.[1][2]Prevents severe skin burns from direct contact.[1]
Respiratory Protection Use only under a chemical fume hood.[1][4] If the fume hood is not available or insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]Protects against inhalation of corrosive and irritating vapors.[3]
Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

AspectProcedure
Handling Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Ground and bond containers when transferring material to prevent static discharge.[3] Use only non-sparking tools.[1][3] Avoid contact with skin, eyes, and clothing.[1][3][4] Do not breathe vapors or mist.[1][3][4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and alcohols.[1][3] Keep containers tightly closed and protected from moisture.[3] Store in a flammables-area and keep away from heat, sparks, and open flames.[1][3] It is recommended to store under nitrogen.[1]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed workflow for handling this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.

  • Assemble all Materials: Gather all necessary equipment, including this compound, reaction vessel, non-sparking tools, and quenching solution, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling Procedure
  • Inert Atmosphere: If the reaction is sensitive to moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Slowly add this compound to the reaction vessel using a syringe or cannula. Grounding and bonding should be used during the transfer.

  • Reaction: Monitor the reaction for any signs of exothermic activity or pressure build-up.

  • Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) to neutralize any unreacted this compound.

Post-Operational Cleanup
  • Decontaminate Glassware: Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone) in the fume hood. Then, wash with soap and water.

  • Wipe Down Surfaces: Wipe down the work area inside the fume hood with a damp sponge.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash Hands: Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency ScenarioAction
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes.[3] Do not allow the victim to rub or keep their eyes closed.[3] Seek immediate medical attention.[3]
Inhalation Remove the victim to fresh air immediately.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2][4] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[4]
Spill Evacuate the area and remove all sources of ignition.[1][4] Absorb the spill with an inert, dry material such as sand or earth and place it into a chemical waste container.[3] Do not use combustible materials, such as sawdust. Provide ventilation.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Neutralization: Unused or excess this compound should be slowly added to a stirred, cold solution of sodium bicarbonate to neutralize it.

  • Waste Collection: Collect all neutralized solutions and contaminated materials (e.g., absorbent material from spills, used gloves) in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][4]

MalonylChlorideWorkflow This compound Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Response cluster_exposure_response Exposure Actions cluster_spill_response Spill Actions cluster_disposal Disposal Plan Prep Preparation: - Verify Fume Hood - Assemble Materials - Don PPE Handling Handling: - Inert Atmosphere - Transfer Reagent - Monitor Reaction Prep->Handling Cleanup Cleanup: - Decontaminate Glassware - Clean Work Area - Doff PPE & Wash Hands Handling->Cleanup Neutralize Neutralize Excess with Bicarbonate Solution Cleanup->Neutralize Exposure Exposure Event Skin_Contact Skin Contact: Flush 15+ min Exposure->Skin_Contact Eye_Contact Eye Contact: Flush 30+ min Exposure->Eye_Contact Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Give Water Exposure->Ingestion Spill Spill Event Evacuate Evacuate & Remove Ignition Sources Spill->Evacuate Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect in Hazardous Waste Absorb->Collect Collect_Waste Collect all Contaminated Waste in Labeled Container Collect->Collect_Waste Neutralize->Collect_Waste Dispose Dispose via EHS Office Collect_Waste->Dispose

Caption: Workflow for handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.